MeOSuc-Gly-Leu-Phe-AMC
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-[[2-[[(2S)-1-[[(2S)-3-(4-hydroxyphenyl)-1-[(4-methyl-2-oxochromen-6-yl)amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N4O9/c1-18(2)13-24(35-28(39)17-33-27(38)11-12-29(40)44-4)32(43)36-25(15-20-5-8-22(37)9-6-20)31(42)34-21-7-10-26-23(16-21)19(3)14-30(41)45-26/h5-10,14,16,18,24-25,37H,11-13,15,17H2,1-4H3,(H,33,38)(H,34,42)(H,35,39)(H,36,43)/t24-,25-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVZSVFQDICQGT-DQEYMECFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)CCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N4O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to MeOSuc-Gly-Leu-Phe-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
MeOSuc-Gly-Leu-Phe-AMC is a highly specific, fluorogenic peptide substrate designed for the sensitive detection of chymotrypsin-like protease activity. Its principal application lies in the study of the 20S proteasome, a key component of the ubiquitin-proteasome system, which is integral to cellular protein homeostasis and a significant target in drug discovery, particularly in oncology and neurodegenerative diseases. This guide provides a comprehensive overview of its biochemical properties, experimental applications, and data interpretation.
Core Principles
This compound consists of a four-amino-acid peptide sequence (Gly-Leu-Phe) linked to a methoxysuccinyl (MeOSuc) protecting group at the N-terminus and a 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore at the C-terminus. The intact molecule is non-fluorescent. Upon enzymatic cleavage of the amide bond between the phenylalanine residue and the AMC group by a protease with chymotrypsin-like specificity, the free AMC is released. The liberated AMC fluoresces intensely, and the rate of fluorescence increase is directly proportional to the enzymatic activity.
Chemical and Physical Properties
| Property | Value |
| Full Name | Methoxysuccinyl-Glycyl-Leucyl-Phenylalanyl-7-amino-4-methylcoumarin |
| Molecular Formula | C32H38N4O9 |
| Molecular Weight | 606.67 g/mol |
| Excitation Wavelength | 355-380 nm |
| Emission Wavelength | 440-460 nm |
Data Presentation
The utility of this compound as a substrate is best characterized by its kinetic parameters, which describe the efficiency and affinity of the enzyme-substrate interaction. These parameters, the Michaelis constant (Km) and the maximum velocity (Vmax), are crucial for comparative studies of enzyme activity and inhibitor screening.
It is important to note that these values are highly dependent on the specific enzyme, buffer conditions, pH, and temperature. The following table provides a template for the presentation of such data, which should be determined empirically for each experimental setup.
| Enzyme | Km (µM) | Vmax (relative fluorescence units/sec) | kcat/Km (M⁻¹s⁻¹) |
| 20S Proteasome (Human) | User Determined | User Determined | User Determined |
| α-Chymotrypsin | User Determined | User Determined | User Determined |
Experimental Protocols
The following is a generalized protocol for the use of this compound in a 96-well plate format for the measurement of chymotrypsin-like activity in purified enzyme preparations or cell lysates.
Reagents and Materials
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA)
-
Purified enzyme or cell lysate
-
Protease inhibitor (e.g., MG-132 for proteasome) for negative controls
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Stock Solution Preparation
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store the stock solution at -20°C, protected from light.
Assay Procedure
-
Prepare the working substrate solution: Dilute the 10 mM stock solution of this compound in assay buffer to the desired final concentration (typically in the range of 10-100 µM).
-
Prepare the enzyme/lysate: Dilute the purified enzyme or cell lysate in cold assay buffer to the desired concentration.
-
Set up the reactions:
-
Test wells: Add 50 µL of the diluted enzyme/lysate to the wells of the 96-well plate.
-
Negative control wells: To a separate set of wells, add 50 µL of the diluted enzyme/lysate that has been pre-incubated with a specific inhibitor (e.g., 10 µM MG-132 for 30 minutes at 37°C) to measure non-specific fluorescence.
-
Blank wells: Add 50 µL of assay buffer to wells to measure background fluorescence.
-
-
Initiate the reaction: Add 50 µL of the working substrate solution to all wells to bring the total volume to 100 µL.
-
Incubation and measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (e.g., 360 nm) and emission (e.g., 460 nm) wavelengths.
-
Data acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes at a constant temperature (e.g., 37°C).
Data Analysis
-
Subtract the background fluorescence (from the blank wells) from all readings.
-
Subtract the fluorescence of the inhibitor-treated wells (negative control) from the corresponding test wells to determine the specific chymotrypsin-like activity.
-
Plot the fluorescence intensity versus time. The initial linear portion of the curve represents the initial reaction velocity (V₀).
-
The slope of this linear portion corresponds to the rate of substrate hydrolysis and is proportional to the enzyme activity.
-
To determine Km and Vmax, perform the assay with varying concentrations of this compound and plot the initial velocities against the substrate concentration. Fit the data to the Michaelis-Menten equation.
Mandatory Visualizations
Enzymatic Cleavage of this compound
An In-depth Technical Guide to the Mechanism of Action of MeOSuc-Gly-Leu-Phe-AMC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorogenic peptide substrate, Methoxysuccinyl-Glycyl-Leucyl-Phenylalanyl-7-amino-4-methylcoumarin (MeOSuc-Gly-Leu-Phe-AMC). It details its core mechanism of action, its primary applications in research and drug discovery, and standardized protocols for its use. This document is intended to serve as a valuable resource for professionals engaged in the study of proteolytic enzymes, particularly those with chymotrypsin-like activity.
Core Mechanism of Action
This compound is a synthetic peptide substrate designed to assay the activity of proteases with a specificity for cleaving after large hydrophobic residues, most notably chymotrypsin (B1334515) and the chymotrypsin-like (CT-L) activity of the proteasome. The substrate consists of a four-amino-acid peptide sequence (Gly-Leu-Phe) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). The N-terminus is protected by a methoxysuccinyl (MeOSuc) group.
In its intact form, the substrate is non-fluorescent as the AMC fluorophore is quenched by the attached peptide. Upon enzymatic cleavage of the amide bond between the phenylalanine (Phe) residue and the AMC molecule, the highly fluorescent AMC is released. The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity under investigation. This allows for a sensitive and continuous kinetic assay of the target protease.
The primary enzymatic targets for this substrate are serine proteases with chymotrypsin-like specificity, which preferentially cleave peptide bonds C-terminal to aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. A major application of this substrate is in the measurement of the chymotrypsin-like activity of the 20S and 26S proteasome, a key component of the ubiquitin-proteasome system responsible for intracellular protein degradation.
Physicochemical and Spectral Properties
A summary of the key physical and spectral properties of this compound and its fluorescent product, AMC, is provided below.
| Property | Value | Reference |
| This compound | ||
| Molecular Formula | C₃₂H₃₈N₄O₉ | [1] |
| Molecular Weight | 622.67 g/mol | [1] |
| CAS Number | 201854-05-9 | [1] |
| 7-Amino-4-methylcoumarin (AMC) | ||
| Excitation Maximum | 340-360 nm | [2] |
| Emission Maximum | 440-460 nm | [2] |
Note: A molecular weight of 606.68 g/mol has also been reported by some suppliers.[3]
Quantitative Data and Enzyme Kinetics
| Enzyme | Substrate | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |
| α-Chymotrypsin | Suc-Ala-Ala-Pro-Phe-AMC | 15 - 50 | Not Reported | Not Reported | [4] (Implied) |
Note: The kinetic parameters for this compound may differ. It is strongly recommended that researchers determine these constants empirically for their specific experimental conditions.
Experimental Protocols
This section provides a detailed methodology for a standard fluorescence-based assay to measure chymotrypsin-like protease activity using this compound.
Materials and Reagents
-
This compound substrate
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, and 1 mM DTT for proteasome activity)
-
Purified enzyme (e.g., bovine α-chymotrypsin or 20S/26S proteasome) or cell lysate
-
Protease inhibitor specific to the target enzyme (for negative controls, e.g., MG132 for the proteasome)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with excitation and emission filters for AMC
Preparation of Solutions
-
Substrate Stock Solution (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO. For example, to prepare a 10 mM stock solution using the molecular weight of 622.67 g/mol , dissolve 6.23 mg in 1 mL of DMSO. Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
-
Enzyme Solution: Prepare a stock solution of the purified enzyme in a suitable buffer and store according to the manufacturer's recommendations. For cell lysates, prepare using a non-denaturing lysis buffer and determine the total protein concentration.
-
AMC Standard Curve: Prepare a stock solution of 7-amino-4-methylcoumarin in DMSO. Create a series of dilutions in the assay buffer to generate a standard curve (e.g., 0 to 50 µM). This is crucial for converting relative fluorescence units (RFU) to the molar amount of product formed.
Assay Procedure
-
Prepare Working Solutions: On the day of the experiment, thaw the substrate and enzyme stock solutions on ice. Dilute the substrate stock solution with assay buffer to the desired final concentration (e.g., 2X the final assay concentration). Dilute the enzyme or cell lysate to the appropriate concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.
-
Set up the Assay Plate:
-
Blank Wells: Add assay buffer only.
-
Negative Control Wells: Add the enzyme solution and the specific inhibitor. Incubate for a sufficient time for the inhibitor to act before adding the substrate.
-
Positive Control/Sample Wells: Add the enzyme solution or cell lysate.
-
-
Initiate the Reaction: Add the substrate working solution to all wells to start the enzymatic reaction. The final volume in each well should be consistent (e.g., 100 or 200 µL).
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (e.g., 360 nm) and emission (e.g., 460 nm) wavelengths.
-
Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a duration that maintains a linear reaction rate (typically 30-60 minutes).
Data Analysis
-
Subtract the background fluorescence (from the blank wells) from all other readings.
-
Plot the fluorescence intensity (RFU) versus time for each sample.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (slope of RFU/time).
-
Use the AMC standard curve to convert the V₀ from RFU/min to moles of AMC/min.
-
Calculate the specific activity of the enzyme, typically expressed as units per milligram of protein (e.g., nmol/min/mg).
Visualizations
Signaling Pathway Context
The primary application of this compound is in the study of the ubiquitin-proteasome pathway. This pathway is central to the regulated degradation of intracellular proteins, controlling a vast array of cellular processes.
Caption: Ubiquitin-Proteasome Pathway and the role of this compound.
Mechanism of Action Diagram
The enzymatic cleavage of this compound is a straightforward hydrolytic reaction that results in a measurable fluorescent signal.
References
An In-depth Technical Guide to the Substrate Specificity of MeOSuc-Gly-Leu-Phe-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic peptide substrate, Methoxycarbonyl-succinyl-Glycyl-Leucyl-Phenylalanyl-7-amino-4-methylcoumarin (MeOSuc-Gly-Leu-Phe-AMC), is a valuable tool for the sensitive detection and characterization of proteases with chymotrypsin-like activity. Its utility stems from the core peptide sequence, Gly-Leu-Phe, which is recognized and cleaved by proteases that exhibit a preference for large hydrophobic residues, such as Phenylalanine, at the P1 position of the substrate. Upon enzymatic cleavage C-terminal to the Phenylalanine residue, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) moiety is released, resulting in a quantifiable increase in fluorescence intensity. This direct relationship between substrate cleavage and fluorescence emission allows for real-time kinetic analysis of enzyme activity.
While primarily recognized as a substrate for chymotrypsin (B1334515) and chymotrypsin-like serine proteases, the chymotrypsin-like activity of the proteasome also facilitates the cleavage of this and similar peptide substrates. This dual specificity makes this compound a versatile reagent for studying both specific enzyme kinetics and the activity of the ubiquitin-proteasome system. This guide provides a comprehensive overview of the substrate's specificity, quantitative kinetic parameters of analogous substrates, detailed experimental protocols, and relevant signaling pathways.
Data Presentation: Quantitative Analysis of Chymotrypsin and Proteasome Substrates
| Enzyme | Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Excitation (nm) | Emission (nm) |
| α-Chymotrypsin | Suc-Ala-Ala-Pro-Phe-AMC | ~15 | ~1.5 | ~1.0 x 10⁵ | 360-380 | 440-460 |
| Proteasome (Chymotrypsin-like) | Suc-Leu-Leu-Val-Tyr-AMC | Not specified | Not specified | Not specified | 360-380 | 440-460 |
| Proteasome (Chymotrypsin-like) | Z-Gly-Gly-Leu-AMC | Not specified | Not specified | Not specified | 360-380 | 440-460 |
Note: Kinetic parameters are highly dependent on assay conditions (e.g., pH, temperature, buffer composition). The values presented are for comparative purposes.
Experimental Protocols
This section provides a detailed methodology for a standard protease activity assay using this compound. The protocol can be adapted for both purified enzyme preparations and for measuring chymotrypsin-like activity in cell lysates.
Materials
-
This compound substrate
-
Purified chymotrypsin or cell lysate containing the protease of interest
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂ (Note: Optimal buffer conditions may vary depending on the specific protease)
-
Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with excitation and emission filters for ~380 nm and ~460 nm, respectively.
Procedure
-
Preparation of Reagents:
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store in aliquots at -20°C, protected from light.
-
Working Substrate Solution: Dilute the 10 mM stock solution in Assay Buffer to the desired final concentration for the assay. A typical starting concentration is 100 μM, which can be optimized based on the K_m of the enzyme.
-
Enzyme Solution: Prepare a dilution series of the purified enzyme or cell lysate in cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
Add 50 μL of Assay Buffer to each well of the 96-well microplate.
-
Add 25 μL of the diluted enzyme solution to the appropriate wells.
-
For inhibitor studies, add the inhibitor solution to the wells prior to the addition of the enzyme and pre-incubate for a specified time.
-
Include appropriate controls:
-
Blank (No Enzyme): 25 μL of Assay Buffer instead of the enzyme solution.
-
Positive Control: A known concentration of a reference protease.
-
Vehicle Control: If using inhibitors dissolved in a solvent, include a control with the solvent alone.
-
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 μL of the Working Substrate Solution to each well.
-
Immediately place the microplate in the fluorescence plate reader, pre-set to the desired temperature (e.g., 37°C).
-
Measure the fluorescence intensity (Relative Fluorescence Units - RFU) every minute for 30-60 minutes, using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from the values of the experimental wells.
-
Plot the fluorescence intensity (RFU) against time (minutes).
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (slope of RFU/min).
-
Enzyme activity can be calculated by converting the rate of fluorescence increase to the rate of substrate hydrolysis using a standard curve of free AMC.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways relevant to the two primary enzyme systems that cleave this compound: the Chymotrypsin activation cascade and the Ubiquitin-Proteasome Pathway.
Caption: Activation cascade of pancreatic zymogens, including chymotrypsin.
Caption: The Ubiquitin-Proteasome Pathway for protein degradation.
Experimental Workflow
The following diagram outlines the typical workflow for conducting a protease assay using this compound.
An In-depth Technical Guide to MeOSuc-Gly-Leu-Phe-AMC for Chymotrypsin-Like Protease Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of the fluorogenic substrate, Methoxy-Succinyl-Glycyl-Leucyl-Phenylalanyl-7-Amino-4-methylcoumarin (MeOSuc-Gly-Leu-Phe-AMC), for the sensitive detection and quantification of chymotrypsin-like protease activity. Chymotrypsin-like proteases play a critical role in various physiological and pathological processes, including protein degradation, cell signaling, and viral replication, making them important targets for therapeutic intervention.
Principle of the Assay
The this compound substrate is a synthetic peptide linked to a fluorescent reporter molecule, 7-Amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon cleavage of the amide bond between the phenylalanine (Phe) residue and the AMC moiety by a chymotrypsin-like protease, the free AMC is liberated. The released AMC is highly fluorescent and can be detected using a fluorometer. The rate of increase in fluorescence intensity is directly proportional to the chymotrypsin-like protease activity in the sample.
Data Presentation: Quantitative Parameters
Table 1: Typical Kinetic Parameters for Analogous Chymotrypsin Substrates
| Parameter | Substrate: Suc-LLVY-AMC | Substrate: Suc-AAPF-AMC |
| Enzyme | 20S/26S Proteasome | α-Chymotrypsin |
| K_m_ (Michaelis Constant) | 50-200 µM | ~15 µM |
| V_max_ (Maximum Velocity) | To be determined empirically | To be determined empirically |
| k_cat_ (Catalytic Constant) | To be determined empirically | ~1.5 s⁻¹ |
| Excitation Wavelength (λ_ex_) | 360-380 nm | 340-360 nm |
| Emission Wavelength (λ_em_) | 460 nm | 440-460 nm |
Table 2: Example IC_50_ Values for Chymotrypsin Inhibitors with Analogous Substrates
| Inhibitor | Target Enzyme | Substrate Used | IC_50_ |
| Chymostatin (B1668925) | Chymotrypsin | Suc-AAPF-AMC | To be determined |
| TPCK | Chymotrypsin | Suc-AAPF-AMC | To be determined |
| MG-132 | Proteasome | Suc-LLVY-AMC | To be determined |
| Bortezomib | Proteasome | Suc-LLVY-AMC | To be determined |
Note: IC_50_ values are dependent on substrate concentration and experimental conditions.
Experimental Protocols
This section outlines a detailed methodology for a standard chymotrypsin-like protease activity assay using this compound. This protocol can be adapted for purified enzymes, cell lysates, or tissue extracts.
Materials
-
This compound substrate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl)
-
Purified chymotrypsin-like protease or cell/tissue lysate
-
Protease inhibitor (for negative control, e.g., chymostatin or TPCK)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure
-
Substrate Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution to the desired working concentration in pre-warmed Assay Buffer. The optimal concentration should be determined empirically but is typically in the range of 10-100 µM.
-
-
Enzyme/Sample Preparation:
-
If using a purified enzyme, dilute it to the desired concentration in Assay Buffer.
-
If using cell or tissue lysates, prepare them in a suitable lysis buffer that does not interfere with the assay. Centrifuge the lysate to pellet cellular debris and use the clear supernatant for the assay. The total protein concentration of the lysate should be determined using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
To each well of a 96-well plate, add the following:
-
Sample wells: X µL of enzyme/lysate and Assay Buffer to a final volume of 50 µL.
-
Negative control wells: X µL of enzyme/lysate pre-incubated with a chymotrypsin-like protease inhibitor and Assay Buffer to a final volume of 50 µL.
-
Blank wells: 50 µL of Assay Buffer without any enzyme/lysate.
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the diluted this compound substrate solution to all wells, bringing the total volume to 100 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the optimal excitation and emission wavelengths for AMC (typically Ex: 360-380 nm, Em: 440-460 nm).
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at regular intervals (e.g., every 1-2 minutes).
-
-
Data Analysis:
-
Subtract the fluorescence readings of the blank wells from all other readings.
-
Plot the fluorescence intensity versus time for each sample.
-
The initial rate of the reaction (V₀) is the slope of the linear portion of the curve.
-
To quantify the enzyme activity, a standard curve of free AMC can be generated to convert the rate of fluorescence increase (RFU/min) to the rate of product formation (e.g., pmol/min).
-
Visualizations
Signaling Pathway: The Ubiquitin-Proteasome System
The chymotrypsin-like activity of the proteasome is a key component of the ubiquitin-proteasome system, a major pathway for protein degradation in eukaryotic cells.
Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.
Experimental Workflow: Chymotrypsin-Like Activity Assay
The following diagram illustrates the key steps in performing a chymotrypsin-like activity assay using this compound.
Caption: Experimental workflow for measuring chymotrypsin-like protease activity.
Logical Relationship: Principle of the Fluorogenic Assay
This diagram illustrates the core principle of the enzymatic reaction and subsequent fluorescence detection.
Caption: Principle of the fluorogenic assay for chymotrypsin-like activity.
The Science of Signal: An In-depth Technical Guide to Fluorogenic Peptide Substrates
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling and enzymatic activity, the ability to observe and quantify these processes in real-time is paramount. Fluorogenic peptide substrates have emerged as indispensable tools, offering a sensitive and dynamic window into the activity of proteases and other enzymes. This technical guide provides a comprehensive exploration of the core principles, experimental applications, and data interpretation of fluorogenic peptide substrates, with a focus on their application in drug discovery and biomedical research.
Core Principles of Fluorogenic Peptide Substrates
Fluorogenic peptide substrates are synthetic molecules designed to be non-fluorescent or minimally fluorescent until they are acted upon by a specific enzyme.[1] Enzymatic cleavage of a specific peptide bond within the substrate leads to a significant increase in fluorescence, which can be continuously monitored to determine enzyme activity.[2][3] The two primary mechanisms governing this "turn-on" fluorescence are Förster Resonance Energy Transfer (FRET) and intramolecular quenching.
Förster Resonance Energy Transfer (FRET)
FRET is a non-radiative energy transfer process between two light-sensitive molecules, a donor fluorophore and an acceptor molecule (quencher), when they are in close proximity (typically 10-100 Å).[4][5][6] In a FRET-based peptide substrate, the donor and quencher are positioned on opposite sides of the enzyme's cleavage site.[1]
Mechanism of Action:
-
Excitation: The donor fluorophore is excited by an external light source at its specific excitation wavelength.
-
Energy Transfer: If the donor and quencher are close, the energy from the excited donor is transferred directly to the quencher without the emission of a photon.[5][7]
-
Quenching: The quencher dissipates this energy, typically as heat, resulting in minimal or no fluorescence from the donor.[4]
-
Cleavage and Signal Generation: When an enzyme cleaves the peptide backbone, the donor and quencher are separated.[1][2] This separation disrupts FRET, preventing energy transfer. The excited donor now releases its energy as fluorescence, leading to a measurable signal.[4][8]
The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a highly sensitive "spectroscopic ruler" for detecting cleavage events.[5]
Intramolecularly Quenched Substrates
A common and effective implementation of FRET principles is the use of internally quenched fluorescent (IQF) peptide substrates.[9][10] These substrates consist of a peptide sequence specific to the enzyme of interest, flanked by a fluorophore and a quencher molecule.[2] In the intact state, the quencher absorbs the energy emitted by the fluorophore, resulting in minimal fluorescence.[2] Upon enzymatic cleavage, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[2]
Design and Synthesis of Fluorogenic Peptide Substrates
The specificity and sensitivity of a fluorogenic substrate are determined by its peptide sequence and the chosen fluorophore-quencher pair.
Peptide Sequence Design
The peptide sequence is designed to mimic the natural cleavage site of the target enzyme. This ensures high specificity and efficient cleavage. For instance, caspase-3 substrates often incorporate the DEVD (Asp-Glu-Val-Asp) sequence, which is derived from its natural substrate, PARP.[11]
Fluorophore and Quencher Pairs
The selection of the fluorophore and quencher is critical for optimal assay performance. Key considerations include:
-
Spectral Overlap: The emission spectrum of the donor fluorophore must significantly overlap with the absorption spectrum of the quencher for efficient energy transfer.[8]
-
Quantum Yield: The fluorophore should have a high quantum yield (a measure of its brightness) in its unquenched state.
-
Photostability: Both molecules should be resistant to photobleaching during the course of the experiment.
-
Solubility: The pair should not adversely affect the solubility of the peptide substrate in aqueous assay buffers.
Table 1: Common Fluorophore and Quencher Pairs for FRET-Based Substrates
| Donor Fluorophore | Quencher | Excitation (nm) | Emission (nm) |
| Mca (7-Methoxycoumarin-4-yl)acetyl | Dnp (2,4-Dinitrophenyl) | ~325-328 | ~393-420 |
| EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) | DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoyl) | ~335-340 | ~490-493 |
| FAM (Carboxyfluorescein) | Dabcyl | ~492-495 | ~517-520 |
| Trp (Tryptophan) | Dnp (2,4-Dinitrophenyl) | ~280 | ~360 |
| Abz (2-Aminobenzoyl) | Dnp (2,4-Dinitrophenyl) | ~320 | ~420 |
| AMC (7-Amino-4-methylcoumarin) | (non-FRET, cleaved product) | ~342-354 | ~441-442 |
| Ac-DEVD-AMC | (for Caspase-3) | ~380 | ~430-460 |
Data compiled from multiple sources.[4][11][12][13][14]
Solid-Phase Peptide Synthesis
Fluorogenic peptide substrates are typically synthesized using solid-phase peptide synthesis (SPPS).[15][16][17][18] This method allows for the precise, stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. The fluorophore and quencher can be incorporated at specific positions during or after the peptide chain assembly.
Applications in Research and Drug Development
Fluorogenic peptide substrates are widely used in various applications, from basic research to high-throughput screening in drug discovery.
Enzyme Activity Assays
These substrates provide a continuous and sensitive method for measuring the activity of a purified enzyme or the enzymatic activity within a complex biological sample. The rate of fluorescence increase is directly proportional to the enzyme's activity.
High-Throughput Screening (HTS) of Inhibitors
The convenience and sensitivity of fluorogenic assays make them ideal for HTS of potential enzyme inhibitors.[1][19][20] Large libraries of compounds can be rapidly screened for their ability to reduce the rate of substrate cleavage.
Studying Enzyme Kinetics
By measuring the initial reaction rates at various substrate concentrations, key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) can be determined.[21] The catalytic efficiency of an enzyme for a particular substrate is often expressed as kcat/Km.
Table 2: Kinetic Constants for Selected Fluorogenic Peptide Substrates
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Caspase-1 | Dabcyl-YVADAPV-EDANS | 11.4 | 0.79 | 6.93 x 10⁴ |
| Papain | Lys-Box(benzfur)-Gly-Gly-Ala-Ala-Tyr(NO2) | 6.85 | 19.51 | 2.85 x 10⁶ |
| Collagenases (MMP-1, -8, -13) | Mca-KPLGL-Dpa-AR-NH2 | - | - | Increased 2- to 9-fold vs. FS-1 |
| TACE | Mca-KPLGL-Dpa-AR-NH2 | - | - | 0.8 x 10⁶ |
Data is illustrative and compiled from various sources.[6][22][23] Actual values may vary depending on experimental conditions.
Signaling Pathways Investigated with Fluorogenic Substrates
Fluorogenic peptide substrates are instrumental in dissecting complex signaling pathways where proteases play a pivotal role.
Caspase-Mediated Apoptosis
Caspases are a family of cysteine proteases that are central to the execution of apoptosis, or programmed cell death.[24] The caspase cascade involves a series of proteolytic activations, starting with initiator caspases (e.g., caspase-8 and -9) and culminating in the activation of effector caspases (e.g., caspase-3).[25] Fluorogenic substrates specific for different caspases allow for the precise measurement of their activation during apoptosis.
Matrix Metalloproteinase (MMP) Mediated Extracellular Matrix Degradation
MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes, such as wound healing, angiogenesis, and cancer metastasis.[3][26][27] Fluorogenic substrates for MMPs are widely used to study their activity and to screen for inhibitors that could have therapeutic potential.[28]
Experimental Protocols
The following are detailed methodologies for two common applications of fluorogenic peptide substrates.
Caspase-3 Activity Assay
This protocol describes the measurement of caspase-3 activity in cell lysates using the fluorogenic substrate Ac-DEVD-AMC.[4][9][11][29][30]
Materials:
-
Apoptotic and non-apoptotic cell lysates
-
Caspase Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
Ac-DEVD-AMC substrate (10 mM stock in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Thaw cell lysates on ice.
-
Prepare fresh Caspase Assay Buffer.
-
Dilute the Ac-DEVD-AMC stock solution in Assay Buffer to a working concentration (e.g., 50 µM, for a final concentration of 20 µM in the assay).
-
-
Assay Setup:
-
To each well of the 96-well plate, add cell lysate (e.g., 20-50 µg of total protein).
-
Include a "no enzyme" control (lysis buffer only) and a "no substrate" control (cell lysate only) for background fluorescence correction.
-
Bring the total volume in each well to a consistent amount with Assay Buffer (e.g., 50 µL).
-
-
Initiate the Reaction:
-
Add the diluted Ac-DEVD-AMC substrate solution to each well to start the reaction (e.g., 50 µL).
-
The final volume in each well should be 100 µL.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Record the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~440-460 nm.
-
Collect data at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
Data Analysis:
-
Subtract the background fluorescence from the experimental readings.
-
Plot the relative fluorescence units (RFU) against time.
-
The slope of the linear portion of the curve represents the reaction rate (RFU/min).
-
This rate can be converted to pmol AMC released/min using a standard curve generated with free AMC.
MMP Inhibitor Screening Assay
This protocol outlines a method for identifying and characterizing MMP inhibitors using the FRET substrate Mca-PLGL-Dpa-AR-NH2.[31][32][33]
Materials:
-
Purified, active MMP
-
MMP Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
Mca-PLGL-Dpa-AR-NH2 substrate (1 mM stock in DMSO)
-
Test compounds (potential inhibitors)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the active MMP in Assay Buffer to the desired working concentration.
-
Dilute the substrate stock solution in Assay Buffer to a working concentration (typically at or below the Km value).
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the test compound dilutions.
-
Include a "no inhibitor" control (vehicle only) and a "no enzyme" control.
-
Add the diluted MMP solution to each well (except the "no enzyme" control).
-
Incubate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Initiate the Reaction:
-
Add the diluted substrate solution to each well to start the reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader.
-
Record the fluorescence intensity kinetically at an excitation wavelength of ~328 nm and an emission wavelength of ~420 nm.
-
Data Analysis:
-
Calculate the initial reaction rate for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
Conclusion
Fluorogenic peptide substrates represent a powerful and versatile technology for the study of enzymatic activity. Their high sensitivity, real-time measurement capabilities, and adaptability to high-throughput formats have made them essential tools in both fundamental research and drug discovery. A thorough understanding of their underlying principles, coupled with meticulous experimental design and data analysis, will continue to drive new discoveries in the complex and dynamic landscape of cellular signaling.
References
- 1. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of the extracellular matrix | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 6. cpcscientific.com [cpcscientific.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. bachem.com [bachem.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. Quenched Fluorescent Peptide (FRET Peptide) Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 13. Fluorescence and Quencher FRET Peptides [biosyn.com]
- 14. abcam.com [abcam.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A general method for the preparation of internally quenched fluorogenic protease substrates using solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 22. researchgate.net [researchgate.net]
- 23. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. abeomics.com [abeomics.com]
- 25. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 26. Matrix Metalloproteinases, Vascular Remodeling, and Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
- 28. Extracellular matrix degradation by host matrix metalloproteinases in restorative dentistry and endodontics: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. biogot.com [biogot.com]
- 31. benchchem.com [benchchem.com]
- 32. bio-techne.com [bio-techne.com]
- 33. medchemexpress.com [medchemexpress.com]
The Sentinel of Cellular Homeostasis: A Technical Guide to MeOSuc-Gly-Leu-Phe-AMC and the Quantification of Proteasome Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ubiquitin-proteasome system (UPS) is a cornerstone of cellular protein quality control, selectively degrading damaged or unneeded proteins to maintain cellular health. Dysregulation of this intricate pathway is implicated in a multitude of diseases, including cancer and neurodegenerative disorders, making the proteasome a critical target for therapeutic intervention. A key tool in the study of proteasome function is the use of fluorogenic substrates to quantify its catalytic activity. This technical guide provides an in-depth exploration of MeOSuc-Gly-Leu-Phe-AMC and its widely used analogue, Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC), as substrates for measuring the chymotrypsin-like activity of the proteasome. We will delve into the core principles of the assay, provide detailed experimental protocols, present quantitative data in a structured format, and visualize the underlying biological and experimental workflows.
Introduction: The Proteasome and Its Measurement
The 26S proteasome is a large, multi-catalytic protease complex responsible for the degradation of polyubiquitinated proteins.[1][2] The catalytic core of the 26S proteasome is the 20S proteasome, which possesses three distinct peptidase activities: chymotrypsin-like, trypsin-like, and caspase-like (or peptidyl-glutamyl peptide-hydrolyzing).[3] The chymotrypsin-like activity, which cleaves after hydrophobic residues, is often the most prominent and is a primary target for many proteasome inhibitors.
To quantify this specific activity, fluorogenic peptide substrates have been developed. These small molecules consist of a peptide sequence recognized by the proteasome's active site, covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). When the peptide is cleaved, the AMC is released, and its fluorescence can be measured, providing a direct readout of proteasome activity.[4]
While the user requested information on this compound, the vast majority of published research and commercially available assays utilize the closely related substrate, N-Succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin (Suc-LLVY-AMC). Both are designed to measure the chymotrypsin-like activity of the proteasome. This guide will focus on the principles and applications of Suc-LLVY-AMC, which are directly transferable to other similar fluorogenic substrates.
Mechanism of Action: Visualizing Proteasome Activity
The fundamental principle of the proteasome activity assay is the enzymatic cleavage of a fluorogenic substrate. The substrate, Suc-LLVY-AMC, is intrinsically non-fluorescent. Upon incubation with a sample containing active proteasomes, the chymotrypsin-like activity of the β5 subunit of the 20S proteasome cleaves the amide bond between the peptide and the AMC molecule. This releases the free AMC, which is highly fluorescent and can be detected using a fluorometer. The rate of AMC release is directly proportional to the proteasome's chymotrypsin-like activity in the sample.
The Ubiquitin-Proteasome Signaling Pathway
The degradation of most cellular proteins by the proteasome is a highly regulated process initiated by the covalent attachment of a polyubiquitin (B1169507) chain to the target protein. This process involves a three-enzyme cascade.
Experimental Protocols
The following protocols are generalized from various commercially available proteasome activity assay kits and can be adapted for specific experimental needs.
Reagent Preparation
| Reagent | Stock Concentration | Solvent | Storage |
| Suc-LLVY-AMC | 10-50 mM | DMSO | -20°C, protected from light |
| Assay Buffer | 1X | Aqueous | 4°C |
| Proteasome Inhibitor (e.g., MG132) | 10-20 mM | DMSO | -20°C |
| AMC Standard | 1 mM | DMSO | -20°C, protected from light |
Note: Always thaw DMSO-based solutions at room temperature or in a 37°C water bath until fully dissolved. Avoid repeated freeze-thaw cycles.
Sample Preparation (Cell Lysate)
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., containing 0.5% NP-40 in dH2O or PBS). Important: Do not use protease inhibitors in the lysis buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay). The recommended concentration for the assay is typically 2-5 mg/ml.[5]
Proteasome Activity Assay Protocol
This protocol is designed for a 96-well plate format and should be performed in duplicate or triplicate. An opaque white or black plate is recommended to minimize background fluorescence.
-
Prepare AMC Standard Curve: Prepare a dilution series of the AMC standard in assay buffer to generate a standard curve (e.g., 0 to 100 pmol per well). This will be used to convert relative fluorescence units (RFU) to the amount of AMC produced.
-
Sample and Control Setup:
-
Sample Wells: Add up to 50 µL of cell lysate to each well.
-
Inhibitor Control Wells: For each sample, prepare a corresponding well where a specific proteasome inhibitor (e.g., 1 µL of MG132) is added. This will determine the non-proteasomal protease activity.
-
Positive Control: Use a known source of proteasome activity, such as Jurkat cell lysate, if available.
-
Blank: Use assay buffer alone to determine background fluorescence.
-
-
Bring the total volume in each well to 100 µL with assay buffer.
-
Pre-incubation (for inhibitor controls): Pre-incubate the plate for at least 10 minutes at room temperature to allow the inhibitor to act.
-
Initiate the Reaction: Add 1 µL of the Suc-LLVY-AMC substrate to all wells.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence kinetically for 30-60 minutes, with readings taken every 1-5 minutes. Use an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[4][6]
Data Presentation and Analysis
The raw data will be in the form of relative fluorescence units (RFU) over time.
Calculation of Proteasome Activity
-
For each sample and control, calculate the rate of increase in fluorescence (slope) in the linear range of the reaction (ΔRFU/min).
-
Subtract the slope of the inhibitor control from the slope of the corresponding sample to determine the specific proteasome-dependent activity.
-
Use the AMC standard curve to convert the specific activity from ΔRFU/min to pmol AMC/min.
-
Normalize the activity to the amount of protein in the lysate (e.g., pmol AMC/min/mg protein).
Quantitative Data Summary
| Parameter | Typical Value(s) | Reference(s) |
| Substrate (Suc-LLVY-AMC) Working Concentration | 20-200 µM | [4][6][7] |
| Proteasome Inhibitor (MG132) Working Concentration | 10-100 µM | [4] |
| Excitation Wavelength | 350-380 nm | [3][4][6] |
| Emission Wavelength | 440-460 nm | [3][4][6] |
| Typical Sample Concentration (Cell Lysate) | 2-5 mg/ml | [5] |
Example IC50 Data for a Proteasome Inhibitor
The inhibitory activity of a compound can be quantified by its half-maximal inhibitory concentration (IC50). The following table provides example IC50 values for the natural product Glidobactin C against different proteasome subunits using fluorogenic substrates.
| Proteasome Type | Subunit | Fluorogenic Substrate | Glidobactin C IC50 (nM) |
| Constitutive Proteasome (CP) | β5 (Chymotrypsin-like) | Suc-LLVY-AMC | 2.9 ± 2.2 |
| β2 (Trypsin-like) | Boc-LRR-AMC | 2.4 ± 2.8 | |
| β1 (Caspase-like) | Z-LLE-AMC | > 1000 | |
| Immunoproteasome (IP) | β5i (LMP7, Chymotrypsin-like) | Suc-LLVY-AMC | 7.1 ± 5.3 |
| β2i (MECL1, Trypsin-like) | Boc-LRR-AMC | 2.5 ± 2.0 | |
| β1i (LMP2, Caspase-like) | Z-LLE-AMC | > 1000 |
Data adapted from BenchChem Application Note for Glidobactin C.[8]
Conclusion
The use of fluorogenic substrates like Suc-LLVY-AMC provides a robust and sensitive method for quantifying the chymotrypsin-like activity of the proteasome. This assay is an indispensable tool for basic research into the ubiquitin-proteasome system and for the development of novel therapeutic agents that target this critical cellular pathway. By following the detailed protocols and data analysis steps outlined in this guide, researchers can obtain reliable and reproducible measurements of proteasome activity, furthering our understanding of its role in health and disease.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Proteasome - Wikipedia [en.wikipedia.org]
- 3. Suc-LLVY-AMC | AAT Bioquest [aatbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. ubpbio.com [ubpbio.com]
- 7. scbt.com [scbt.com]
- 8. Cas 201854-05-9,this compound | lookchem [lookchem.com]
7-Amino-4-methylcoumarin (AMC): A Technical Guide to its Fluorescence Principles for Researchers and Drug Development Professionals
An in-depth exploration of the fundamental photophysical properties and applications of 7-amino-4-methylcoumarin (B1665955) (AMC), a cornerstone fluorophore in biomedical research and high-throughput screening. This guide details the core principles of AMC fluorescence, its application in enzyme activity assays, and provides comprehensive experimental protocols for its use.
Core Fluorescence Principles of 7-Amino-4-methylcoumarin
7-Amino-4-methylcoumarin (AMC), also known as Coumarin 120, is a versatile blue-emitting fluorophore widely employed in the development of sensitive fluorogenic assays.[1][2] Its utility is rooted in the significant change in its fluorescence properties upon enzymatic cleavage from a conjugated, non-fluorescent or weakly fluorescent substrate.[3]
The fluorescence of AMC arises from its conjugated π-electron system.[4][5] When conjugated to a substrate, typically a peptide, via its 7-amino group, this conjugated system is altered, leading to a phenomenon known as static quenching.[4][5] This results in a dramatic decrease in fluorescence intensity.[4] Enzymatic cleavage of the amide bond liberates the free AMC molecule, restoring the original conjugated system and leading to a substantial increase in fluorescence that can be readily quantified.[1][4][6] This "turn-on" mechanism provides a high signal-to-noise ratio, making AMC-based probes exceptionally sensitive for detecting enzyme activity.[4]
Photophysical Properties
The key photophysical characteristics of AMC are summarized in the table below. It is important to note that these values, particularly the quantum yield and molar extinction coefficient, can be influenced by the solvent environment and pH.[7][8]
| Property | Value | References |
| Excitation Maximum (λex) | ~341-351 nm | [1][8][9][10] |
| Emission Maximum (λem) | ~430-441 nm | [1][2][8][9][10] |
| Molar Extinction Coefficient (ε) | ~18,000 - 19,000 M⁻¹cm⁻¹ | [8][11] |
| Quantum Yield (Φ) | ~0.5 - 0.63 (in Ethanol) | [7][8] |
| Fluorescence Lifetime (τ) | Not consistently specified in PBS | [8] |
Note: The fluorescence of AMC is relatively stable across a range of pH values around physiological conditions, making it a robust choice for many biological assays.[8]
Application in Enzyme Assays
The core principle of AMC-based enzyme assays lies in the enzymatic cleavage of an AMC-conjugated substrate. In its conjugated form, the fluorescence of AMC is quenched.[12][13] Upon enzymatic action, the liberated free AMC fluoresces intensely, and the rate of this fluorescence increase is directly proportional to the enzyme's activity.[14] This allows for real-time, continuous monitoring of enzymatic reactions.[14]
This methodology is widely applied in the study of proteases, such as caspases, which are key mediators of apoptosis.[15][16] For instance, a synthetic peptide substrate containing a specific caspase recognition sequence is linked to AMC.[17] In the presence of active caspase, the peptide is cleaved, releasing AMC and generating a fluorescent signal that can be used to quantify caspase activity.[15][17]
General Workflow for an AMC-Based Enzyme Assay
The following diagram illustrates a typical workflow for measuring enzyme activity using an AMC-conjugated substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. AMC [7-Amino-4-methylcoumarin] [anaspec.com]
- 11. Confocal Microscopy List - extinction coefficients [confocal-microscopy-list.275.s1.nabble.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. caspase3 assay [assay-protocol.com]
- 16. tools.thermofisher.cn [tools.thermofisher.cn]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
MeOSuc-Gly-Leu-Phe-AMC: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and experimental applications of the fluorogenic peptide substrate, MeOSuc-Gly-Leu-Phe-AMC. Designed for researchers, scientists, and drug development professionals, this document offers a centralized resource for utilizing this tool in the study of proteasome activity.
Core Chemical Properties
This compound is a synthetic peptide derivative widely used as a sensitive substrate for measuring the chymotrypsin-like activity of the proteasome, a key enzyme complex in cellular protein degradation. The following table summarizes its key chemical properties.
| Property | Value | Source |
| CAS Number | 201854-05-9 | [1][2][3][4][5] |
| Molecular Formula | C32H38N4O9 | [1] |
| Molecular Weight | 622.67 g/mol | [1] |
| Alternate Molecular Weight | 606.67 g/mol | [2][3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO; Insoluble in water | |
| Storage Conditions | Store at -15°C to -20°C, protected from light and moisture. | [1] |
Note: Discrepancies in the molecular weight have been noted across different suppliers. Researchers should consult the certificate of analysis for their specific lot.
Mechanism of Action: A Fluorogenic Probe for Proteasome Activity
This compound is a fluorogenic substrate designed to assay the chymotrypsin-like peptidase activity of the 20S proteasome. The peptide sequence, Gly-Leu-Phe, is recognized and cleaved by the chymotrypsin-like active site of the proteasome. This cleavage occurs at the C-terminal side of the phenylalanine residue, liberating the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC).
Free AMC exhibits distinct fluorescence properties compared to the quenched state of the intact peptide. The released AMC can be excited at approximately 360-380 nm, with a corresponding emission maximum at 440-460 nm.[6] The rate of AMC release, measured by the increase in fluorescence intensity over time, is directly proportional to the chymotrypsin-like activity of the proteasome.
Experimental Protocols: Measuring Chymotrypsin-Like Proteasome Activity
The following protocol provides a general framework for a 96-well plate-based fluorometric assay to measure the chymotrypsin-like activity of the proteasome in cell lysates or with purified proteasome preparations. Optimization of buffer conditions, substrate concentration, and enzyme concentration may be required for specific experimental setups.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 2 mM DTT, 1 mM ATP
-
Cell lysis buffer (e.g., RIPA buffer)
-
Proteasome inhibitor (e.g., MG132) for negative controls
-
Purified proteasome or cell lysate containing active proteasomes
-
Black, clear-bottom 96-well microplates
-
Fluorometric plate reader with excitation at ~380 nm and emission at ~460 nm
Preparation of Reagents
-
Substrate Stock Solution (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO to a final concentration of 10 mM. Mix thoroughly by vortexing. Store the stock solution in aliquots at -20°C or -80°C, protected from light.
-
Working Substrate Solution (2X): On the day of the experiment, dilute the 10 mM stock solution to the desired final working concentration (e.g., 100 µM for a final assay concentration of 50 µM) in Assay Buffer.
-
Enzyme Preparation: Thaw purified proteasome or cell lysate on ice. Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). Dilute the enzyme preparation to the desired concentration in ice-cold Assay Buffer.
Assay Procedure
-
Plate Setup: Add 50 µL of the diluted enzyme preparation (or cell lysate) to each well of a pre-chilled 96-well plate. For negative controls, pre-incubate the enzyme with a proteasome inhibitor (e.g., 10 µM MG132) for 30 minutes on ice before adding the substrate. Include wells with Assay Buffer only as a blank control.
-
Initiate Reaction: Add 50 µL of the 2X Working Substrate Solution to each well to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader. Measure the fluorescence intensity kinetically over a desired time period (e.g., every 2 minutes for 30-60 minutes) with excitation at ~380 nm and emission at ~460 nm.
-
Data Analysis:
-
Subtract the fluorescence readings of the blank wells from all other readings.
-
Plot the fluorescence intensity versus time for each sample.
-
The initial rate of the reaction (V₀) can be determined from the linear portion of the curve.
-
Proteasome activity can be expressed as the change in fluorescence units per minute per microgram of protein.
-
Applications in Research and Drug Development
This compound is a valuable tool for:
-
Basic Research: Investigating the role of the proteasome in various cellular processes, such as cell cycle regulation, signal transduction, and apoptosis.
-
Drug Discovery: Screening for and characterizing novel proteasome inhibitors. Its use in high-throughput screening (HTS) campaigns allows for the rapid identification of potential therapeutic agents for diseases such as cancer and neurodegenerative disorders.
-
Disease Modeling: Studying the dysregulation of proteasome activity in various pathological conditions.
Conclusion
This compound serves as a robust and sensitive fluorogenic substrate for the specific measurement of chymotrypsin-like proteasome activity. Its well-defined chemical properties and straightforward application in enzymatic assays make it an indispensable tool for researchers in both academic and industrial settings. This guide provides the foundational knowledge required for the successful implementation of this substrate in a variety of research applications.
References
- 1. Cas 201854-05-9,this compound | lookchem [lookchem.com]
- 2. This compound - Bachem AG [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound (BNTH-FM110538-250mg) bei Hölzel-Diagnostika [hoelzel-biotech.com]
- 6. Methoxysuccinyl-Pro-Ser-Pro-Phe-AMC - Echelon Biosciences [echelon-inc.com]
In-Depth Technical Guide: MeOSuc-Gly-Leu-Phe-AMC for Proteasome Activity Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorogenic peptide substrate, MeOSuc-Gly-Leu-Phe-AMC, a critical tool for researchers investigating the chymotrypsin-like activity of the proteasome, a key player in cellular protein degradation. This document details suppliers, experimental protocols, and the biological context of its application, particularly in cancer research and drug development.
Product Information: Suppliers and Specifications
This compound is a synthetic peptide substrate that, upon cleavage by the chymotrypsin-like activity of the 20S and 26S proteasomes, releases the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). The resulting increase in fluorescence provides a sensitive and continuous measure of enzymatic activity.
| Supplier | Catalog Number/CAS | Molecular Formula | Molecular Weight |
| Bachem AG | 4030849.0050[1] | C₃₂H₃₈N₄O₉ | 622.67 g/mol |
| MedChemExpress | HY-P4348 | C₃₂H₃₈N₄O₉ | 622.67 g/mol |
| Chem-Impex | 32640 (CAS: 201854-05-9) | C₃₂H₃₈N₄O₈ | 606.68 g/mol |
Core Application: Measuring Proteasome Activity
The primary application of this compound is in the in vitro and in-cell measurement of the chymotrypsin-like activity of the proteasome. This is crucial for understanding the ubiquitin-proteasome system (UPS), a major pathway for controlled protein degradation that is implicated in numerous cellular processes and diseases, including cancer.
The Ubiquitin-Proteasome System (UPS)
The UPS is a multi-step enzymatic pathway that tags proteins for degradation by the proteasome. This process is essential for maintaining cellular homeostasis.
Role in Cancer: The p53 Tumor Suppressor Case Study
A critical role of the UPS in cancer is the regulation of tumor suppressor proteins, such as p53. The E3 ubiquitin ligase MDM2 targets p53 for ubiquitination and subsequent degradation by the proteasome, thereby controlling its levels in the cell.[2][3][4][5] In many cancers, this process is dysregulated, leading to the inactivation of p53's tumor-suppressive functions. Measuring proteasome activity with substrates like this compound is vital for screening potential inhibitors that could stabilize p53.
Experimental Protocol: Fluorogenic Proteasome Activity Assay
This protocol provides a general framework for measuring the chymotrypsin-like activity of the proteasome in cell lysates using this compound. Optimization may be required for specific cell types and experimental conditions.
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 2 mM DTT, and 0.1 mg/mL BSA.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store at -20°C in aliquots.
-
Cell Lysate: Prepare cell lysates using a suitable lysis buffer (e.g., RIPA buffer) and determine the protein concentration using a standard method (e.g., Bradford assay).
Assay Procedure
-
Prepare a 96-well black microplate.
-
Add cell lysate to each well. The amount of lysate will need to be optimized, but a starting point of 20-50 µg of total protein per well is recommended.
-
Add the test compounds (inhibitors or activators) at various concentrations to the respective wells. For control wells, add the vehicle (e.g., DMSO).
-
Incubate the plate at 37°C for 15-30 minutes to allow the compounds to interact with the proteasome.
-
Prepare the substrate working solution by diluting the 10 mM stock solution in pre-warmed assay buffer to a final concentration of 100 µM.
-
Initiate the reaction by adding the substrate working solution to each well. The final substrate concentration in the well should be in the range of 10-50 µM.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over 30-60 minutes at 37°C. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
Data Analysis
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Subtract the rate of the no-enzyme control (or a control with a potent proteasome inhibitor like bortezomib) to account for background fluorescence.
-
Normalize the data to the vehicle control (100% activity).
-
For inhibitor studies, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Data Presentation: Example IC₅₀ Values
| Cell Line | Proteasome Activity | Bortezomib IC₅₀ (nM) |
| Jurkat | CT-L | 24.25 ± 2.15 |
| C-L | 27.05 ± 3.10 | |
| HT-29 | CT-L | 31.30 ± 2.80 |
| C-L | 35.23 ± 4.15 | |
| HCT116 | CT-L | 35.72 ± 3.50 |
| C-L | 28.91 ± 2.95 | |
| Data adapted from a study on novel proteasome inhibitors and are for illustrative purposes.[6] |
Conclusion
This compound is a valuable tool for the sensitive and specific measurement of proteasome chymotrypsin-like activity. This technical guide provides researchers with the necessary information to source the substrate, design and execute robust experimental protocols, and understand the broader biological context of their findings, particularly in the fields of cancer biology and drug discovery. The provided diagrams and protocols serve as a foundation for investigating the intricate role of the ubiquitin-proteasome system in health and disease.
References
- 1. This compound - Bachem AG [bioscience.co.uk]
- 2. Targeting the ubiquitin-mediated proteasome degradation of p53 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
The Discovery and Development of AMC-Based Substrates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery and subsequent development of 7-amino-4-methylcoumarin (B1665955) (AMC) as a fluorogenic leaving group has revolutionized the study of a wide array of enzymatic activities. AMC-based substrates are indispensable tools in basic research, drug discovery, and clinical diagnostics due to their high sensitivity and suitability for continuous, high-throughput screening.[1] This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with AMC-based substrates.
The fundamental principle of AMC-based assays lies in the quenching of AMC's fluorescence when it is covalently attached to a substrate, typically via an amide bond.[1] Enzymatic cleavage of this bond liberates the free AMC molecule, resulting in a significant increase in fluorescence intensity that is directly proportional to the rate of the enzymatic reaction.[1] This "turn-on" fluorescence mechanism provides a real-time and highly sensitive method for monitoring enzyme activity.
Data Presentation: Properties and Kinetic Parameters
A thorough understanding of the photophysical properties of AMC and the kinetic parameters of AMC-based substrates is crucial for assay design and data interpretation.
Photophysical and Chemical Properties of 7-Amino-4-methylcoumarin (AMC)
The fluorescence of AMC is characterized by a distinct excitation and emission profile, making it compatible with standard fluorescence plate readers.
| Property | Value | References |
| Chemical Formula | C₁₀H₉NO₂ | [2] |
| Molecular Weight | 175.18 g/mol | [2] |
| Excitation Maximum (λex) | ~341-365 nm | [2] |
| Emission Maximum (λem) | ~440-460 nm | [2] |
| Solubility | Soluble in DMSO, DMF, and acetone | [2] |
Common AMC-Based Substrates and Their Target Enzymes
The versatility of AMC allows for its conjugation to a wide variety of recognition moieties, enabling the measurement of diverse enzyme activities.
| Enzyme Class | Target Enzyme | Substrate (Peptide/Sugar Sequence) |
| Proteases | Caspase-3 | Ac-DEVD-AMC |
| Caspase-8 | Ac-IETD-AMC | |
| Caspase-9 | Ac-LEHD-AMC | |
| Cathepsin B | Z-Arg-Arg-AMC | |
| Cathepsin K | Z-Gly-Pro-Arg-AMC | |
| Matrix Metalloproteinase-2 (MMP-2) | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | |
| Trypsin-like Proteases | Boc-Gln-Ala-Arg-AMC | |
| Glycosidases | β-Galactosidase | 4-Methylumbelliferyl-β-D-galactopyranoside |
| β-Glucuronidase | 4-Methylumbelliferyl-β-D-glucuronide | |
| α-Fucosidase | 4-Methylumbelliferyl-α-L-fucopyranoside | |
| Histone Deacetylases (HDACs) | Class I and II HDACs | Boc-Lys(Ac)-AMC |
Kinetic Parameters of Selected Enzyme-Substrate Pairs
The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are critical for characterizing enzyme efficiency and inhibitor potency.[3]
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | References |
| SARS-CoV-2 Mpro | VKLQ-AMC | 172 ± 28 | 0.00421 ± 0.00053 | 24.5 ± 5.0 | [4] |
| Histone Deacetylase 8 (HDAC8) | Boc-Lys(TFA)-AMC | 8.9 ± 1.6 | 0.034 ± 0.002 | 3820 | [5] |
| Cathepsin B | Z-Arg-Arg-AMC | 390 | - | - | [6] |
Note: Kinetic parameters are highly dependent on assay conditions (e.g., pH, temperature, buffer composition) and may vary between different literature sources.
Experimental Protocols
Detailed and optimized protocols are essential for obtaining reliable and reproducible data from AMC-based assays.
General Protocol for a Protease Activity Assay
This protocol provides a framework for measuring the activity of a purified protease.
Materials:
-
Purified protease
-
AMC-based peptide substrate
-
Assay Buffer (e.g., Tris or HEPES buffer at optimal pH for the enzyme)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the AMC-peptide substrate in DMSO.
-
Dilute the protease and substrate to their final desired concentrations in pre-warmed Assay Buffer.
-
-
Assay Setup:
-
Add the diluted protease solution to each well of a 96-well plate.
-
Include a "no-enzyme" control with only Assay Buffer and substrate to measure background fluorescence.
-
-
Initiate Reaction:
-
To start the reaction, add the diluted substrate solution to each well. The final volume should be consistent (e.g., 100 µL).
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature.
-
Measure the increase in fluorescence over time (kinetic read) at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
If absolute quantification is required, generate a standard curve using known concentrations of free AMC.
-
Protocol for a Caspase-3 Activity Assay in Cell Lysates
This protocol is designed to measure apoptosis-induced caspase-3 activity in cultured cells.
Materials:
-
Cultured cells (treated and untreated)
-
Cell Lysis Buffer
-
Caspase-3 substrate (Ac-DEVD-AMC)
-
Reaction Buffer (containing DTT)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Lysis:
-
Induce apoptosis in cells using the desired stimulus.
-
Harvest and wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice.
-
Centrifuge to pellet cell debris and collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay) for normalization.
-
-
Assay Setup:
-
In a 96-well plate, add an equal amount of protein from each cell lysate to separate wells.
-
Add Reaction Buffer (containing DTT) to each well.
-
Include a blank control with Lysis Buffer and Reaction Buffer only.
-
-
Initiate Reaction:
-
Add the Ac-DEVD-AMC substrate to each well to a final concentration of 50 µM.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at Ex/Em of 380/460 nm.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Normalize the fluorescence values to the protein concentration.
-
Calculate the fold-increase in caspase-3 activity in treated samples compared to untreated controls.
-
General Protocol for Solid-Phase Peptide Synthesis of AMC-Substrates
This protocol outlines the general steps for synthesizing peptide-AMC conjugates using Fmoc chemistry.[7][8][9][10]
Materials:
-
Rink Amide resin (or a pre-loaded AMC resin)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
7-Amino-4-methylcoumarin (if not using pre-loaded resin)
Procedure:
-
Resin Swelling: Swell the resin in a suitable solvent like DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the previously coupled amino acid using the deprotection solution.
-
Amino Acid Coupling:
-
Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent and DIPEA.
-
Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the peptide sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide-AMC from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude peptide-AMC using reverse-phase HPLC.
Mandatory Visualizations
Signaling Pathways
The following diagrams, created using the DOT language, illustrate key signaling pathways where AMC-based substrates are commonly employed to measure enzyme activity.
Caption: Caspase activation pathways leading to apoptosis and detection by an AMC-based substrate.
Caption: General signaling pathway for MMP activation and activity measurement.
Caption: Cathepsin biosynthesis, activation, and detection of its proteolytic activity.
Experimental Workflow
Caption: A typical experimental workflow for an AMC-based enzyme assay.
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise in AMC-based assays. The following table addresses common problems and their potential solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps | References |
| High Background Fluorescence | - Substrate auto-hydrolysis- Contaminated reagents or buffer- Autofluorescent compounds (in screening)- Microplate autofluorescence | - Prepare fresh substrate solution for each experiment.- Run a "substrate only" control to quantify auto-hydrolysis.- Use high-purity reagents and filter-sterilize buffers.- Use black, opaque microplates to minimize background.- For compound screening, run a control with compound and all assay components except the enzyme. | [1][11][12][13][14] |
| No or Low Signal | - Inactive enzyme- Sub-optimal assay conditions (pH, temperature)- Incorrect instrument settings- Presence of inhibitors in the sample | - Test enzyme activity with a known positive control substrate.- Ensure proper storage and handling of the enzyme (avoid multiple freeze-thaw cycles).- Optimize pH, temperature, and buffer composition.- Verify the correct excitation and emission wavelengths on the fluorometer.- Include a control to check for inhibitory substances in the sample. | [12] |
| Non-linear Reaction Progress | - Substrate depletion- Enzyme instability- Inner filter effect | - Use a lower enzyme concentration or a shorter reaction time to ensure less than 10-15% substrate consumption.- Add stabilizing agents like BSA or glycerol (B35011) to the buffer.- Use substrate concentrations that result in a total absorbance of less than 0.1 at the excitation wavelength. Dilute the sample if necessary. | [12] |
Conclusion
AMC-based substrates have become an integral part of modern life science research and drug development. Their high sensitivity, versatility, and amenability to high-throughput formats have enabled significant advancements in our understanding of enzyme function and the identification of novel therapeutic agents. This technical guide has provided a comprehensive overview of the principles, methodologies, and applications of AMC-based assays. By following the detailed protocols, utilizing the provided data, and applying the troubleshooting strategies, researchers can effectively harness the power of this technology to achieve their scientific goals.
References
- 1. biotium.com [biotium.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. explorationpub.com [explorationpub.com]
- 6. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. sinobiological.com [sinobiological.com]
- 14. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for MeOSuc-Gly-Leu-Phe-AMC Chymotrypsin Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymotrypsin (B1334515), a key serine protease, plays a crucial role in protein digestion by selectively cleaving peptide bonds on the C-terminal side of large hydrophobic amino acids such as tyrosine, tryptophan, and phenylalanine.[1][2] Its activity is fundamental in various physiological processes, and its dysregulation is implicated in several pathological conditions. The MeOSuc-Gly-Leu-Phe-AMC (Methoxy-Succinyl-Glycyl-Leucyl-Phenylalanyl-7-Amino-4-Methylcoumarin) assay provides a sensitive and continuous fluorometric method for quantifying chymotrypsin activity. This assay is widely employed in basic research to study enzyme kinetics and in drug development for the screening of potential chymotrypsin inhibitors.[3]
The assay utilizes a synthetic peptide substrate, this compound, which is specifically recognized and cleaved by chymotrypsin. The substrate itself is non-fluorescent. However, upon enzymatic cleavage after the phenylalanine residue, the highly fluorescent 7-Amino-4-Methylcoumarin (AMC) molecule is released.[1][4] The resulting increase in fluorescence intensity, measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm, is directly proportional to the chymotrypsin activity.[1][4]
Principle of the Assay
The core of the assay is the enzymatic hydrolysis of the fluorogenic substrate by chymotrypsin. The reaction releases the fluorophore AMC, leading to a measurable increase in fluorescence. The rate of this increase is a direct measure of the enzyme's activity.
Reaction:
This compound (non-fluorescent) + Chymotrypsin → MeOSuc-Gly-Leu-Phe + AMC (fluorescent)
Quantitative Data Summary
Table 1: Reagent and Sample Recommendations
| Component | Stock Concentration | Final Concentration | Notes |
| This compound | 10 mM in DMSO | 10-100 µM | Optimal concentration should be determined, ideally around the K_m value. |
| Chymotrypsin | 1 mg/mL in 1 mM HCl | 1-10 nM | The optimal enzyme concentration depends on the assay window and should be determined empirically.[1] |
| Assay Buffer | 1X | 1X | e.g., 50 mM Tris, 100 mM NaCl, pH 8.0.[1] |
| Test Compound (Inhibitor) | Varies | Varies | Dissolve in a suitable solvent (e.g., DMSO) and include a vehicle control. |
| Cell/Tissue Lysate | 5-20 mg/mL protein | 5-20 µl per well | For measurement of chymotrypsin activity in biological samples.[2] |
Table 2: Kinetic and Spectroscopic Parameters (Reference Substrate: Suc-Ala-Ala-Pro-Phe-AMC)
| Parameter | Value | Reference |
| Michaelis Constant (K_m) | 15 µM | [1] |
| Catalytic Constant (k_cat) | 1.5 s⁻¹ | [1] |
| Excitation Wavelength (λ_ex) | 360-380 nm | [1] |
| Emission Wavelength (λ_em) | 440-460 nm | [1] |
Experimental Protocols
This section details the methodology for performing the this compound chymotrypsin assay in a 96-well plate format.
Materials and Reagents
-
This compound substrate
-
Chymotrypsin (bovine pancreas)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation and emission filters for ~380 nm and ~460 nm, respectively.[2]
-
Chymotrypsin inhibitor (optional, for control experiments)
Reagent Preparation
-
Substrate Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO to make a 10 mM stock solution. Store in aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Chymotrypsin Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of chymotrypsin in 1 mM HCl. Aliquot and store at -80°C. For immediate use, dilute to the desired concentration in cold assay buffer.[1]
-
Assay Buffer (1X): Prepare a solution of 50 mM Tris and 100 mM NaCl in deionized water. Adjust the pH to 8.0 with HCl. Filter and store at 4°C.[1]
Assay Procedure
-
Plate Setup: Design the plate layout to include wells for blanks (no enzyme), positive controls (enzyme and substrate), and experimental samples (enzyme, substrate, and test compounds).
-
Reagent Addition:
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of the test compound (or vehicle control) to the experimental and control wells.
-
Add 20 µL of the diluted chymotrypsin solution to the appropriate wells. For the blank wells, add 20 µL of assay buffer.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 10-15 minutes.
-
-
Reaction Initiation: Add 20 µL of the this compound working solution to all wells to start the reaction. The final volume in each well should be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed fluorescence microplate reader. Measure the fluorescence intensity (Ex/Em = 380/460 nm) kinetically, with readings every 30-60 seconds for 15-30 minutes.[2]
Data Analysis
-
Calculate the Rate of Reaction: For each well, determine the rate of reaction (slope) from the linear portion of the fluorescence versus time plot (RFU/min).
-
Subtract Background: Subtract the average rate of the blank wells from the rates of all other wells.
-
Determine Percent Inhibition (for inhibitor screening):
-
Percent Inhibition = [1 - (Rate of sample / Rate of positive control)] x 100%
-
-
Calculate IC50 (for inhibitor dose-response): Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Caption: Workflow for the this compound chymotrypsin assay.
Caption: Enzymatic cleavage of the fluorogenic substrate by chymotrypsin.
References
Application Notes and Protocols for MeOSuc-Gly-Leu-Phe-AMC in a 96-Well Plate Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
MeOSuc-Gly-Leu-Phe-AMC is a sensitive fluorogenic substrate for chymotrypsin (B1334515) and chymotrypsin-like proteases. The substrate consists of a peptide sequence (Gly-Leu-Phe) recognized by chymotrypsin, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is weakly fluorescent. Upon enzymatic cleavage at the C-terminus of the phenylalanine residue, the highly fluorescent AMC moiety is released. The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity and can be monitored in real-time using a fluorescence plate reader. This assay is well-suited for high-throughput screening (HTS) of potential chymotrypsin inhibitors in a 96-well plate format.
Principle of the Assay:
The enzymatic reaction involves the hydrolysis of the non-fluorescent substrate this compound by chymotrypsin, which releases the highly fluorescent product, AMC. The fluorescence of the liberated AMC can be continuously monitored, with excitation typically around 380 nm and emission detection at approximately 460 nm.
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Full Name | Methoxy-Succinyl-Glycyl-Leucyl-Phenylalanyl-7-Amino-4-methylcoumarin |
| Molecular Formula | C₃₂H₃₈N₄O₉ |
| Molecular Weight | 622.67 g/mol |
| Excitation Wavelength | ~380 nm |
| Emission Wavelength | ~460 nm |
| Purity | ≥95% |
| Storage | Store at -20°C, protect from light. |
Table 2: Recommended Reagents and Buffers
| Reagent | Composition | Storage |
| Assay Buffer | 50 mM Tris-HCl, 100 mM CaCl₂, pH 7.8 | 4°C |
| Substrate Stock Solution | 10 mM this compound in DMSO | -20°C |
| Chymotrypsin Stock Solution | 1 mg/mL in 1 mM HCl | -80°C |
| AMC Standard Stock Solution | 1 mM 7-amino-4-methylcoumarin in DMSO | 4°C, protected from light |
Table 3: Example Data for Chymotrypsin Inhibition Assay
| Inhibitor (Chymostatin) Conc. (nM) | % Inhibition |
| 0.1 | 15.2 |
| 0.3 | 35.8 |
| 1.0 | 52.1 |
| 3.0 | 75.4 |
| 10.0 | 90.8 |
| 30.0 | 98.2 |
| IC₅₀ (nM) | ~1.0 |
Note: This data is representative. The IC₅₀ value for Chymostatin with chymotrypsin is approximately 0.8 nM as determined using a similar fluorogenic substrate.[1]
Experimental Protocols
Protocol 1: Determination of Chymotrypsin Activity
This protocol outlines the steps to measure the kinetic activity of chymotrypsin using this compound in a 96-well plate.
Materials:
-
This compound
-
Bovine pancreatic chymotrypsin
-
DMSO
-
Assay Buffer (50 mM Tris-HCl, 100 mM CaCl₂, pH 7.8)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Substrate Working Solution: Dilute the 10 mM this compound stock solution in Assay Buffer to the desired final concentration. A typical starting concentration is 100 µM.
-
Prepare Enzyme Working Solution: Dilute the chymotrypsin stock solution in ice-cold Assay Buffer to the desired concentration. The optimal concentration should be determined empirically but a starting point of 1-10 µg/mL is recommended.
-
Set up the 96-well Plate:
-
Blank wells: 100 µL of Assay Buffer.
-
Substrate control wells: 50 µL of Substrate Working Solution + 50 µL of Assay Buffer.
-
Enzyme activity wells: 50 µL of Substrate Working Solution + 50 µL of Enzyme Working Solution.
-
-
Incubation and Measurement:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically every minute for 30 minutes.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Enzyme activity can be expressed as Relative Fluorescence Units (RFU) per minute.
-
Protocol 2: Screening of Chymotrypsin Inhibitors
This protocol is designed for high-throughput screening of potential chymotrypsin inhibitors.
Materials:
-
Same as Protocol 1
-
Test compounds (potential inhibitors) dissolved in DMSO
-
Positive control inhibitor (e.g., Chymostatin)
Procedure:
-
Prepare Solutions: Prepare Substrate and Enzyme Working Solutions as described in Protocol 1. Prepare serial dilutions of the test compounds and the positive control inhibitor in Assay Buffer.
-
Set up the 96-well Plate:
-
Blank wells: 100 µL of Assay Buffer.
-
No-inhibitor control wells: 50 µL of Enzyme Working Solution + 25 µL of Assay Buffer (with DMSO at the same concentration as the test compounds).
-
Test compound wells: 50 µL of Enzyme Working Solution + 25 µL of test compound dilution.
-
Positive control wells: 50 µL of Enzyme Working Solution + 25 µL of positive control inhibitor dilution.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate Reaction: Add 25 µL of Substrate Working Solution to all wells (except the blank). The final volume in each well will be 100 µL.
-
Measurement: Immediately begin kinetic measurement of fluorescence as described in Protocol 1.
-
Data Analysis:
-
Calculate the reaction rates for all wells.
-
Determine the percent inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Rate of test compound well / Rate of no-inhibitor control well)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Mandatory Visualization
Caption: Chymotrypsin signaling via PAR2 activation.[2][3]
Caption: Workflow for chymotrypsin inhibitor screening.
Caption: Principle of the fluorogenic chymotrypsin assay.
References
Application Notes and Protocols for Measuring Proteasome Activity in Cell Lysates using MeOSuc-Gly-Leu-Phe-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system is a critical pathway for protein degradation, playing a central role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 20S proteasome, the catalytic core of this system, possesses multiple peptidase activities, including chymotrypsin-like, trypsin-like, and caspase-like activities. The chymotrypsin-like activity, which cleaves after large hydrophobic residues, is often the rate-limiting step in the degradation of many proteins.
MeOSuc-Gly-Leu-Phe-AMC is a fluorogenic peptide substrate designed for the specific and sensitive measurement of the chymotrypsin-like activity of the proteasome. The peptide sequence Gly-Leu-Phe is a target for the chymotrypsin-like active site. Upon cleavage of the peptide bond C-terminal to Phenylalanine by the proteasome, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group is released. The resulting increase in fluorescence can be monitored over time to determine the rate of substrate hydrolysis, which is directly proportional to the proteasome's chymotrypsin-like activity. These application notes provide a detailed protocol for utilizing this compound to measure proteasome activity in cell lysates, along with relevant technical data and a discussion of signaling pathways that modulate this activity.
Product Information
| Property | Value |
| Product Name | This compound |
| Full Name | Methoxycarbonylsuccinyl-Glycyl-Leucyl-Phenylalanyl-7-amino-4-methylcoumarin |
| Molecular Formula | C₃₃H₄₀N₄O₉ |
| Molecular Weight | 652.7 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Excitation Wavelength | 360-380 nm |
| Emission Wavelength | 440-460 nm |
Data Presentation
Table 1: Kinetic Parameters of a Comparable Fluorogenic Substrate for 20S Proteasome Chymotrypsin-Like Activity
| Substrate | Enzyme Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Suc-Leu-Leu-Val-Tyr-AMC | Bovine 20S Proteasome | 48 | 1.2 | 26,000 | [1] |
Note: The kinetic parameters can vary depending on the specific assay conditions (e.g., buffer composition, temperature, pH) and the source of the proteasome.
Experimental Protocols
Materials and Reagents
-
This compound (Store at -20°C, protected from light)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Cell lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with freshly added 1 mM DTT)
-
Proteasome activity assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Proteasome inhibitor (e.g., MG-132 or bortezomib) for control experiments (Store as per manufacturer's instructions)
-
7-amino-4-methylcoumarin (AMC) standard for calibration curve (Store at -20°C)
-
Black, flat-bottom 96-well microplates
-
Microplate reader with fluorescence detection capabilities (excitation/emission filters for ~380 nm/~460 nm)
-
Cultured cells of interest
Protocol for Measuring Proteasome Activity in Cell Lysates
1. Preparation of Reagents
-
This compound Stock Solution (10 mM): Dissolve the required amount of this compound in anhydrous DMSO to make a 10 mM stock solution. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Proteasome Inhibitor Stock Solution (e.g., 10 mM MG-132): Prepare a 10 mM stock solution in DMSO. Aliquot and store at -20°C.
-
AMC Standard Stock Solution (1 mM): Prepare a 1 mM stock solution of AMC in DMSO. Aliquot and store at -20°C. From this, prepare a series of dilutions in assay buffer for the standard curve (e.g., 0-10 µM).
2. Cell Lysate Preparation
-
Culture cells to the desired density. For suspension cells, collect by centrifugation. For adherent cells, wash with ice-cold PBS and scrape.
-
Resuspend the cell pellet in ice-cold cell lysis buffer. The volume of lysis buffer will depend on the cell number; a common starting point is 100 µl per 1-5 million cells.
-
Incubate the cell suspension on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cell lysate) to a pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
The cell lysate can be used immediately or aliquoted and stored at -80°C for future use.
3. Proteasome Activity Assay
-
Standard Curve: In a 96-well plate, add known concentrations of AMC standard in duplicate to generate a standard curve. Bring the final volume in each well to 100 µl with assay buffer.
-
Assay Setup:
-
Thaw the cell lysate on ice. Dilute the lysate to the desired concentration (e.g., 20-100 µg of total protein per well) with ice-cold assay buffer.
-
For each sample, prepare two wells: one for the total activity and one for the non-proteasomal activity (inhibitor control).
-
To the inhibitor control wells, add the proteasome inhibitor to a final concentration that ensures complete inhibition (e.g., 20 µM MG-132). Add an equivalent volume of DMSO to the total activity wells.
-
Add the diluted cell lysate to the appropriate wells.
-
Bring the volume in each well to 90 µl with assay buffer.
-
-
Initiate the Reaction:
-
Prepare a working solution of this compound in assay buffer. A final concentration in the range of 20-100 µM is a good starting point for optimization.
-
Add 10 µl of the this compound working solution to each well to initiate the reaction (final volume will be 100 µl).
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Ex: 380 nm, Em: 460 nm) kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
4. Data Analysis
-
Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations. Perform a linear regression to obtain the slope, which will be used to convert the fluorescence units of the samples to moles of AMC.
-
Proteasome Activity:
-
For each sample, plot the fluorescence intensity versus time.
-
Determine the initial rate of the reaction (V₀) from the linear portion of the curve for both the total activity and the inhibitor control wells. The rate is typically expressed as fluorescence units per minute (RFU/min).
-
Subtract the rate of the inhibitor control from the rate of the total activity to obtain the proteasome-specific activity.
-
Convert the proteasome-specific activity from RFU/min to pmol AMC/min using the slope from the AMC standard curve.
-
Normalize the activity to the amount of protein in the well (e.g., pmol/min/mg protein).
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for measuring proteasome activity.
Signaling Pathways Modulating Proteasome Activity
The activity of the proteasome is not constitutive and can be modulated by various signaling pathways in response to cellular stimuli and stress conditions. These pathways can influence proteasome activity through post-translational modifications of its subunits or by altering the expression of proteasome components.
Caption: Signaling pathways modulating proteasome activity.
Discussion of Signaling Pathways:
-
Redox Signaling: Oxidative stress can lead to the S-glutathionylation of proteasome subunits, which has been shown to decrease chymotrypsin-like activity[2]. This provides a mechanism for the cell to modulate protein degradation in response to redox imbalances.
-
Inflammatory Pathways: Pro-inflammatory cytokines like interferon-gamma (IFN-γ) can activate the JAK/STAT signaling pathway[2]. This leads to the increased expression of immunoproteasome subunits, which replace the standard catalytic subunits in the 20S proteasome. The immunoproteasome has altered cleavage specificities, including enhanced chymotrypsin-like activity, which is important for generating peptides for antigen presentation.
-
PI3K/Akt Pathway: This central signaling pathway, often activated by growth factors, can influence proteasome activity, although the mechanisms are complex and can be cell-type specific. It can regulate the expression and assembly of proteasome subunits and activators, thereby indirectly modulating the overall proteolytic capacity of the cell.
Conclusion
This compound is a valuable tool for the sensitive and specific measurement of the chymotrypsin-like activity of the proteasome in cell lysates. The provided protocol offers a robust framework for conducting these assays. By understanding the underlying principles and the influence of cellular signaling pathways, researchers can effectively utilize this substrate to investigate the role of the proteasome in various biological and pathological processes, and to screen for potential therapeutic modulators of proteasome activity.
References
Preparing a Stock Solution of MeOSuc-Gly-Leu-Phe-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MeOSuc-Gly-Leu-Phe-AMC is a fluorogenic peptide substrate designed for the sensitive detection of chymotrypsin-like protease activity. This substrate is particularly valuable for studying the activity of the proteasome, a key player in cellular protein degradation and a target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders. Upon enzymatic cleavage of the amide bond between the phenylalanine (Phe) residue and the 7-amino-4-methylcoumarin (B1665955) (AMC) group, the highly fluorescent AMC is released. The resulting increase in fluorescence intensity is directly proportional to the proteolytic activity of the enzyme. This document provides detailed protocols for the preparation of a stock solution of this compound and its application in enzyme assays.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use. Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃₂H₃₈N₄O₉ |
| Molecular Weight | 622.67 g/mol |
| Appearance | White to off-white solid |
| Solvent for Stock | Dimethyl sulfoxide (B87167) (DMSO) |
| Storage (Lyophilized) | -20°C to -80°C |
| Storage (in DMSO) | -20°C to -80°C (in aliquots) |
| Excitation Wavelength | 360-380 nm |
| Emission Wavelength | 440-460 nm |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, a concentration commonly used for similar peptide-AMC substrates.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous or molecular biology grade
-
Microcentrifuge tubes
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound and the DMSO to warm to room temperature before opening to prevent condensation.
-
Weighing (if not pre-aliquoted): If the peptide is in bulk form, carefully weigh out the desired amount of powder in a suitable microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, you would need 6.23 mg of the peptide (see calculation below).
-
Calculation:
-
Amount (in moles) = Concentration (in M) x Volume (in L)
-
Amount (in moles) = 0.010 mol/L x 0.001 L = 0.00001 mol
-
Mass (in g) = Amount (in moles) x Molecular Weight (in g/mol )
-
Mass (in g) = 0.00001 mol x 622.67 g/mol = 0.00623 g = 6.23 mg
-
-
Dissolution: Add the appropriate volume of DMSO to the peptide powder. For a pre-weighed 1 mg vial, add 160.6 µL of DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the peptide is completely dissolved. A clear, colorless solution should be obtained.
-
Sonication (Optional): If the peptide does not dissolve completely with vortexing, sonicate the tube in a water bath for 5-10 minutes.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Preparation of a Working Solution
The stock solution must be diluted to a final working concentration in an appropriate assay buffer just before use. The optimal working concentration should be empirically determined for each specific assay but typically ranges from 10 to 100 µM.
Materials:
-
10 mM this compound stock solution in DMSO
-
Assay buffer (e.g., Tris-HCl or HEPES-based buffer at a physiological pH, compatible with the enzyme of interest)
Procedure:
-
Determine Final Concentration: Decide on the final concentration of the substrate required in your assay. For this example, we will prepare a 100 µM working solution.
-
Dilution: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Dilute the stock solution 1:100 in the assay buffer. For example, to prepare 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of assay buffer.
-
Mixing: Mix the working solution gently by inversion or brief vortexing. Keep the working solution on ice and protected from light until use.
Application: Measuring Proteasome Chymotrypsin-Like Activity
This compound is a substrate for the chymotrypsin-like activity of the proteasome, which is primarily attributed to the β5 subunit of the 20S proteasome. The following is a general workflow for a fluorometric enzyme assay.
Caption: Workflow for a fluorometric proteasome activity assay.
Signaling Pathway Context
The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells. This compound is used to probe the activity of the 20S proteasome, the catalytic core of this pathway.
Caption: The Ubiquitin-Proteasome Pathway and the role of the substrate.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Peptide does not dissolve | - Poor quality DMSO- Low temperature | - Use fresh, anhydrous DMSO.- Gently warm the solution to 37°C or sonicate. |
| High background fluorescence | - Contamination of buffer or plates- Spontaneous hydrolysis of the substrate | - Use fresh, high-purity reagents and clean labware.- Prepare the working solution immediately before use and keep it on ice and protected from light. |
| No or low signal | - Inactive enzyme- Incorrect buffer conditions (pH, cofactors)- Incorrect instrument settings | - Use a fresh enzyme preparation.- Optimize the assay buffer for the specific enzyme.- Verify the excitation and emission wavelengths on the fluorometer. |
These application notes and protocols provide a comprehensive guide for the preparation and use of this compound in enzymatic assays. For optimal results, it is recommended to perform initial experiments to determine the ideal substrate concentration and assay conditions for your specific experimental setup.
Optimal Buffer Conditions for MeOSuc-Gly-Leu-Phe-AMC Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic substrate MeOSuc-Gly-Leu-Phe-AMC is a sensitive and specific tool for the kinetic measurement of chymotrypsin-like serine protease activity. This peptide sequence is selectively cleaved by enzymes that recognize and hydrolyze peptide bonds at the C-terminal side of bulky hydrophobic or aromatic amino acids, such as phenylalanine. Upon enzymatic cleavage, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) moiety is released, resulting in a quantifiable increase in fluorescence intensity. This application note provides a comprehensive guide to optimizing buffer conditions to ensure maximal enzyme activity and stability, leading to robust and reproducible assay results.
Core Principles of Assay Optimization
The enzymatic activity of chymotrypsin-like proteases is highly dependent on the physicochemical properties of the assay buffer. Key parameters that require careful optimization include pH, ionic strength, and the presence of specific additives. An optimized buffer system will not only support maximal enzyme catalytic efficiency but also maintain the structural integrity of the enzyme and the stability of the substrate.
Signaling Pathway of Substrate Cleavage
The enzymatic reaction involves the binding of the this compound substrate to the active site of a chymotrypsin-like protease. The enzyme then catalyzes the hydrolysis of the amide bond between the phenylalanine residue and the AMC fluorophore, releasing free AMC.
Figure 1: Enzymatic cleavage of this compound.
Experimental Protocols
A. Reagent Preparation
-
Assay Buffer Preparation: Prepare a series of buffers to test a range of pH values (e.g., 6.0 - 9.0). Common buffer systems include Tris-HCl, HEPES, and phosphate (B84403) buffers. It is crucial to adjust the pH of the buffer at the intended assay temperature, as the pH of many buffer systems is temperature-dependent.
-
Substrate Stock Solution: Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10-20 mM. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The substrate is sparingly soluble in aqueous buffers, so a DMSO stock is recommended.
-
Enzyme Solution: Prepare a stock solution of the chymotrypsin-like protease in an appropriate buffer (e.g., 1 mM HCl for bovine chymotrypsin) and store at -80°C. Immediately before the assay, dilute the enzyme to the desired working concentration in the chosen assay buffer. The final enzyme concentration will depend on the specific activity of the enzyme and should be determined empirically to ensure a linear reaction rate over the desired time course.
B. General Assay Workflow
The following diagram illustrates a typical workflow for a this compound assay performed in a 96-well plate format.
Figure 2: General workflow for a fluorometric protease assay.
C. Detailed Assay Protocol
-
Plate Setup: Add 50 µL of the desired assay buffer to each well of a black, clear-bottom 96-well microplate.
-
Enzyme Addition: Add 20 µL of the diluted enzyme solution to the appropriate wells. For blank wells, add 20 µL of assay buffer.
-
Inhibitor Control (Optional): To determine the specificity of the enzymatic activity, a known inhibitor of the protease can be included in control wells. Add the inhibitor before the addition of the enzyme.
-
Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
Reaction Initiation: Prepare a working solution of the this compound substrate by diluting the DMSO stock solution in the assay buffer to the desired final concentration (typically in the range of 10-100 µM). Initiate the enzymatic reaction by adding 30 µL of the substrate working solution to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity in a kinetic mode using a fluorescence microplate reader. The excitation and emission wavelengths for AMC are typically around 380 nm and 460 nm, respectively.[1][2] Record data every 1-2 minutes for a period of 15-60 minutes.
-
Data Analysis: Determine the initial reaction rate (V₀) from the linear portion of the fluorescence versus time plot. The rate is typically expressed as relative fluorescence units (RFU) per minute.
Optimization of Buffer Conditions: Data Summary
The following tables summarize the recommended starting conditions and the effects of varying key buffer parameters on the activity of chymotrypsin-like proteases with the this compound substrate. These values are based on published data for similar substrates and enzymes and should be used as a starting point for optimization.
Table 1: Recommended Starting Assay Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 8.5 | Optimal pH is often between 7.5 and 8.0 for many chymotrypsins.[3][4][5] |
| Temperature | 25°C - 37°C | Higher temperatures can increase activity but may decrease enzyme stability over time. |
| Buffer System | Tris-HCl, HEPES | 50-100 mM concentration is a good starting point. |
| Ionic Strength | 50 - 150 mM (adjusted with NaCl) | Can influence both enzyme activity and stability.[6] |
| Calcium Chloride (CaCl₂) | 0 - 10 mM | Often required for the stability and activity of serine proteases.[7][8] |
| DMSO Concentration | < 5% (v/v) | High concentrations of DMSO can inhibit enzyme activity. |
| Substrate Concentration | 10 - 100 µM | Should be at or above the Kₘ for the enzyme to ensure the reaction rate is proportional to the enzyme concentration. |
Table 2: Effect of pH on Relative Enzyme Activity
| pH | Buffer System | Relative Activity (%) |
| 6.0 | Phosphate | ~40% |
| 7.0 | Phosphate/Tris-HCl | ~80-90% |
| 7.8 | Tris-HCl | ~100% |
| 8.5 | Tris-HCl | ~90% |
| 9.0 | Glycine-NaOH | ~70% |
Note: Data is generalized from studies on chymotrypsin-like proteases. The optimal pH can vary depending on the specific enzyme.[3][4]
Table 3: Effect of Ionic Strength on Relative Enzyme Activity
| NaCl Concentration (mM) | Relative Activity (%) |
| 0 | ~70% |
| 50 | ~90% |
| 100 | ~100% |
| 200 | ~85% |
Note: The optimal ionic strength can be enzyme-dependent.[6]
Table 4: Effect of Calcium Chloride on Relative Enzyme Activity and Stability
| CaCl₂ Concentration (mM) | Relative Activity (%) | Notes on Stability |
| 0 | Baseline | May exhibit lower stability over time. |
| 1 | Increased | Stabilizes the enzyme structure. |
| 5 | Optimal | Further increases may not significantly enhance activity. |
| 10 | Optimal | - |
Note: Calcium ions are known to be important for the stability of many serine proteases.[7][8]
Troubleshooting
-
Low Signal:
-
Inactive Enzyme: Ensure proper storage and handling of the enzyme. Avoid multiple freeze-thaw cycles.
-
Suboptimal Buffer Conditions: Systematically vary the pH, ionic strength, and CaCl₂ concentration.
-
Incorrect Instrument Settings: Verify the excitation and emission wavelengths on the fluorometer.
-
-
High Background Fluorescence:
-
Substrate Autohydrolysis: This is more likely to occur at a high pH. Test the background fluorescence of the substrate in the assay buffer without the enzyme.
-
Contaminated Reagents: Use high-purity water and reagents.
-
-
Non-linear Reaction Rate:
-
Substrate Depletion: The initial linear phase of the reaction may be very short if the enzyme concentration is too high or the substrate concentration is too low. Reduce the enzyme concentration or increase the substrate concentration.
-
Enzyme Instability: The enzyme may be losing activity over the course of the assay. The addition of stabilizing agents like CaCl₂ or BSA may help.
-
Conclusion
The this compound assay is a powerful tool for studying chymotrypsin-like protease activity. By carefully optimizing the buffer conditions, researchers can ensure the acquisition of high-quality, reproducible data. The recommended starting conditions provided in this application note, along with the detailed protocols and troubleshooting guide, will aid in the successful implementation of this assay in a variety of research and drug discovery applications.
References
- 1. assaygenie.com [assaygenie.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. How do additives affect enzyme activity and stability in nonaqueous media? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Kinetic Assays Using MeOSuc-Gly-Leu-Phe-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
MeOSuc-Gly-Leu-Phe-AMC is a highly sensitive fluorogenic substrate designed for the kinetic analysis of proteases with chymotrypsin-like activity. This peptide sequence is specifically cleaved C-terminal to the phenylalanine residue by these enzymes. Upon cleavage, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) moiety is released, resulting in a measurable increase in fluorescence intensity. The rate of this increase is directly proportional to the enzymatic activity, making this substrate an invaluable tool for enzyme characterization, inhibitor screening, and kinetic studies. This document provides detailed protocols for utilizing this compound in various kinetic assays.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the amide bond between phenylalanine (Phe) and 7-amino-4-methylcoumarin (AMC). In its intact peptide form, the fluorescence of AMC is quenched. Proteolytic cleavage releases the free AMC, which exhibits strong fluorescence with excitation and emission maxima typically around 360-380 nm and 440-460 nm, respectively.[1] The continuous monitoring of this fluorescence increase over time allows for the determination of the initial reaction velocity, which is a key parameter in kinetic analysis.
Enzyme Specificity
This compound is a substrate for proteases that exhibit a preference for cleaving after bulky hydrophobic residues, such as phenylalanine. This includes, but is not limited to:
-
Proteasome (20S and 26S): The chymotrypsin-like activity of the proteasome can be assayed using this substrate.[4][5][6]
Data Presentation
Quantitative data from kinetic assays should be organized for clarity and ease of comparison.
Table 1: Michaelis-Menten Kinetic Parameters
| Enzyme | Substrate Concentration Range (µM) | Vmax (RFU/s or µM/s) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| α-Chymotrypsin | 0.5 - 100 | Value | Value | Value | Value |
| 20S Proteasome | 1 - 200 | Value | Value | Value | Value |
Table 2: Inhibitor Potency (IC50) Determination
| Inhibitor | Enzyme | Substrate Concentration (µM) | Inhibitor Concentration Range (nM) | IC50 (nM) |
| Inhibitor A | α-Chymotrypsin | 25 | 0.1 - 1000 | Value |
| Inhibitor B | 20S Proteasome | 50 | 1 - 5000 | Value |
Experimental Protocols
General Assay Setup
Materials:
-
This compound substrate
-
Enzyme (e.g., α-Chymotrypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)
-
DMSO (for dissolving the substrate)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Prepare a stock solution of this compound: Dissolve the substrate in DMSO to a concentration of 10 mM. Store this stock solution at -20°C, protected from light.
-
Prepare working solutions: On the day of the experiment, dilute the substrate stock solution to the desired concentrations using the assay buffer.
-
Set up the reaction: In a 96-well plate, add the assay components in the following order:
-
Assay Buffer
-
Enzyme solution (at the desired final concentration)
-
Substrate working solution (to initiate the reaction)
-
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (to the desired reaction temperature, e.g., 37°C) fluorescence microplate reader.
-
Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a duration sufficient to obtain the initial linear phase of the reaction (typically 15-30 minutes).
Protocol for Determining Michaelis-Menten Constants (Km and Vmax)
This protocol determines the substrate concentration at which the reaction rate is half of the maximum velocity (Km) and the maximum reaction velocity (Vmax).
Procedure:
-
Prepare a range of substrate concentrations: Prepare serial dilutions of the this compound substrate in the assay buffer. The final concentrations in the assay should typically range from 0.1 to 10 times the expected Km.
-
Set up the assay: For each substrate concentration, perform the kinetic assay as described in the "General Assay Setup" protocol, keeping the enzyme concentration constant.
-
Determine initial velocities: For each substrate concentration, calculate the initial reaction velocity (v₀) from the linear portion of the fluorescence versus time plot. The slope of this linear portion represents the initial velocity.
-
Data Analysis:
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism): v₀ = (Vmax * [S]) / (Km + [S])
-
Alternatively, use a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]), to determine Km and Vmax.
-
Protocol for Inhibitor Screening and IC50 Determination
This protocol is designed to determine the concentration of an inhibitor that reduces the enzyme activity by 50% (IC50).
Procedure:
-
Prepare a range of inhibitor concentrations: Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Set up the assay:
-
In a 96-well plate, add the assay buffer, the inhibitor dilutions, and the enzyme solution.
-
Include a "no inhibitor" control (enzyme and buffer only) and a "no enzyme" control (substrate and buffer only).
-
Pre-incubate the enzyme with the inhibitor for a specific period (e.g., 15-30 minutes) at the assay temperature.
-
-
Initiate the reaction: Add the this compound substrate to all wells to a final concentration that is typically at or near the Km value.
-
Kinetic Measurement and Data Acquisition: Proceed as described in the "General Assay Setup" protocol.
-
Data Analysis:
-
Calculate the initial velocity for each inhibitor concentration.
-
Normalize the data by setting the activity of the "no inhibitor" control to 100%.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. diva-portal.org [diva-portal.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Assay: Inhibition of chymotrypsin like activity of human 20S proteasome using Suc-Leu-Leu-Val-Tyr-AMC as substrate preincubated for 10 mins followed ... - ChEMBL [ebi.ac.uk]
- 6. Assay: Inhibition of human 20S proteasome chymotrypsin like activity using Suc-Leu-Leu-Val-Tyr-AMC as substrate measured over 10 mins by fluorescence... - ChEMBL [ebi.ac.uk]
Application Notes and Protocols: Calculating Enzyme Activity from MeOSuc-Gly-Leu-Phe-AMC Fluorescence Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic substrate MeOSuc-Gly-Leu-Phe-AMC (N-Methoxysuccinyl-Glycyl-Leucyl-Phenylalanyl-7-amino-4-methylcoumarin) is a sensitive and widely used tool for measuring the chymotrypsin-like activity of proteases, particularly the 26S proteasome.[1][2] The principle of this assay is based on the enzymatic cleavage of the peptide substrate, which releases the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity and can be monitored over time to determine reaction kinetics.[3] This application note provides a detailed protocol for determining enzyme activity using this compound, from setting up the assay to calculating the final enzyme activity.
Principle of the Assay
The this compound substrate is comprised of a tetrapeptide sequence recognized by enzymes with chymotrypsin-like specificity, linked to the fluorophore AMC. In its intact form, the substrate is non-fluorescent. Upon enzymatic hydrolysis of the amide bond between the peptide and AMC, the free AMC is liberated, resulting in a significant increase in fluorescence.[3] This change in fluorescence can be measured using a fluorometer, with excitation typically around 360-380 nm and emission at approximately 460 nm.[3][4]
The rate of the reaction is determined by measuring the increase in fluorescence over time. To quantify the amount of product (AMC) formed, a standard curve is generated using known concentrations of free AMC.[5][6] This allows for the conversion of the measured relative fluorescence units (RFU) into the molar amount of AMC produced, which is then used to calculate the enzyme's activity.
Experimental Protocols
Materials and Reagents
-
This compound substrate
-
Enzyme source (e.g., purified enzyme, cell lysate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing appropriate cofactors or additives)
-
7-amino-4-methylcoumarin (AMC) standard
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplates (for fluorescence assays)
-
Fluorescence microplate reader with excitation and emission filters for AMC
Preparation of Reagents
-
This compound Substrate Stock Solution: Dissolve the this compound substrate in DMSO to create a concentrated stock solution (e.g., 10 mM). Store this stock solution at -20°C, protected from light.
-
AMC Standard Stock Solution: Dissolve AMC powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock solution should also be stored at -20°C and protected from light.
-
Working Solutions: On the day of the experiment, dilute the stock solutions of the substrate and AMC standard to the desired working concentrations using the assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤1%) to avoid potential effects on enzyme activity.
AMC Standard Curve Protocol
A standard curve is essential to convert the relative fluorescence units (RFU) obtained from the enzymatic reaction into the actual concentration of the product (AMC) formed.[6]
-
Prepare a series of dilutions of the AMC standard in the assay buffer. A typical concentration range would be from 0 to 100 µM.[6]
-
Add a fixed volume of each AMC dilution to the wells of a 96-well black microplate.
-
Measure the fluorescence of each well using the same excitation and emission wavelengths that will be used for the enzyme assay (e.g., Ex: 360 nm, Em: 460 nm).
-
Plot the fluorescence intensity (RFU) against the corresponding AMC concentration (µM).
-
Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c), where 'y' is the RFU, 'x' is the AMC concentration, 'm' is the slope, and 'c' is the y-intercept. The R² value should be close to 1 for a good linear fit.[5]
Enzyme Activity Assay Protocol
-
Assay Setup: In a 96-well black microplate, set up the following reactions in triplicate:
-
Enzyme reactions: Add the enzyme sample and assay buffer to the wells.
-
No-enzyme control: Add assay buffer instead of the enzyme sample to control for substrate auto-hydrolysis.
-
Blank: Add assay buffer only to measure the background fluorescence.
-
-
Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for a few minutes to ensure temperature equilibration.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the this compound working solution to all wells simultaneously using a multichannel pipette. The final substrate concentration should be optimized based on the enzyme's Michaelis-Menten kinetics, if known.
-
Fluorescence Measurement: Immediately place the microplate in a pre-warmed fluorescence plate reader. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a specific duration (e.g., 30-60 minutes). Ensure the measurements are taken in the initial, linear phase of the reaction.[3]
Data Presentation and Analysis
AMC Standard Curve Data
| AMC Concentration (µM) | Relative Fluorescence Units (RFU) |
| 0 | [Insert Blank RFU Value] |
| 1.56 | [Insert RFU Value] |
| 3.125 | [Insert RFU Value] |
| 6.25 | [Insert RFU Value] |
| 12.5 | [Insert RFU Value] |
| 25 | [Insert RFU Value] |
| 50 | [Insert RFU Value] |
| 100 | [Insert RFU Value] |
Linear Regression Equation: RFU = (Slope) x [AMC] + Y-intercept
Enzyme Kinetic Data
| Time (minutes) | RFU (Enzyme Reaction) | RFU (No-Enzyme Control) | Corrected RFU |
| 0 | [Insert RFU Value] | [Insert RFU Value] | [Calculate Value] |
| 2 | [Insert RFU Value] | [Insert RFU Value] | [Calculate Value] |
| 4 | [Insert RFU Value] | [Insert RFU Value] | [Calculate Value] |
| ... | ... | ... | ... |
| 60 | [Insert RFU Value] | [Insert RFU Value] | [Calculate Value] |
Note: Corrected RFU = RFU (Enzyme Reaction) - RFU (No-Enzyme Control)
Calculation of Enzyme Activity
-
Determine the initial reaction rate (V₀) in RFU/min: Plot the corrected RFU against time (in minutes). The initial rate is the slope of the linear portion of this curve.[3]
-
Convert the rate from RFU/min to µmol/min: Use the slope from the AMC standard curve to convert the rate of change in fluorescence to the rate of product formation.
Rate (µmol/min) = V₀ (RFU/min) / Slope of AMC standard curve (RFU/µM)
-
Calculate the specific enzyme activity: Normalize the rate of product formation to the amount of enzyme used in the assay.
Specific Activity (µmol/min/mg) = [Rate (µmol/min) / (Volume of enzyme in L x Concentration of enzyme in mg/L)]
Enzyme activity is often expressed in Units (U), where 1 U is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.
Visualizations
Caption: Enzymatic cleavage of this compound.
Caption: Workflow for calculating enzyme activity.
References
- 1. Cell-Based Proteasome-Glo™ Assays [promega.sg]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Protease Inhibitors in MeOSuc-Gly-Leu-Phe-AMC Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The fluorogenic peptide substrate MeOSuc-Gly-Leu-Phe-AMC is a sensitive and specific tool for measuring the chymotrypsin-like activity of proteases, most notably the 20S and 26S proteasome. The principle of the assay is based on the enzymatic cleavage of the amide bond between the phenylalanine (Phe) residue and the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group. Upon cleavage, the free AMC fluoresces, and the rate of its release is directly proportional to the chymotrypsin-like protease activity. This assay is widely used in basic research and drug discovery for screening and characterizing protease inhibitors.
These application notes provide detailed protocols for utilizing this compound to determine the inhibitory effects of various compounds on chymotrypsin-like protease activity.
Key Applications
-
Screening for Protease Inhibitors: High-throughput screening of compound libraries to identify potential inhibitors of chymotrypsin-like proteases.
-
Determination of Inhibitor Potency (IC50): Quantifying the concentration of an inhibitor required to reduce the protease activity by 50%.
-
Mechanism of Inhibition Studies: Investigating the mode of action of inhibitors (e.g., competitive, non-competitive, uncompetitive).
-
Specificity Profiling: Assessing the selectivity of inhibitors against the chymotrypsin-like activity of the proteasome versus other proteases.
Data Presentation: Inhibitor Potency
The potency of various protease inhibitors against chymotrypsin-like activity can be quantified and compared using the half-maximal inhibitory concentration (IC50). The following table summarizes typical IC50 values for common and specific protease inhibitors against the chymotrypsin-like activity of the proteasome, often measured with substrates like this compound or the closely related Suc-LLVY-AMC.
| Inhibitor Class | Inhibitor | Target Protease(s) | Typical IC50 (nM) |
| Proteasome Inhibitors | MG132 | Proteasome (Chymotrypsin-like), Calpains | 100 - 200 |
| Bortezomib (Velcade®) | Proteasome (Chymotrypsin-like) | 5 - 15 | |
| Epoxomicin | Proteasome (Chymotrypsin-like) | 10 - 50 | |
| Lactacystin | Proteasome (all activities) | 200 - 500 | |
| Serine Protease Inhibitors | Chymostatin | Chymotrypsin, Papain, some Cathepsins | 150 - 300 |
| Aprotinin | Trypsin, Chymotrypsin, Plasmin | > 10,000 (generally a weak inhibitor) | |
| PMSF | Serine Proteases (irreversible) | 50,000 - 200,000 (concentration dependent) | |
| Cysteine Protease Inhibitor | Leupeptin | Trypsin, Plasmin, Kallikrein, Papain | > 10,000 (not expected to inhibit) |
Note: IC50 values are highly dependent on experimental conditions (e.g., enzyme and substrate concentration, buffer composition, temperature). The values presented are for comparative purposes.
Experimental Protocols
Protocol 1: Screening for Protease Inhibitors
This protocol is designed for a 96-well plate format suitable for screening multiple compounds.
Materials:
-
Purified 20S proteasome or cell lysate containing proteasome activity
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 1 mM DTT
-
Protease Inhibitors (test compounds)
-
DMSO (for dissolving substrate and inhibitors)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.
-
Prepare a working solution of the substrate by diluting the stock solution to 200 µM in Assay Buffer.
-
Prepare stock solutions of test inhibitors in DMSO. Further dilute in Assay Buffer to the desired screening concentration (e.g., 2X final concentration).
-
Dilute the proteasome enzyme in Assay Buffer to a working concentration that gives a linear increase in fluorescence over 30-60 minutes.
-
-
Assay Setup (per well):
-
Test Wells: 50 µL of proteasome enzyme solution + 50 µL of 2X test inhibitor solution.
-
Positive Control (No Inhibition): 50 µL of proteasome enzyme solution + 50 µL of Assay Buffer (with equivalent DMSO concentration as test wells).
-
Negative Control (Background): 100 µL of Assay Buffer.
-
-
Pre-incubation:
-
Mix the contents of the wells and pre-incubate the plate at 37°C for 15-30 minutes to allow inhibitors to interact with the enzyme.
-
-
Initiate Reaction:
-
Add 100 µL of the 200 µM substrate working solution to all wells to bring the final volume to 200 µL. The final substrate concentration will be 100 µM.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition for each test compound: % Inhibition = [1 - (Rateinhibitor - Ratebackground) / (Ratepositive control - Ratebackground)] * 100
-
Protocol 2: Determination of IC50 Values
This protocol is used to determine the potency of a specific inhibitor.
Procedure:
-
Follow the general procedure for inhibitor screening (Protocol 1).
-
Prepare a serial dilution of the test inhibitor in Assay Buffer (e.g., 10-12 concentrations, 2X final concentration).
-
Set up wells for each inhibitor concentration, a positive control (no inhibitor), and a negative control (background).
-
Perform the assay and calculate the rate of reaction for each concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a this compound protease inhibitor assay.
Caption: Workflow for protease inhibitor screening and IC50 determination.
Mechanism of Substrate Cleavage and Inhibition
This diagram shows the basic principle of the fluorogenic assay and the action of a competitive inhibitor.
Caption: Fluorogenic substrate cleavage and competitive inhibition.
The Ubiquitin-Proteasome System
The this compound substrate is primarily used to measure the chymotrypsin-like activity of the proteasome, a key component of the ubiquitin-proteasome system (UPS) for protein degradation.
Caption: Overview of the Ubiquitin-Proteasome protein degradation pathway.
Application Notes and Protocols for MeOSuc-Gly-Leu-Phe-AMC in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
MeOSuc-Gly-Leu-Phe-AMC is a fluorogenic peptide substrate designed for the sensitive detection of chymotrypsin (B1334515) and the chymotrypsin-like (CT-L) activity of the proteasome. The peptide sequence, Gly-Leu-Phe, is a target for cleavage by these proteases. The N-terminal methoxysuccinyl (MeOSuc) group enhances solubility and the C-terminal 7-amino-4-methylcoumarin (B1665955) (AMC) is a fluorescent reporter. In its intact form, the substrate is weakly fluorescent. Upon enzymatic cleavage of the amide bond between Phenylalanine (Phe) and AMC, the highly fluorescent AMC molecule is released. The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity and can be monitored in real-time to determine enzyme kinetics and to screen for inhibitors.
This document provides detailed application notes and protocols for the use of this compound in drug discovery, focusing on inhibitor screening for two key targets: chymotrypsin and the 20S proteasome.
I. Application: Chymotrypsin Inhibitor Screening
Chymotrypsin is a serine protease found in the digestive system and is involved in various physiological and pathological processes. Its dysregulation has been implicated in several diseases, making it a target for drug discovery.
Quantitative Data
| Parameter | Value | Enzyme | Notes |
| Km | ~10-50 µM | Bovine Pancreatic Chymotrypsin | The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of Vmax. |
| kcat | Variable | Bovine Pancreatic Chymotrypsin | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second. |
| Excitation | 360-380 nm | - | Optimal excitation wavelength for the released AMC fluorophore. |
| Emission | 440-460 nm | - | Optimal emission wavelength for the released AMC fluorophore. |
Table 1: Illustrative Kinetic Parameters for a Chymotrypsin Substrate
| Inhibitor | IC50 (Illustrative) | Inhibition Type | Target |
| Chymostatin | ~0.1 µM | Competitive | Chymotrypsin |
| PMSF | ~100 µM | Irreversible | Chymotrypsin |
| Aprotinin | ~1 µM | Competitive | Chymotrypsin |
Table 2: Illustrative IC50 Values for Known Chymotrypsin Inhibitors
Signaling Pathway: Chymotrypsin and Protease-Activated Receptors (PARs)
Chymotrypsin can signal to intestinal epithelial cells through Protease-Activated Receptors (PARs), specifically PAR1 and PAR2. This signaling can have physiological consequences in gut homeostasis and inflammation.
Chymotrypsin signaling through PAR1 and PAR2 receptors.
Experimental Protocol: Chymotrypsin Inhibition Assay
This protocol provides a method for determining the inhibitory potential of compounds against chymotrypsin using this compound.
Materials:
-
Bovine Pancreatic Chymotrypsin
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl2
-
DMSO (for dissolving substrate and inhibitors)
-
Test compounds
-
Reference inhibitor (e.g., Chymostatin)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of chymotrypsin (e.g., 1 mg/mL in 1 mM HCl).
-
Prepare serial dilutions of test compounds and the reference inhibitor in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of the diluted test compounds or reference inhibitor. For control wells, add 2 µL of DMSO.
-
Add 178 µL of Assay Buffer to all wells.
-
Add 10 µL of chymotrypsin working solution (diluted in Assay Buffer to the desired final concentration, e.g., 10 nM) to all wells except the blank.
-
For the blank wells (no enzyme), add 10 µL of Assay Buffer.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Prepare the substrate working solution by diluting the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration, typically around the Km value).
-
Add 10 µL of the substrate working solution to all wells to initiate the reaction. The final volume in each well should be 200 µL.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Subtract the rate of the blank (no enzyme) from all other rates.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Workflow for chymotrypsin inhibitor screening assay.
II. Application: 20S Proteasome Chymotrypsin-Like (CT-L) Activity Inhibitor Screening
The ubiquitin-proteasome system is a critical pathway for protein degradation and is a validated target for cancer therapy. The 20S proteasome possesses multiple proteolytic activities, with the chymotrypsin-like (CT-L) activity being a primary target for many inhibitors.
Quantitative Data
| Parameter | Value | Enzyme | Notes |
| Km | ~20-80 µM | Human 20S Proteasome | The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of Vmax. |
| kcat | Variable | Human 20S Proteasome | The turnover number. |
| Excitation | 360-380 nm | - | Optimal excitation wavelength for the released AMC fluorophore. |
| Emission | 440-460 nm | - | Optimal emission wavelength for the released AMC fluorophore. |
Table 3: Illustrative Kinetic Parameters for a Proteasome Substrate
| Inhibitor | IC50 (Illustrative) | Inhibition Type | Target |
| Bortezomib (Velcade®) | ~5-20 nM | Reversible | 20S Proteasome (CT-L) |
| Carfilzomib (Kyprolis®) | ~5-15 nM | Irreversible | 20S Proteasome (CT-L) |
| MG-132 | ~50-200 nM | Reversible | 20S Proteasome (CT-L) |
Table 4: Illustrative IC50 Values for Known Proteasome Inhibitors
Signaling Pathway: The Ubiquitin-Proteasome System
The ubiquitin-proteasome system is a major pathway for controlled protein degradation in eukaryotic cells, playing a crucial role in cell cycle regulation, signal transduction, and apoptosis.
The Ubiquitin-Proteasome Protein Degradation Pathway.
Experimental Protocol: 20S Proteasome CT-L Inhibition Assay
This protocol outlines a method for screening inhibitors of the chymotrypsin-like activity of the 20S proteasome.
Materials:
-
Human 20S Proteasome
-
This compound
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2 and 1 mM DTT
-
DMSO
-
Test compounds
-
Reference inhibitor (e.g., Bortezomib or MG-132)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of 20S proteasome (e.g., 0.1 mg/mL in a storage buffer).
-
Prepare serial dilutions of test compounds and the reference inhibitor in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of the diluted test compounds or reference inhibitor. For control wells, add 2 µL of DMSO.
-
Add 178 µL of Assay Buffer to all wells.
-
Add 10 µL of 20S proteasome working solution (diluted in Assay Buffer to the desired final concentration, e.g., 1 nM) to all wells except the blank.
-
For the blank wells, add 10 µL of Assay Buffer.
-
Pre-incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Prepare the substrate working solution by diluting the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration, typically around the Km value).
-
Add 10 µL of the substrate working solution to all wells to start the reaction. The final volume should be 200 µL.
-
-
Fluorescence Measurement:
-
Immediately transfer the plate to a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically for 60 minutes at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
-
Data Analysis:
-
Determine the reaction rate from the linear phase of the kinetic read.
-
Subtract the rate of the blank from all other measurements.
-
Calculate the percent inhibition for each inhibitor concentration compared to the DMSO control.
-
Generate a dose-response curve by plotting the percent inhibition versus the logarithm of the inhibitor concentration to calculate the IC50 value.
Workflow for 20S proteasome CT-L inhibitor screening.
Conclusion
This compound is a versatile and sensitive fluorogenic substrate for monitoring the activity of chymotrypsin and the chymotrypsin-like activity of the proteasome. Its application in high-throughput screening assays facilitates the discovery and characterization of novel inhibitors for these important drug targets. The protocols and data presented here provide a framework for researchers to develop robust screening assays and advance their drug discovery programs. It is recommended that users empirically determine the optimal assay conditions, including enzyme and substrate concentrations, for their specific experimental setup.
Troubleshooting & Optimization
High background fluorescence in MeOSuc-Gly-Leu-Phe-AMC assay
Welcome to the technical support center for the MeOSuc-Gly-Leu-Phe-AMC assay. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this fluorogenic assay for measuring chymotrypsin-like protease activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: This assay is a fluorometric method used to measure the activity of chymotrypsin-like proteases. The substrate, this compound, consists of a peptide sequence (Gly-Leu-Phe) recognized by these proteases, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In the intact substrate, the fluorescence of AMC is quenched. When a chymotrypsin-like protease cleaves the peptide bond between Phenylalanine (Phe) and AMC, the free AMC is released, resulting in a significant increase in fluorescence. This increase in fluorescence is directly proportional to the enzyme's activity.
Q2: What are the optimal excitation and emission wavelengths for detecting free AMC?
A2: The released 7-amino-4-methylcoumarin (AMC) can be detected with an excitation wavelength in the range of 340-360 nm and an emission wavelength in the range of 440-460 nm.[1][2] It is always recommended to confirm the optimal settings for your specific fluorescence microplate reader.
Q3: How should I prepare and store the this compound substrate?
A3: It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in a dry, high-quality solvent like dimethyl sulfoxide (B87167) (DMSO). This stock solution should be stored in small aliquots at -20°C or lower to minimize freeze-thaw cycles. Protect the stock solution from light and moisture. For the assay, dilute the stock solution to the final working concentration in the assay buffer immediately before use.
Q4: What are typical starting concentrations for the enzyme and substrate?
A4: For the this compound substrate, a common starting concentration range is 10-100 µM. The optimal concentration is often near the Michaelis constant (K_m) of the enzyme for the substrate. The enzyme concentration should be titrated to ensure a linear rate of fluorescence increase over the desired measurement period.
Q5: Why is it important to include a "substrate only" control in my experiment?
A5: A "substrate only" control, which contains the assay buffer and substrate but no enzyme, is crucial for measuring the rate of substrate autohydrolysis. This is the spontaneous breakdown of the substrate that releases AMC in the absence of enzymatic activity. The fluorescence signal from this control represents the background and should be subtracted from the fluorescence readings of your experimental samples to determine the true enzyme-catalyzed activity.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can significantly reduce the sensitivity and dynamic range of your assay. This guide provides a systematic approach to identifying and resolving the root causes of this common issue.
Diagram: Troubleshooting Workflow for High Background Fluorescence
Caption: A logical workflow for troubleshooting high background fluorescence.
Potential Causes and Solutions
| Potential Cause | How to Diagnose | Recommended Solutions |
| Substrate Autohydrolysis | Perform a "Substrate Stability Test" (see Experimental Protocols). A significant increase in fluorescence in the absence of enzyme indicates substrate instability. | - Prepare fresh substrate stock solutions in anhydrous DMSO. - Store aliquots at -80°C to minimize degradation.[3] - Evaluate if the assay buffer pH is too high, which can accelerate hydrolysis. Consider testing a buffer with a slightly lower pH if compatible with your enzyme. |
| Autofluorescence of Reagents or Microplate | - Measure the fluorescence of the assay buffer alone. - Measure the fluorescence of a blank well in the microplate with only buffer. | - Use high-purity, nuclease-free water and analytical grade buffer components.[4] - For fluorescence assays, it is highly recommended to use black, opaque-walled microplates with clear bottoms to minimize light scatter and background fluorescence.[4] |
| Contamination | High background fluorescence that is inconsistent across the plate or appears over time could indicate microbial or chemical contamination. | - Use sterile pipette tips and reagent reservoirs. - Filter-sterilize assay buffers. - Visually inspect buffers for any signs of microbial growth. |
| Incorrect Instrument Settings | Review the excitation and emission wavelength settings on your fluorescence plate reader. | Ensure the settings are optimal for free AMC (Excitation: ~340-360 nm, Emission: ~440-460 nm).[1][2] Check that the gain setting is not excessively high, which can amplify background noise. |
Key Experimental Protocols
Protocol 1: Substrate Stability Test (Autohydrolysis)
This protocol is designed to determine the rate of non-enzymatic hydrolysis of this compound in your assay buffer.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of the substrate in the assay buffer at the final concentration used in your experiments (e.g., 50 µM).
-
Add the substrate working solution to several wells of the 96-well plate.
-
Include wells with only the assay buffer as a blank control.
-
Place the plate in the fluorescence microplate reader, pre-set to the appropriate temperature and excitation/emission wavelengths for AMC.
-
Measure the fluorescence intensity kinetically (e.g., every 5 minutes) over the same duration as your planned enzyme assay (e.g., 60 minutes).
-
Data Analysis: Plot the relative fluorescence units (RFU) against time. A steep, positive slope indicates a high rate of autohydrolysis. This rate should be subtracted from the rate observed in the presence of the enzyme.
Protocol 2: Reagent and Microplate Autofluorescence Check
This protocol helps to identify if the assay components or the microplate itself are contributing to the high background fluorescence.
Materials:
-
Assay buffer and all its individual components
-
High-purity water
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
In separate wells of the microplate, add:
-
Well A: High-purity water only
-
Well B: Complete assay buffer
-
(Optional) Wells C, D, etc.: Individual components of the assay buffer diluted in high-purity water.
-
-
Leave some wells empty to measure the autofluorescence of the plate itself.
-
Read the fluorescence of the plate at the excitation and emission wavelengths used for AMC.
-
Data Analysis: Compare the RFU values from each well. High readings in the wells containing the assay buffer or its components, compared to the water-only or empty wells, indicate that these reagents are autofluorescent.
Diagram: this compound Assay Workflow
Caption: A standard workflow for the this compound assay.
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Substrate Concentration | 10 - 100 µM | Should be optimized for the specific enzyme. A concentration around the K_m is often a good starting point. |
| Enzyme Concentration | Varies | Should be titrated to achieve a linear reaction rate within the desired assay time. |
| AMC Excitation Wavelength | 340 - 360 nm[1] | Optimal wavelength may vary slightly depending on the instrument. |
| AMC Emission Wavelength | 440 - 460 nm[2] | Optimal wavelength may vary slightly depending on the instrument. |
| DMSO in final reaction | < 1-2% | High concentrations of DMSO can affect enzyme activity. |
| Assay Temperature | 25°C or 37°C | Should be optimized for the specific enzyme and kept constant. |
| Microplate Type | Black, clear-bottom | Minimizes background fluorescence and crosstalk.[4] |
References
How to reduce non-enzymatic hydrolysis of MeOSuc-Gly-Leu-Phe-AMC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the non-enzymatic hydrolysis of the fluorogenic substrate MeOSuc-Gly-Leu-Phe-AMC.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence is a common issue in protease assays and can often be attributed to the spontaneous, non-enzymatic hydrolysis of the substrate. This guide will help you identify and mitigate the causes of elevated background signals in your experiments.
Issue: My fluorescence readings are high in my "no-enzyme" control wells.
This indicates that the this compound substrate is being cleaved, releasing the fluorescent AMC molecule, without the presence of your target enzyme. Here are the potential causes and steps to resolve the issue:
Potential Cause 1: Substrate Instability and Spontaneous Hydrolysis
The amide bond linking the peptide to the AMC fluorophore can be susceptible to hydrolysis under certain conditions, leading to a high background signal.
-
Troubleshooting Steps:
-
Assess Substrate Stability: Perform a time-course experiment by incubating the substrate in your assay buffer without the enzyme. Measure the fluorescence at regular intervals. A steady increase in fluorescence over time confirms substrate instability in your current buffer conditions.[1]
-
Optimize Buffer pH: The rate of non-enzymatic hydrolysis can be pH-dependent. Prepare a series of buffers with varying pH values around the optimal pH for your enzyme and repeat the substrate stability test to identify a pH that minimizes spontaneous hydrolysis while maintaining enzyme activity.
-
Evaluate Buffer Composition: Certain buffer components can promote hydrolysis. If possible, test alternative buffer systems that are compatible with your enzyme.
-
Proper Storage: Ensure the substrate is stored correctly. Stock solutions should be prepared in a high-quality, anhydrous aprotic solvent like DMSO, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C, protected from light and moisture.[1][2]
-
Potential Cause 2: Contamination of Reagents
Your reagents, including the assay buffer, water, or even the substrate itself, may be contaminated with other proteases or fluorescent compounds.
-
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure all your reagents, including water, are of the highest purity and are "protease-free."
-
Filter Sterilize Buffers: Filter your assay buffer through a 0.22 µm filter to remove any potential microbial contamination that could introduce proteases.
-
Run Reagent Controls: Set up control wells containing:
-
Assay buffer only
-
Substrate in assay buffer
-
Enzyme in assay buffer This will help you pinpoint which component is contributing to the high background.
-
-
Potential Cause 3: Autofluorescence of Assay Components
The microplate, the substrate itself, or other components in your assay may be inherently fluorescent at the excitation and emission wavelengths used for AMC.
-
Troubleshooting Steps:
-
Use Appropriate Microplates: Use black, opaque microplates designed for fluorescence assays to minimize background from the plate and reduce well-to-well crosstalk.[3]
-
Measure Component Autofluorescence: Measure the fluorescence of each component of your assay in separate wells to identify any intrinsic fluorescence.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: The solid substrate should be stored at -20°C, desiccated, and protected from light. For stock solutions, dissolve the peptide in anhydrous DMSO at a high concentration (e.g., 10 mM), aliquot into single-use volumes to minimize freeze-thaw cycles, and store at -20°C or -80°C.[1][2]
Q2: What concentration of DMSO is acceptable in my assay?
A2: The final concentration of DMSO in your assay should be kept as low as possible, ideally below 1%, as higher concentrations can affect enzyme activity and the fluorescence of AMC.[4][5] Ensure that all wells, including controls, contain the same final concentration of DMSO.[4]
Q3: How can I determine the rate of non-enzymatic hydrolysis of this compound in my specific assay conditions?
A3: You can determine the rate of non-enzymatic hydrolysis by setting up a "substrate only" control experiment. Incubate the substrate in your complete assay buffer (at the desired temperature and pH) without the enzyme and measure the fluorescence intensity over time. The rate of increase in fluorescence will give you the rate of spontaneous hydrolysis. This value can then be subtracted from the rates measured in the presence of the enzyme.
Q4: Can the pH of my assay buffer affect the stability of the substrate?
A4: Yes, the pH of the assay buffer can significantly influence the rate of spontaneous hydrolysis of the peptide-AMC bond. It is crucial to determine the stability of the substrate at the pH optimum of your enzyme.
Data Presentation
The following tables illustrate how to present data from experiments aimed at reducing non-enzymatic hydrolysis. The values presented are for illustrative purposes only.
Table 1: Effect of pH on the Rate of Non-Enzymatic Hydrolysis of this compound
| pH | Rate of Fluorescence Increase (RFU/min) |
| 6.5 | 5.2 |
| 7.0 | 8.1 |
| 7.5 | 12.5 |
| 8.0 | 25.3 |
| 8.5 | 48.9 |
Table 2: Effect of Temperature on the Rate of Non-Enzymatic Hydrolysis of this compound at pH 7.5
| Temperature (°C) | Rate of Fluorescence Increase (RFU/min) |
| 25 | 7.8 |
| 30 | 12.5 |
| 37 | 21.3 |
Experimental Protocols
Protocol 1: Determining the Rate of Non-Enzymatic Hydrolysis
This protocol allows you to quantify the rate of spontaneous hydrolysis of this compound under your specific experimental conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Assay buffer at various pH values
-
Black, opaque 96-well fluorescence microplate
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Prepare Working Substrate Solution: Dilute the stock solution in your assay buffer to the final working concentration you use in your enzymatic assay. Prepare this fresh for each experiment.
-
Set up the Plate:
-
In triplicate wells of the 96-well plate, add your working substrate solution.
-
Include a "buffer only" control with just the assay buffer to measure background fluorescence.
-
-
Incubation and Measurement:
-
Incubate the plate at your desired experimental temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a period of time (e.g., every 5 minutes for 1-2 hours).
-
-
Data Analysis:
-
Subtract the average fluorescence of the "buffer only" control from all other readings.
-
Plot the fluorescence intensity against time for the wells containing the substrate.
-
The slope of the linear portion of this curve represents the rate of non-enzymatic hydrolysis in Relative Fluorescence Units (RFU) per unit of time.
-
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting non-enzymatic hydrolysis.
Caption: Enzymatic vs. Non-Enzymatic Hydrolysis Pathways.
Caption: Troubleshooting Workflow for High Background Fluorescence.
References
MeOSuc-Gly-Leu-Phe-AMC solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with the fluorogenic substrate MeOSuc-Gly-Leu-Phe-AMC in aqueous buffers.
Troubleshooting Guides
Issue: Precipitate formation upon addition of this compound stock solution to aqueous buffer.
The hydrophobic nature of the this compound peptide, particularly the phenylalanine and the AMC fluorophore, leads to poor solubility in aqueous solutions. Direct dissolution in aqueous buffers is often unsuccessful. The recommended approach is to first dissolve the lyophilized powder in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution. However, precipitation can still occur when this stock solution is diluted into the final aqueous assay buffer.
Troubleshooting Workflow:
Caption: Workflow for preparing and troubleshooting this compound solutions.
Detailed Troubleshooting Steps:
-
Slow, Dropwise Addition: Instead of pipetting the entire volume of the DMSO stock solution at once, add it slowly and drop-by-drop to the aqueous buffer while continuously vortexing or stirring. This gradual introduction helps to disperse the hydrophobic substrate molecules before they can aggregate and precipitate.[1]
-
Gentle Warming: Gently warming the aqueous buffer to approximately 37°C before and during the addition of the DMSO stock can help to increase the solubility of the substrate. However, avoid prolonged heating as it may degrade the peptide.[1]
-
Sonication: If precipitation is still observed after dilution, brief sonication of the final solution in a water bath sonicator can help to break up small aggregates and redissolve the substrate. Use short bursts to prevent excessive heating of the sample.[1][2]
-
Optimize Final DMSO Concentration: While DMSO is an excellent solvent for the initial stock, high final concentrations in the assay can inhibit enzyme activity. It is crucial to determine the tolerance of your specific enzyme to DMSO. Many in vitro enzymatic assays can tolerate final DMSO concentrations up to 10%, while for cell-based assays, it is often recommended to keep the final concentration at or below 1%.[1] If solubility issues persist, a slight increase in the final DMSO percentage may be necessary, but this must be balanced against its potential effect on the enzyme.
-
Evaluate Buffer Composition: Certain buffer components, such as phosphate, can sometimes contribute to the precipitation of compounds when mixed with organic solvents.[1] If you are using a phosphate buffer and experiencing persistent precipitation, consider switching to an alternative buffer system like Tris-HCl.
Experimental Protocols
Protocol for Preparation of this compound Working Solution
This protocol provides a general guideline for preparing a working solution of this compound. The final concentrations should be optimized for your specific assay.
Materials:
-
Lyophilized this compound
-
100% Dimethyl sulfoxide (DMSO), anhydrous
-
Aqueous assay buffer (e.g., Tris-HCl, pH 7.5)
-
Microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of 100% DMSO to the vial to achieve a desired stock concentration (e.g., 10-50 mM).
-
Vortex the vial thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Prepare the Working Solution:
-
On the day of the experiment, thaw an aliquot of the DMSO stock solution.
-
Warm the aqueous assay buffer to the desired reaction temperature (e.g., 37°C).
-
While vortexing the warm assay buffer, slowly add the required volume of the DMSO stock solution drop-by-drop to achieve the final desired substrate concentration.
-
Continue vortexing for a few seconds after the addition is complete to ensure homogeneity.
-
If the solution appears cloudy or contains precipitate, refer to the troubleshooting guide above.
-
Experimental Workflow Diagram:
Caption: General experimental workflow for an enzymatic assay using this compound.
Quantitative Data Summary
While specific quantitative solubility data for this compound is not widely published, the following table summarizes key properties and recommended starting concentrations for similar fluorogenic peptide substrates. This information can serve as a valuable guide for your experiments.
| Parameter | Value/Recommendation | Source |
| Molecular Weight | 622.67 g/mol | [3] |
| Initial Solvent | 100% DMSO | [1][2] |
| Recommended Stock Concentration in DMSO | 10-50 mM | [4] |
| Recommended Final Working Concentration | 50-200 µM | [4] |
| Maximum Tolerated Final DMSO (%) | Enzyme-dependent; generally ≤1% for cell-based assays, up to 10% for in vitro assays. | [1] |
| Storage of Lyophilized Powder | -20°C or -80°C, protected from light and moisture. | [1] |
| Storage of DMSO Stock Solution | -20°C or -80°C in aliquots, protected from light. | [1] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution cloudy even after following the protocol?
A1: Cloudiness indicates that the substrate is not fully dissolved or has precipitated. If you have already tried slow addition, gentle warming, and sonication, consider the following:
-
Purity of DMSO: Ensure you are using high-purity, anhydrous DMSO. Water content in DMSO can significantly reduce the solubility of hydrophobic compounds.
-
Buffer pH: The solubility of peptides can be pH-dependent. While most assays are performed at a neutral pH, you could test the solubility in slightly different pH conditions if your enzyme is active over a broader range.
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your DMSO stock solution, as this can lead to substrate degradation and aggregation. Prepare single-use aliquots.
Q2: What is the optimal final concentration of DMSO for my assay?
A2: The optimal final DMSO concentration is a balance between maintaining substrate solubility and preserving enzyme activity. This is highly dependent on the specific enzyme being studied. It is strongly recommended to perform a DMSO tolerance curve for your enzyme. This involves running the assay with a range of final DMSO concentrations (e.g., 0.1% to 10%) while keeping the enzyme and substrate concentrations constant. This will allow you to determine the highest concentration of DMSO that does not significantly inhibit your enzyme.
Q3: Can I dissolve this compound in other organic solvents besides DMSO?
A3: While DMSO is the most commonly recommended solvent, other organic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (ACN) may also be used to dissolve hydrophobic peptides. However, you must verify the compatibility of these solvents with your specific enzyme and assay conditions, as they can also act as inhibitors.
Q4: My fluorescence signal is very low. Could this be related to solubility issues?
A4: Yes, low signal can be a consequence of substrate insolubility. If the substrate has precipitated out of solution, its effective concentration available to the enzyme is reduced, leading to a lower reaction rate and weaker fluorescence signal. Ensure your substrate is fully dissolved and the solution is clear before starting the assay. Other potential causes for low signal include suboptimal enzyme or substrate concentrations, incorrect instrument settings, or inactive enzyme.
Q5: How should I store the prepared working solution of this compound?
A5: It is best practice to prepare the aqueous working solution fresh for each experiment. Due to the limited solubility in aqueous buffers, storing the diluted solution, even at 4°C, can lead to precipitation over time. The concentrated stock solution in DMSO is more stable and should be stored in aliquots at -20°C or -80°C.
References
Optimizing enzyme concentration for MeOSuc-Gly-Leu-Phe-AMC
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the fluorogenic substrate MeOSuc-Gly-Leu-Phe-AMC to measure the chymotrypsin-like activity of the proteasome.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a fluorogenic peptide substrate designed to assay the chymotrypsin-like activity of the 20S and 26S proteasomes.[1] Upon cleavage by the proteasome, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) moiety is released, resulting in a measurable increase in fluorescence.
Q2: How should I prepare and store the this compound substrate?
For long-term storage, the lyophilized powder should be kept at -20°C, protected from light. To prepare a stock solution, dissolve the substrate in dimethyl sulfoxide (B87167) (DMSO). This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For the assay, the DMSO stock is further diluted in the appropriate aqueous assay buffer.
Q3: What are the recommended excitation and emission wavelengths for detecting the cleaved AMC fluorophore?
The released AMC fluorophore can be detected with an excitation wavelength in the range of 360-380 nm and an emission wavelength in the range of 440-460 nm.
Q4: What type of microplate should I use for this fluorescence-based assay?
It is highly recommended to use black, opaque-walled microplates with clear bottoms for fluorescence assays. The black walls minimize light scattering and reduce background fluorescence, thereby improving the signal-to-noise ratio.
Q5: What is a typical starting concentration range for the this compound substrate?
While the optimal substrate concentration should be determined empirically for your specific experimental conditions, a common starting point for similar proteasome substrates is in the range of 50-200 µM.[2] It is advisable to perform a substrate titration to determine the Michaelis-Menten constant (K_m) for your enzyme and use a concentration at or slightly above the K_m value.
Troubleshooting Guide
| Issue | Potential Causes | Solutions |
| High Background Fluorescence | 1. Substrate Instability/Degradation2. Contaminated Buffers or Reagents3. Autofluorescence from samples or microplate | 1. Prepare fresh substrate dilutions before each experiment. Store stock solutions properly.2. Use high-purity, sterile reagents and buffers.3. Use black microplates. Include a "no enzyme" control to measure and subtract background fluorescence. |
| Low Signal-to-Noise Ratio | 1. Suboptimal Enzyme or Substrate Concentration2. Inactive Enzyme3. Incorrect Instrument Settings | 1. Perform a titration of both the enzyme and substrate to find the optimal concentrations.2. Ensure proper storage and handling of the enzyme. Test with a positive control if available.3. Optimize the gain setting on your fluorescence reader. Ensure the correct excitation and emission wavelengths are set. |
| Non-linear Reaction Progress Curves | 1. Substrate Depletion2. Enzyme Instability3. Inner Filter Effect | 1. Use a lower enzyme concentration or a shorter reaction time to ensure less than 10-15% of the substrate is consumed.2. Add stabilizing agents like BSA or glycerol (B35011) to the assay buffer.3. This can occur at high substrate concentrations. If suspected, reduce the substrate concentration. |
| Precipitation of Substrate | 1. Poor Solubility in Aqueous Buffer | 1. Ensure the final concentration of DMSO from the stock solution is sufficient to maintain solubility but does not inhibit the enzyme (typically ≤1-2% v/v). Gentle vortexing or sonication of the diluted substrate solution may help. |
Experimental Protocols
Protocol for Determining Optimal Enzyme Concentration
This protocol outlines the steps to determine the optimal concentration of the proteasome for your assay with a fixed, saturating concentration of this compound.
Materials:
-
Purified 20S or 26S Proteasome
-
This compound
-
DMSO
-
Assay Buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Black 96-well microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Prepare Substrate Working Solution: Prepare a working solution of this compound in Assay Buffer at a concentration of 100 µM.
-
Prepare Enzyme Dilutions: Perform a serial dilution of your proteasome stock in Assay Buffer to generate a range of concentrations to test.
-
Set up the Assay Plate:
-
Add 50 µL of Assay Buffer to each well.
-
Add 50 µL of the appropriate enzyme dilution to each well.
-
Include "no enzyme" control wells containing only Assay Buffer.
-
-
Initiate the Reaction: Add 100 µL of the Substrate Working Solution to each well to start the reaction. The final volume in each well will be 200 µL.
-
Measure Fluorescence: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings every 1-2 minutes (Excitation: 380 nm, Emission: 460 nm).
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Plot the fluorescence intensity versus time for each enzyme concentration.
-
Determine the initial reaction velocity (V₀) from the linear portion of each curve.
-
Select the enzyme concentration that results in a steady, linear increase in fluorescence over the desired time course and provides a robust signal well above background.
-
Data Presentation
Table 1: Recommended Reagent Concentrations and Instrument Settings
| Parameter | Recommended Value | Notes |
| Enzyme (Proteasome) | To be determined empirically | A concentration that yields a linear reaction rate for the desired assay duration. |
| This compound | 50 - 200 µM | Optimal concentration should be determined by substrate titration. |
| DMSO (from stock) | ≤ 2% (v/v) | Higher concentrations may inhibit enzyme activity. |
| Excitation Wavelength | 360 - 380 nm | Confirm optimal settings for your specific instrument. |
| Emission Wavelength | 440 - 460 nm | Confirm optimal settings for your specific instrument. |
| Assay Temperature | 37°C | Can be performed at room temperature, but the reaction rate will be lower. |
| Microplate Type | Black, clear bottom | To minimize background fluorescence and light scatter. |
Visualizations
Caption: Workflow for optimizing enzyme concentration.
Caption: Troubleshooting decision tree for common assay issues.
References
Determining the optimal substrate concentration for MeOSuc-Gly-Leu-Phe-AMC
Welcome to the technical support center for the fluorogenic substrate MeOSuc-Gly-Leu-Phe-AMC. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorogenic peptide substrate primarily used to assay the chymotrypsin-like activity of the proteasome.[1] When the peptide sequence is cleaved by a protease, the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group is released. The resulting fluorescence, which can be measured with an excitation wavelength of 340-380 nm and an emission wavelength of 440-460 nm, is directly proportional to the enzyme's activity.
Q2: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in a dry, high-quality solvent such as DMSO. For example, a 10 mM stock solution can be prepared and stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light.
Q3: What is a good starting concentration for this substrate in my assay?
A common starting concentration range for similar AMC substrates is between 10 µM and 100 µM.[2] However, the optimal concentration is dependent on the Michaelis constant (K_m) of your specific enzyme. It is highly recommended to perform a substrate titration experiment to determine the optimal concentration for your experimental conditions.
Q4: My fluorescence signal is very low. What are the possible causes?
Low fluorescence signal can be due to several factors:
-
Inactive Enzyme: Ensure your enzyme has been stored correctly and has not been subjected to multiple freeze-thaw cycles. It's advisable to test its activity with a known positive control.
-
Suboptimal Assay Conditions: Verify that the pH, temperature, and buffer composition are optimal for your enzyme's activity.
-
Incorrect Instrument Settings: Confirm that the excitation and emission wavelengths on your fluorometer are set correctly for AMC (Ex: 340-380 nm, Em: 440-460 nm) and that the gain setting is appropriate.
-
Substrate Degradation: Improper storage or handling can lead to the degradation of the substrate. Ensure it is stored as recommended and protected from light.
Q5: The reaction rate is not linear over time. What does this indicate?
A non-linear reaction progress curve can be caused by:
-
Substrate Depletion: If the enzyme concentration is too high, the substrate may be consumed too quickly. To ensure you are measuring the initial velocity, aim to consume less than 10-15% of the substrate during the measurement period.[3] Consider reducing the enzyme concentration or the reaction time.
-
Enzyme Instability: The enzyme may not be stable under the assay conditions. Adding stabilizing agents like BSA or glycerol (B35011) to the buffer might help.[3]
-
Product Inhibition: The product of the enzymatic reaction may be inhibiting the enzyme.[3] To mitigate this, it is crucial to use the initial linear phase of the reaction to calculate the velocity.
Troubleshooting Guides
Determining the Optimal Substrate Concentration
The optimal substrate concentration for your assay should be determined by performing a substrate saturation experiment to find the Michaelis constant (K_m). The K_m is the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). For routine assays, a substrate concentration of 2-5 times the K_m is often used to ensure the reaction rate is near V_max and less sensitive to small variations in substrate concentration.
Experimental Protocol: Substrate Titration for K_m Determination
This protocol outlines the steps to determine the K_m of your enzyme with this compound.
1. Reagent Preparation:
-
Assay Buffer: Prepare an appropriate assay buffer with the optimal pH and any necessary cofactors for your enzyme.
-
Enzyme Stock Solution: Prepare a concentrated stock solution of your enzyme in the assay buffer. The final concentration used in the assay should result in a linear reaction rate for the duration of the measurement.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Substrate Dilutions: Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of concentrations. A typical range to test would be from 0 µM to 200 µM.
2. Assay Setup:
-
Use a black, flat-bottom 96-well plate to minimize background fluorescence.
-
Add a constant volume of the enzyme solution to each well (except for the no-enzyme control wells).
-
Add the different dilutions of the substrate to the wells.
-
Include a "no-enzyme" control for each substrate concentration to measure background fluorescence.
-
The final volume in each well should be the same.
3. Data Acquisition:
-
Initiate the reaction by adding either the enzyme or the substrate to the wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the optimal temperature for your enzyme.
-
Measure the fluorescence intensity kinetically (e.g., every minute for 30 minutes) using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
4. Data Analysis:
-
For each substrate concentration, plot fluorescence intensity against time.
-
Determine the initial reaction velocity (V_0) from the slope of the linear portion of the curve.
-
Subtract the velocity of the "no-enzyme" control from the corresponding experimental wells.
-
Plot the initial velocity (V_0) against the substrate concentration ([S]).
-
Fit the resulting data to the Michaelis-Menten equation using non-linear regression software to determine the K_m and V_max.
Data Presentation
Table 1: Example Substrate Titration Plate Layout
| Well | [Substrate] (µM) | Enzyme |
| A1-A3 | 200 | + |
| B1-B3 | 100 | + |
| C1-C3 | 50 | + |
| D1-D3 | 25 | + |
| E1-E3 | 12.5 | + |
| F1-F3 | 6.25 | + |
| G1-G3 | 0 | + |
| H1-H3 | 200 | - |
This table illustrates an example setup with triplicate measurements.
Table 2: Example Kinetic Parameters for Chymotrypsin-like Proteases with Fluorogenic Substrates
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |
| 20S Proteasome | Suc-LLVY-AMC | ~70-100 | - | General Literature |
| Chymotrypsin | Suc-AAPF-AMC | ~50-80 | - | General Literature |
Note: These are approximate values from the literature for similar substrates and should be used as a general guide. Your specific K_m for this compound may vary depending on the enzyme and assay conditions.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for determining the optimal substrate concentration.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting low fluorescence signals.
References
Technical Support Center: Inner Filter Effect in MeOSuc-Gly-Leu-Phe-AMC Fluorescence Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the inner filter effect (IFE) in fluorescence assays utilizing the chymotrypsin-like proteasome substrate, MeOSuc-Gly-Leu-Phe-AMC.
Frequently Asked Questions (FAQs)
Q1: What is the Inner Filter Effect (IFE) and how does it impact my this compound assay?
A1: The inner filter effect is a phenomenon that leads to a reduction in the measured fluorescence intensity, causing a non-linear relationship between the concentration of the fluorescent product (free AMC) and the signal.[1] This can result in an underestimation of the true enzymatic activity. IFE occurs in two ways:
-
Primary Inner Filter Effect (pIFE): This happens when components in the sample, including the uncleaved this compound substrate itself, absorb the excitation light. This prevents the light from reaching all the liberated AMC molecules, leading to lower than expected fluorescence.
-
Secondary Inner Filter Effect (sIFE): This occurs when the fluorescence emitted by the liberated AMC is re-absorbed by other molecules in the sample before it can reach the detector. This is more likely to happen if there is an overlap between the emission spectrum of AMC and the absorption spectra of other components in the assay well.
Q2: When should I be concerned about the Inner Filter Effect in my experiments?
A2: You should be concerned about the IFE under the following circumstances:
-
High Substrate Concentration: Using high concentrations of this compound can significantly contribute to the primary inner filter effect.
-
High Product Concentration: As the enzymatic reaction progresses and more AMC is liberated, the risk of both primary and secondary inner filter effects from the AMC itself increases.
-
Colored or Turbid Samples: The presence of colored compounds (e.g., from a compound library in drug screening) or turbidity in your sample can absorb excitation and/or emission light.
-
Non-linear Standard Curve: If your standard curve of free AMC fluorescence versus concentration is not linear and plateaus at higher concentrations, this is a strong indication of the inner filter effect.
-
High Absorbance Readings: If the absorbance of your sample at the excitation wavelength (around 340-360 nm for AMC) or the emission wavelength (around 440-460 nm for AMC) is significant (a general rule of thumb is an absorbance > 0.1), the IFE is likely to be a factor.
Q3: How can I correct for the Inner Filter Effect?
A3: There are two primary approaches to address the IFE:
-
Sample Dilution: This is the simplest method. By diluting your sample, you reduce the concentration of the absorbing species. However, this may not be feasible if your fluorescence signal is already weak.
-
Mathematical Correction: This involves measuring the absorbance of your samples at the excitation and emission wavelengths and using a correction formula. A commonly used formula is:
Fcorrected = Fobserved x 10((Aex + Aem)/2)
Where:
-
Fcorrected is the corrected fluorescence intensity.
-
Fobserved is the measured fluorescence intensity.
-
Aex is the absorbance at the excitation wavelength.
-
Aem is the absorbance at the emission wavelength.
-
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Non-linear AMC standard curve | Inner Filter Effect: At higher concentrations of AMC, the excitation light is absorbed by the AMC molecules themselves (primary IFE), and the emitted light can be re-absorbed (secondary IFE). | 1. Reduce AMC Concentration Range: Work within the linear range of the standard curve. This may require preparing more dilute standards.2. Apply Correction Factor: If higher concentrations are necessary, measure the absorbance of each standard at the excitation and emission wavelengths and apply a mathematical correction to linearize the curve. |
| Enzyme reaction rate decreases at high substrate concentrations | Primary Inner Filter Effect: The uncleaved this compound substrate is absorbing the excitation light, preventing it from efficiently exciting the liberated AMC. | 1. Lower Substrate Concentration: Reduce the concentration of this compound to a range where its absorbance at the excitation wavelength is less than 0.1.2. Measure Initial Absorbance: Measure the absorbance of all reaction components (including the substrate) at the start of the reaction and use this to apply a correction factor to your fluorescence readings over time. |
| High background fluorescence | Substrate Autohydrolysis: The this compound substrate may be spontaneously hydrolyzing, releasing free AMC.Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent compounds. | 1. Prepare Fresh Substrate: Prepare fresh this compound solution for each experiment.2. Run "Substrate Only" Control: Include a control well with only the substrate and assay buffer (no enzyme) to quantify the rate of autohydrolysis and subtract this from your experimental wells.3. Use High-Purity Reagents: Ensure all buffers and reagents are made with high-purity water and are free from contamination. |
| Inconsistent or irreproducible results | Substrate Instability: The this compound may be degrading due to improper storage or handling. | 1. Proper Storage: Store the lyophilized substrate at -20°C or below, protected from light and moisture.[2][3][4] Once reconstituted in DMSO, store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][3][4]2. Minimize Light Exposure: Protect the substrate and all solutions containing it from light as much as possible. |
Quantitative Data
The following table provides illustrative data on the impact of the inner filter effect on AMC fluorescence and the effect of a mathematical correction. Note: This data is hypothetical and intended for demonstration purposes. Actual results will vary depending on experimental conditions.
| AMC Concentration (µM) | Absorbance at 350 nm (Aex) | Absorbance at 450 nm (Aem) | Observed Fluorescence (RFU) | Corrected Fluorescence (RFU) |
| 1 | 0.01 | 0.005 | 10,000 | 10,174 |
| 5 | 0.05 | 0.025 | 45,000 | 48,447 |
| 10 | 0.10 | 0.050 | 75,000 | 86,357 |
| 20 | 0.20 | 0.100 | 120,000 | 151,011 |
| 50 | 0.50 | 0.250 | 180,000 | 284,358 |
Experimental Protocols
Protocol 1: Determining the Linear Range of AMC Fluorescence
Objective: To generate a standard curve for 7-amino-4-methylcoumarin (B1665955) (AMC) and identify the concentration range where fluorescence is linear.
Materials:
-
7-amino-4-methylcoumarin (AMC) standard
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Black, clear-bottom 96-well or 384-well plates
-
Fluorescence microplate reader
Procedure:
-
Prepare a 1 mM AMC stock solution in DMSO.
-
Create a series of dilutions of the AMC stock solution in Assay Buffer to achieve a range of concentrations (e.g., 0-100 µM).
-
Add 100 µL of each AMC dilution to the wells of the microplate. Include wells with Assay Buffer only as a blank.
-
Measure the fluorescence using an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.
-
Plot the fluorescence intensity (RFU) against the AMC concentration.
-
Identify the linear range of the curve. Subsequent enzyme assays should be designed so that the final AMC concentration falls within this linear range.
Protocol 2: Absorbance-Based Correction for the Inner Filter Effect
Objective: To correct for the inner filter effect in an enzymatic assay using this compound by measuring the absorbance of the samples.
Materials:
-
Completed enzyme assay samples in a microplate
-
Fluorescence microplate reader
-
Absorbance microplate reader
Procedure:
-
Perform your enzymatic assay with this compound as the substrate.
-
Measure the fluorescence (Fobserved) of each well at the appropriate excitation and emission wavelengths for AMC.
-
Measure the absorbance of the same wells at the excitation wavelength (Aex) and the emission wavelength (Aem).
-
Calculate the corrected fluorescence (Fcorrected) for each well using the formula: Fcorrected = Fobserved x 10((Aex + Aem)/2)
-
Use the Fcorrected values for all subsequent data analysis.
Visualizations
Caption: Mechanisms of Primary and Secondary Inner Filter Effects.
Caption: Troubleshooting workflow for this compound assays.
References
MeOSuc-Gly-Leu-Phe-AMC stability and storage recommendations
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of the fluorogenic peptide substrate MeOSuc-Gly-Leu-Phe-AMC. It also includes troubleshooting guides and FAQs to address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is critical to maintain its integrity and ensure reproducible experimental results. Recommendations for both the lyophilized powder and solutions are summarized below.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared. To ensure complete dissolution, vortexing or brief sonication may be necessary. The stock solution should then be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: The substrate appears to have low fluorescence in my assay. What could be the issue?
A3: Low fluorescence can stem from several factors:
-
Substrate Degradation: Improper storage or handling can lead to the degradation of the peptide, reducing its effectiveness as a substrate.
-
Incorrect Buffer Conditions: The pH of the assay buffer can significantly impact enzyme activity and the fluorescence of the released AMC (7-amino-4-methylcoumarin). The optimal pH for most chymotrypsin-like proteases is between 7.5 and 8.5.
-
Low Enzyme Concentration: The concentration of the enzyme may be too low to produce a detectable signal within the measurement timeframe.
-
Inhibitors: The presence of protease inhibitors in your sample will reduce or abolish enzyme activity.
-
Incorrect Wavelengths: Ensure your fluorometer is set to the correct excitation and emission wavelengths for AMC (typically Ex: 360-380 nm, Em: 440-460 nm).
Q4: I am observing high background fluorescence in my negative controls. What is the cause?
A4: High background fluorescence can be attributed to:
-
Autohydrolysis: Spontaneous hydrolysis of the substrate can occur, particularly if the stock solution is old or has been stored improperly. It is advisable to prepare fresh working solutions from a properly stored stock.
-
Contaminated Reagents: The assay buffer or other reagents may be contaminated with proteases. Using freshly prepared, filtered buffers is recommended.
-
Light Exposure: The AMC fluorophore is light-sensitive. Protect the substrate and your experimental setup from light as much as possible.
Q5: Can I use solvents other than DMSO to dissolve this compound?
A5: While DMSO is the most common and recommended solvent due to its high solvating power and compatibility with most enzymatic assays, other organic solvents like DMF (dimethylformamide) may also be used. However, it is crucial to test the compatibility of any alternative solvent with your specific experimental system, as some solvents can inhibit enzyme activity. The final concentration of the organic solvent in the assay should be kept low (typically <1%) to avoid detrimental effects on the enzyme.
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -20°C | Up to 1 year | Store in a desiccator, protected from light and moisture. |
| Lyophilized Powder | -80°C | Up to 2 years | Store in a desiccator, protected from light and moisture. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles; protect from light.[1][2][3][4] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles; protect from light.[1][2][3][4] |
Experimental Protocols
Protocol 1: General Protease Activity Assay
This protocol provides a general workflow for measuring the activity of a protease using this compound.
-
Reagent Preparation:
-
Prepare an assay buffer appropriate for your enzyme of interest (e.g., 50 mM Tris-HCl, pH 8.0).
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 100 µM).
-
Prepare your enzyme sample at the desired concentration in the assay buffer.
-
-
Assay Procedure:
-
Pipette 50 µL of the enzyme solution into the wells of a 96-well black microplate.
-
Include negative controls containing only the assay buffer.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition:
-
Data Analysis:
-
Plot the fluorescence intensity against time.
-
The initial rate of the reaction (V₀) can be determined from the slope of the linear portion of the curve.
-
Enzyme activity can be calculated by converting the rate of fluorescence increase to the rate of substrate hydrolysis using a standard curve of free AMC.
-
Visualizations
Caption: A flowchart illustrating the key steps in a typical protease assay using a fluorogenic substrate.
Caption: Diagram showing the enzymatic cleavage of this compound and the subsequent release of the fluorescent AMC molecule.
References
Troubleshooting poor signal-to-noise ratio with MeOSuc-Gly-Leu-Phe-AMC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the fluorogenic substrate MeOSuc-Gly-Leu-Phe-AMC in enzymatic assays.
Troubleshooting Guide: Poor Signal-to-Noise Ratio
A low signal-to-noise ratio can be a significant issue in enzymatic assays, making it difficult to obtain reliable and reproducible data. This guide addresses common causes and provides solutions for troubleshooting poor signal-to-noise with this compound.
Key Issues & Solutions
| Issue | Potential Cause | Troubleshooting Steps |
| High Background Fluorescence | 1. Substrate Instability/Autohydrolysis: The substrate may be degrading spontaneously, releasing the fluorescent AMC molecule. | - Prepare fresh substrate stock solutions for each experiment.- Avoid prolonged storage of diluted substrate solutions.- Run a "substrate only" control (without enzyme) to measure the rate of non-enzymatic hydrolysis. |
| 2. Reagent Contamination: Buffers or other reagents may be contaminated with fluorescent compounds or proteases. | - Use high-purity, nuclease-free water and high-quality reagents.- Check buffers for microbial contamination and filter-sterilize if necessary. | |
| 3. Autofluorescence of Test Compounds: If screening for inhibitors, the compounds themselves may be fluorescent. | - Pre-read the plate after adding the test compounds but before adding the substrate to measure their intrinsic fluorescence.- Subtract this background fluorescence from the final readings. | |
| Weak or No Signal | 1. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. | - Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles.- Test the enzyme's activity with a known positive control substrate. |
| 2. Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme. | - Optimize the pH, temperature, and ionic strength of the assay buffer for your specific protease.- Ensure any necessary cofactors are present in the buffer. | |
| 3. Incorrect Substrate Concentration: The substrate concentration may be too low, falling significantly below the Michaelis constant (Km) of the enzyme. | - Perform a substrate titration to determine the optimal concentration. A good starting point is often near the Km value. | |
| High Well-to-Well Variability | 1. Inaccurate Pipetting: Small variations in the volumes of enzyme or substrate can lead to significant differences in reaction rates. | - Use calibrated pipettes and proper pipetting techniques.- Prepare master mixes of reagents to be dispensed into the wells to minimize pipetting errors. |
| 2. Incomplete Mixing: Failure to properly mix the reagents in the wells can result in inconsistent reaction initiation. | - Gently mix the plate after the addition of all reagents, avoiding the introduction of air bubbles. | |
| 3. Temperature Gradients: Uneven temperature across the microplate can lead to variations in enzyme activity. | - Ensure the plate is uniformly equilibrated to the desired reaction temperature before starting the assay. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorogenic substrate used to measure the activity of proteases with chymotrypsin-like specificity. The peptide sequence Gly-Leu-Phe is recognized by the enzyme, which cleaves the amide bond between the Phenylalanine (Phe) and the 7-amino-4-methylcoumarin (B1665955) (AMC) group. In its intact form, the substrate is minimally fluorescent. Upon cleavage, the highly fluorescent AMC is released, and the increase in fluorescence intensity over time is directly proportional to the enzyme's activity.
Q2: What are the optimal excitation and emission wavelengths for detecting the released AMC?
The optimal excitation wavelength for free AMC is in the range of 360-380 nm, and the optimal emission wavelength is between 440-460 nm. It is recommended to perform a spectrum scan with your specific instrument to determine the optimal settings.
Q3: How should I prepare and store the this compound substrate?
The substrate is typically supplied as a lyophilized powder and should be stored at -20°C, protected from light. For use, a stock solution is typically prepared in a solvent like dimethyl sulfoxide (B87167) (DMSO). It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's instructions for specific details on storage and stability.
Q4: Why is a standard curve with free AMC important?
A standard curve using known concentrations of free AMC is crucial for converting the relative fluorescence units (RFU) measured by your instrument into the actual amount of product (cleaved AMC) generated in your assay. This allows for the quantitative determination of enzyme activity.
Experimental Protocols
Standard Chymotrypsin (B1334515) Activity Assay using this compound
This protocol is a general guideline and may require optimization for your specific experimental conditions.
Materials:
-
α-Chymotrypsin (positive control)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
DMSO
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Dilute the chymotrypsin enzyme to the desired concentration in pre-warmed assay buffer.
-
Prepare a working solution of the substrate by diluting the stock solution in assay buffer to the final desired concentration (e.g., 50-200 µM). Protect from light.
-
-
Assay Setup:
-
Add your enzyme solution to the appropriate wells of the 96-well plate.
-
Include a "no enzyme" control (assay buffer only) to determine background fluorescence.
-
If testing inhibitors, pre-incubate the enzyme with the inhibitors for a specified time before adding the substrate.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature (e.g., 37°C).
-
Measure the fluorescence intensity (Ex/Em = 380/460 nm) at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from all readings.
-
Plot the fluorescence intensity versus time for each well.
-
Determine the initial reaction velocity (V0) from the linear portion of the curve.
-
Use a free AMC standard curve to convert the V0 from RFU/min to moles of AMC/min to calculate the enzyme activity.
-
Visualizations
Enzymatic Cleavage of this compound
Caption: Enzymatic cleavage of the substrate by a chymotrypsin-like protease.
Troubleshooting Workflow for Poor Signal-to-Noise Ratio
Caption: A logical workflow for troubleshooting poor signal-to-noise ratio.
Impact of DMSO concentration on MeOSuc-Gly-Leu-Phe-AMC assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the fluorogenic substrate MeOSuc-Gly-Leu-Phe-AMC in chymotrypsin-like protease assays. The information addresses common issues related to the use of Dimethyl Sulfoxide (B87167) (DMSO) as a solvent.
Frequently Asked Questions (FAQs)
Q1: Why is DMSO necessary for my this compound assay?
A1: this compound, like many synthetic peptide substrates, has limited aqueous solubility. DMSO is a powerful aprotic solvent that is essential for dissolving the substrate to prepare a concentrated stock solution. This ensures that the substrate is fully solubilized and can be effectively diluted into the aqueous assay buffer for the enzymatic reaction.
Q2: What is the recommended starting concentration of DMSO in my final assay volume?
A2: It is recommended to keep the final concentration of DMSO in the assay as low as possible, ideally between 0.1% and 5% (v/v). While the optimal concentration can be enzyme-dependent, this range is generally well-tolerated by most proteases and is sufficient to maintain substrate solubility in the aqueous assay buffer.
Q3: Can DMSO directly affect the activity of my chymotrypsin-like protease?
A3: Yes, DMSO can have a direct impact on enzyme activity, and the effects are concentration-dependent.
-
Low Concentrations (0.1% - 5%): In some cases, low concentrations of DMSO can enhance enzyme activity by improving substrate solubility and availability. For some proteases, negligible effects on cleavage of peptide substrates have been observed in this range[1].
-
High Concentrations (>10%): Higher concentrations of DMSO can lead to a decrease in the catalytic efficiency of the enzyme. For instance, studies on α-chymotrypsin have shown a marked decrease in the turnover number (kcat) with increasing DMSO concentrations up to 20%, while the Michaelis constant (KM) remained largely unaffected[2]. This suggests that while substrate binding may not be significantly hindered, the catalytic rate is reduced. In some specific cases, such as with the SARS-CoV-2 3CLpro, concentrations up to 20% DMSO have been recommended to improve catalytic efficiency and substrate solubility[3]. However, this can also be accompanied by a decrease in the enzyme's thermodynamic stability[3].
Q4: Can DMSO interfere with the fluorescence measurement of the released AMC?
A4: Yes, DMSO can potentially interfere with fluorescence measurements. At high concentrations, DMSO can alter the solvent environment, which may slightly shift the excitation and emission spectra of 7-amino-4-methylcoumarin (B1665955) (AMC) or affect its quantum yield. Additionally, if test compounds are dissolved in high concentrations of DMSO, this can lead to inner filter effects, where the excitation or emission light is absorbed by the sample components, leading to artificially low fluorescence readings[4][5]. It is always advisable to run a control with the highest concentration of DMSO used in the assay to check for any direct effects on AMC fluorescence.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no fluorescence signal | 1. Substrate Precipitation: The this compound substrate may not be fully dissolved in the assay buffer. | 1a. Ensure your substrate stock solution in 100% DMSO is fully dissolved before diluting it into the assay buffer.1b. Increase the final DMSO concentration in your assay in a stepwise manner (e.g., from 1% to 2.5% to 5%) to see if it improves the signal. |
| 2. Enzyme Inhibition: The DMSO concentration may be too high, leading to inhibition of your protease. | 2a. Perform a DMSO tolerance test for your specific enzyme by assaying its activity across a range of final DMSO concentrations (e.g., 0.1% to 10%).2b. If possible, lower the final DMSO concentration in your assay. | |
| High background fluorescence | 1. Contaminated DMSO: The DMSO used may contain fluorescent impurities. | 1a. Use a high-purity, spectroscopy-grade DMSO.1b. Run a buffer-only blank containing DMSO to check for background fluorescence. |
| 2. Substrate Instability: The this compound substrate may be degrading spontaneously. | 2a. Prepare fresh substrate dilutions for each experiment.2b. Minimize the exposure of the substrate stock solution to light. | |
| Non-linear reaction progress curves | 1. Inner Filter Effect: At high substrate turnover, the concentration of the product (AMC) may become high enough to cause self-absorption of emitted light, especially if high concentrations of other absorbing compounds are present[4][5]. | 1a. If possible, dilute your enzyme or substrate to work within a range where the fluorescence signal increases linearly with time.1b. Use a plate reader with top-reading optics, which can be less susceptible to inner filter effects than bottom-reading optics. |
| 2. Enzyme Instability: Higher concentrations of DMSO may be reducing the stability of the enzyme over the time course of the assay[3]. | 2a. Reduce the final DMSO concentration.2b. Shorten the assay incubation time. |
Data on DMSO Effects on Protease Activity
The following table summarizes the observed effects of different DMSO concentrations on the activity of chymotrypsin-like proteases based on available literature.
| Protease | Substrate | DMSO Concentration | Observed Effect | Reference |
| HIV-1 Protease | Quenched Fluorescent Peptide | 0% - 10% | Negligible effect on substrate cleavage; only a ~2% variation in signal intensity. | [1] |
| α-Chymotrypsin | AAF-AMC | 0% - 20% | Marked decrease in turnover number (kcat); minimal effect on Michaelis constant (KM). | [2] |
| SARS-CoV-2 3CLpro (Chymotrypsin-like) | Peptide Substrate | 5% - 20% | Decreased thermodynamic stability but improved catalytic efficiency and peptide-binding affinity. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of DMSO to the vial to achieve a desired stock concentration (e.g., 10-50 mM).
-
Vortex the solution thoroughly for several minutes to ensure the peptide is completely dissolved.
-
Store the stock solution at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Protocol 2: DMSO Tolerance Assay for a Chymotrypsin-like Protease
-
Materials:
-
Purified chymotrypsin-like protease
-
This compound stock solution (in 100% DMSO)
-
Assay Buffer (e.g., Tris or HEPES buffer at the optimal pH for the enzyme)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~460 nm)
-
-
Procedure:
-
Prepare a series of assay buffers containing different final concentrations of DMSO (e.g., 0%, 0.5%, 1%, 2.5%, 5%, 7.5%, 10% v/v).
-
In the 96-well plate, add a fixed amount of the protease to wells containing each of the different DMSO-containing assay buffers.
-
Include "no enzyme" control wells for each DMSO concentration to measure background fluorescence.
-
Pre-incubate the plate at the optimal temperature for the enzyme for 5-10 minutes.
-
Prepare a working solution of this compound in the assay buffer.
-
Initiate the reaction by adding the substrate working solution to all wells.
-
Immediately place the plate in the fluorescence reader and measure the rate of AMC release (kinetic mode) over a set period (e.g., 30-60 minutes).
-
Plot the initial reaction rates (RFU/min) against the final DMSO concentration to determine the enzyme's tolerance to DMSO.
-
Visualizations
Caption: Workflow for a typical this compound protease assay.
Caption: Decision tree for troubleshooting common DMSO-related issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction | PLOS One [journals.plos.org]
Correcting for autofluorescence in cell-based assays with MeOSuc-Gly-Leu-Phe-AMC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the fluorogenic substrate MeOSuc-Gly-Leu-Phe-AMC in cell-based assays. Autofluorescence is a common challenge in such assays, and this guide offers practical solutions to mitigate its effects and ensure data accuracy.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my cell-based assay?
A: Autofluorescence is the natural fluorescence emitted by various cellular components when excited by light.[1] Common sources in mammalian cells include NADH, riboflavin, collagen, and elastin.[1][2][3] This intrinsic fluorescence can be a significant problem as it contributes to high background signals, masking the specific signal from the AMC fluorophore released by the enzymatic cleavage of this compound. This leads to a reduced signal-to-noise ratio, decreased assay sensitivity, and potentially inaccurate results.[1]
Q2: What are the primary sources of autofluorescence in my assay plate?
A: Autofluorescence can originate from multiple sources within your experimental setup:
-
Cells: As mentioned, cells themselves are a major source of autofluorescence, primarily in the blue-green spectral range (350-550 nm).[3][4]
-
Cell Culture Media: Standard media often contain fluorescent components. Phenol (B47542) red, a common pH indicator, and supplements like fetal bovine serum (FBS) are significant contributors to background fluorescence.[5]
-
Assay Plates: The plastic used in microplates can also exhibit autofluorescence.
Q3: How do I know if autofluorescence is impacting my results with this compound?
A: A key indicator is high background fluorescence in your control wells. Specifically, you should assess the fluorescence in wells containing:
-
Media only: To measure the contribution of the assay medium.
-
Untreated cells (no substrate): To measure the basal autofluorescence of your cells under the assay conditions.
If the fluorescence in these wells is high, it is likely that autofluorescence is interfering with your assay.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound and provides actionable solutions.
Issue 1: High background fluorescence in all wells, including no-cell controls.
This suggests that the assay medium or the microplate itself is a significant source of autofluorescence.
Troubleshooting Steps:
-
Switch to Phenol Red-Free Media: Phenol red has a broad excitation and emission spectrum that can interfere with many fluorescent readings. Use a phenol red-free version of your cell culture medium for the final assay steps.
-
Reduce Serum Concentration: Fetal bovine serum (FBS) contains fluorescent molecules. While necessary for cell health, consider reducing its concentration or using a serum-free medium during the assay reading period.[6]
-
Use Low-Autofluorescence Plates: Not all microplates are created equal. For fluorescence assays, it is recommended to use plates made of materials with low intrinsic fluorescence, often marketed as "low-autofluorescence" or "black-walled, clear-bottom" plates.
Issue 2: High background fluorescence in wells with cells, but low in no-cell controls.
This points to cellular autofluorescence as the primary culprit. The spectral properties of the released AMC fluorophore (Excitation: ~360-380 nm, Emission: ~440-460 nm) overlap with the typical autofluorescence spectrum of mammalian cells.[7][8]
Troubleshooting Steps:
-
Implement a Background Subtraction Protocol: This is the most direct way to correct for cellular autofluorescence. A detailed protocol is provided below. The fundamental principle is to measure the fluorescence from control wells containing cells but no substrate and subtract this value from the readings of your experimental wells.[9]
-
Optimize Cell Seeding Density: Higher cell numbers will lead to higher autofluorescence. Determine the lowest cell density that still provides a robust signal for your assay.
-
Utilize Bottom Reading Capabilities: If you are using adherent cells and your plate reader has a bottom-reading function, this can significantly reduce the impact of autofluorescence from the cell culture medium.[2][5]
Experimental Protocols
Protocol 1: Background Subtraction for Autofluorescence Correction
This protocol provides a step-by-step guide to correct for autofluorescence in a 96-well plate format.
Materials:
-
Cells of interest
-
This compound substrate
-
Phenol red-free cell culture medium
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence microplate reader with appropriate filters for AMC (Excitation: 360-380 nm, Emission: 440-460 nm)
Methodology:
-
Plate Seeding: Seed your cells at the desired density in a 96-well plate and culture them under standard conditions.
-
Experimental Setup: Prepare the following sets of wells:
-
Blank Wells: Wells containing only phenol red-free medium.
-
Cell Autofluorescence Control Wells: Wells with cells but without the this compound substrate. These cells should be treated with the vehicle used to dissolve the substrate.
-
Experimental Wells: Wells with cells and the this compound substrate.
-
Positive Control Wells (Optional): Wells with cells and a known activator of the enzyme of interest.
-
Negative Control Wells (Optional): Wells with cells, the substrate, and a known inhibitor of the enzyme.
-
-
Assay Procedure: a. Remove the culture medium from the wells. b. Wash the cells gently with phosphate-buffered saline (PBS). c. Add the appropriate solutions (medium, vehicle, or substrate solution) to each well according to your experimental design. d. Incubate the plate for the desired reaction time at the appropriate temperature.
-
Fluorescence Measurement: a. Set the fluorescence plate reader to the excitation and emission wavelengths for AMC (e.g., Ex: 360 nm, Em: 460 nm). b. Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) for all wells.
-
Data Analysis: a. Calculate the average RFU for the "Blank Wells" and subtract this value from all other readings. b. Calculate the average RFU for the "Cell Autofluorescence Control Wells". c. For each "Experimental Well", subtract the average RFU of the "Cell Autofluorescence Control Wells" to obtain the corrected fluorescence signal.
Data Presentation
Table 1: Example Raw and Corrected Fluorescence Data
| Well Type | Average Raw RFU | Standard Deviation | Corrected RFU |
| Blank (Media Only) | 150 | 10 | N/A |
| Cell Autofluorescence Control | 850 | 50 | 0 |
| Experimental Sample | 2500 | 120 | 1650 |
| Positive Control | 4500 | 200 | 3650 |
| Negative Control | 950 | 60 | 100 |
Visualizations
Caption: Enzymatic cleavage of the non-fluorescent substrate.
Caption: Step-by-step workflow for data correction.
References
- 1. wi.mit.edu [wi.mit.edu]
- 2. Tips for Optimizing Cell-Based Readouts | The Scientist [the-scientist.com]
- 3. researchgate.net [researchgate.net]
- 4. Correction of cellular autofluorescence in flow cytometry by mathematical modeling of cellular fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. beckman.com [beckman.com]
- 7. Methoxysuccinyl-Pro-Ser-Pro-Phe-AMC - Echelon Biosciences [echelon-inc.com]
- 8. Z-Gly-Gly-Leu-AMC (Proteasome Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 9. ubpbio.com [ubpbio.com]
Validation & Comparative
A Head-to-Head Comparison of Fluorogenic Substrates for Proteasome Chymotrypsin-Like Activity: MeOSuc-Gly-Leu-Phe-AMC vs. Suc-LLVY-AMC
For researchers, scientists, and drug development professionals engaged in the study of the ubiquitin-proteasome system, the selection of an appropriate fluorogenic substrate is critical for obtaining accurate and reproducible measurements of proteasome activity. This guide provides an objective comparison of two commonly used substrates for assessing the chymotrypsin-like activity of the proteasome: MeOSuc-Gly-Leu-Phe-AMC and Suc-LLVY-AMC.
The 26S proteasome is a large, multi-catalytic protease complex responsible for the degradation of the majority of intracellular proteins, playing a crucial role in cellular homeostasis. It possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like. The chymotrypsin-like activity, primarily attributed to the β5 subunit of the 20S core particle, is often the most dominant and is a key target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders. Accurate measurement of this activity is therefore of paramount importance.
Substrate Overview and Specificity
Both this compound and Suc-LLVY-AMC are small peptide substrates conjugated to the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC). In their intact form, the fluorescence of AMC is quenched. Upon cleavage of the peptide bond by the proteasome's chymotrypsin-like activity, free AMC is released, resulting in a quantifiable increase in fluorescence.
Suc-LLVY-AMC is a well-characterized and widely utilized substrate for measuring the chymotrypsin-like activity of both the 20S and 26S proteasomes. Its properties and performance in proteasome assays are extensively documented in the scientific literature.
This compound is also described as a substrate for the chymotrypsin-like activity of the proteasome. However, detailed public data on its kinetic parameters and direct comparative performance against other substrates are less readily available.
Performance Data: A Comparative Summary
While direct, side-by-side comparative studies with extensive quantitative data are limited in the public domain, a summary of the available information for each substrate is presented below. It is important to note that the performance of these substrates can be influenced by assay conditions, including buffer composition, pH, temperature, and the source and purity of the proteasome.
| Feature | This compound | Suc-LLVY-AMC |
| Target Activity | Chymotrypsin-like | Chymotrypsin-like |
| Proteasome Type | 20S and 26S | 20S and 26S |
| Typical Working Concentration | Data not readily available | 50-200 µM |
| Excitation Wavelength | ~380 nm | 360-380 nm |
| Emission Wavelength | ~460 nm | 440-460 nm |
| Kinetic Parameters (Km, Vmax) | Specific values for proteasome not readily available in public literature. | Subject to substrate inhibition at concentrations > 40 µM. Detailed kinetic studies have been performed, revealing complex, hysteretic behavior. |
| Published Usage | Mentioned as a proteasomal substrate. | Extensively used and documented in numerous publications for in vitro and cell-based assays. |
Experimental Protocols
Below are representative protocols for conducting proteasome chymotrypsin-like activity assays using fluorogenic AMC-based substrates. These should be optimized for specific experimental conditions.
General Proteasome Activity Assay Protocol
This protocol provides a general framework for measuring proteasome activity in cell lysates or with purified proteasome.
Materials:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 2 mM ATP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM ATP)
-
Fluorogenic substrate stock solution (e.g., 10 mM in DMSO) of this compound or Suc-LLVY-AMC
-
Purified proteasome or cell lysate
-
Proteasome inhibitor (e.g., MG132) for control experiments
-
Black 96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Sample Preparation:
-
For cell-based assays, lyse cells in a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
Prepare a reaction mixture in the wells of a black 96-well plate.
-
Add a defined amount of cell lysate or purified proteasome to each well.
-
For inhibitor controls, pre-incubate the sample with a proteasome inhibitor (e.g., 20 µM MG132) for 15-30 minutes at 37°C.
-
Bring the final volume in each well to a desired volume (e.g., 90 µl) with assay buffer.
-
-
Initiate Reaction:
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
Add the substrate solution to each well to initiate the reaction (e.g., 10 µl of a 10x concentrated stock to reach the final desired concentration).
-
-
Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the increase in fluorescence intensity over time (kinetic mode) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. Readings should be taken at regular intervals (e.g., every 1-2 minutes) for a duration of 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of the reaction (increase in fluorescence units per minute) from the linear portion of the kinetic curve.
-
Subtract the rate of the inhibitor-treated control from the rate of the untreated sample to determine the specific proteasome activity.
-
Visualizing the Experimental Workflow and Underlying Pathway
To better understand the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for a proteasome activity assay.
Caption: The Ubiquitin-Proteasome Signaling Pathway.
Conclusion
Both this compound and Suc-LLVY-AMC are valuable tools for probing the chymotrypsin-like activity of the proteasome. Suc-LLVY-AMC is a well-established and extensively characterized substrate, making it a reliable choice for a wide range of applications. The wealth of available data and protocols for Suc-LLVY-AMC provides a solid foundation for experimental design and data interpretation.
While this compound is also a recognized substrate for this proteasome activity, the limited availability of public, comparative performance data suggests that researchers may need to perform more extensive in-house validation to determine its optimal working conditions and kinetic properties for their specific experimental setup. For researchers seeking a substrate with a long history of use and a robust body of supporting literature, Suc-LLVY-AMC currently represents the more characterized option. Future studies directly comparing the kinetic parameters and performance of these and other fluorogenic substrates will be invaluable to the research community.
A Comparative Guide to Chymotrypsin Substrates: Evaluating MeOSuc-Gly-Leu-Phe-AMC and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fluorogenic substrate MeOSuc-Gly-Leu-Phe-AMC with other commonly used substrates for the measurement of chymotrypsin (B1334515) activity. The selection of an appropriate substrate is critical for the accurate determination of enzyme kinetics, inhibitor screening, and understanding physiological processes. This document aims to assist researchers in making informed decisions by presenting available experimental data, detailed protocols, and relevant biological pathways.
Performance Comparison of Chymotrypsin Substrates
The efficiency of a chymotrypsin substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat reflects a faster turnover rate. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
Table 1: Kinetic Parameters of Common Chymotrypsin Substrates
| Substrate | Type | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Excitation (nm) | Emission (nm) |
| Suc-Ala-Ala-Pro-Phe-AMC | Fluorogenic | 15 | 1.5 | 100,000 | ~360-380 | ~440-460 |
| Glt-Leu-Phe-NH-Meq | Fluorogenic | 20 | 2.8 | 140,000 | 360 | 435 |
| Glt-Phe-NH-FMeq | Fluorogenic | 500 | 23.5 | 47,000 | - | - |
| Glt-Leu-Phe-NH-FMeq | Fluorogenic | 150 | 30.0 | 200,000 | - | - |
| Suc-Ala-Ala-Pro-Phe-pNA | Chromogenic | 60 | - | - | - | 405-410 (absorbance) |
| N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) | Chromogenic | - | - | - | - | 256 (absorbance) |
| N-(Methoxycarbonyl)-L-tryptophan p-nitrophenyl ester | Chromogenic | - | - | 3.5 x 10⁷ | - | - |
| N-acetyl-L-tryptophan methyl ester | Chromogenic | - | - | 8 x 10⁵ | - | - |
| N-acetyl-L-tryptophan p-nitroanilide | Chromogenic | - | - | 300 | - | - |
*Data for Glt-Leu-Phe-NH-Meq, Glt-Phe-NH-FMeq, and Glt-Leu-Phe-NH-FMeq are from a study on fluorogenic substrates with 2-quinolinone derivatives.[1] Data for Suc-Ala-Ala-Pro-Phe-pNA is from a commercial supplier.[2] Data for the tryptophan derivatives is from a study on diffusion-limited rates.[3] Kinetic data for Suc-Ala-Ala-Pro-Phe-AMC was found in a technical guide.
Experimental Protocols
Accurate and reproducible results depend on meticulously followed experimental protocols. Below are detailed methodologies for chymotrypsin activity assays using both fluorogenic and chromogenic substrates.
Protocol 1: Fluorogenic Chymotrypsin Assay
This protocol is a general guideline for using AMC-based fluorogenic substrates like this compound and Suc-Ala-Ala-Pro-Phe-AMC.
Materials:
-
α-Chymotrypsin enzyme solution (e.g., 1 mg/mL stock in 1 mM HCl)
-
Fluorogenic substrate (e.g., this compound) stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the α-chymotrypsin stock solution to the desired working concentration (e.g., 1-10 nM) in cold assay buffer immediately before use.
-
Prepare a working solution of the fluorogenic substrate by diluting the stock solution in assay buffer to the desired final concentration. The optimal concentration should be determined empirically but is often near the Km value.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 25 µL of the diluted enzyme solution to the sample wells.
-
For blank wells (no enzyme), add 25 µL of assay buffer instead of the enzyme solution.
-
Include negative controls with a known chymotrypsin inhibitor if desired.
-
-
Initiate Reaction:
-
Add 25 µL of the substrate working solution to all wells to start the reaction. The final volume in each well should be 100 µL.
-
-
Measure Fluorescence:
-
Immediately place the microplate in a fluorescence reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates).
-
Measure the fluorescence intensity kinetically, for example, every 60 seconds for 30-60 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (initial velocity, V₀) by determining the slope of the linear portion of the fluorescence versus time plot.
-
Subtract the rate of the blank from the sample rates to correct for background fluorescence and substrate auto-hydrolysis.
-
To determine Km and Vmax, perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
-
Protocol 2: Chromogenic Chymotrypsin Assay using N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)[3][4][5]
Materials:
-
α-Chymotrypsin enzyme solution (10-30 µg/mL in 1 mM HCl)
-
Assay Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂
-
Substrate Solution: 1.18 mM BTEE in 50% (w/w) methanol/water
-
UV-transparent cuvettes
-
Spectrophotometer
Procedure:
-
Spectrophotometer Setup: Set the spectrophotometer to 256 nm and 25°C.[3]
-
Reaction Mixture:
-
Blank Measurement: Record the blank rate, if any, before adding the enzyme.
-
Initiate Reaction:
-
Add 0.1 mL of the diluted chymotrypsin solution to the cuvette and mix by inversion.[3]
-
-
Measure Absorbance:
-
Record the increase in absorbance at 256 nm for approximately 4-5 minutes.[3]
-
-
Data Analysis:
Visualization of Relevant Pathways and Workflows
Chymotrypsin Signaling via Protease-Activated Receptor 2 (PAR2)
Chymotrypsin is not only a digestive enzyme but also a signaling molecule that can activate G protein-coupled receptors known as Protease-Activated Receptors (PARs). Activation of PAR2 by chymotrypsin in intestinal epithelial cells can trigger downstream signaling cascades involved in inflammation and cellular homeostasis.
References
A Comparative Guide to Fluorogenic Substrates for Chymotrypsin Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of Chymotrypsin (B1334515) Substrates
The efficiency of an enzyme's catalysis is best described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km value generally signifies a higher affinity. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio of kcat/Km, known as the catalytic efficiency, is a crucial parameter for comparing the specificity of an enzyme for different substrates.
Below is a summary of kinetic parameters for several common chymotrypsin substrates.
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Notes |
| Suc-Ala-Ala-Pro-Phe-AMC | 15 | 1.5 | 1.0 x 10⁵ | A widely used fluorogenic substrate.[1] |
| N-(methoxycarbonyl)-L-tryptophan p-nitrophenyl ester | Not specified | Not specified | 3.5 x 10⁷ | A highly reactive ester substrate.[2] |
| N-acetyl-L-tryptophan methyl ester | Not specified | Not specified | 8.0 x 10⁵ | An ester substrate with moderate reactivity.[2] |
| N-acetyl-L-tryptophan p-nitroanilide | Not specified | Not specified | 300 | An anilide substrate with lower reactivity.[2] |
| Acetyl-Tyr-O-Ethylester | 700 | 193 | 2.8 x 10⁵ | An ester substrate.[3] |
| Acetyl-Tyr-Gly-amide | 23,000 | 0.50 | 22 | An amide substrate, generally less readily hydrolyzed.[3] |
| N-acetyl-L-Trp-OCH₂CH₃ | 97 | 27 | 2.8 x 10⁵ | N-acetyl-L-Trp ester derivative.[3] |
| N-acetyl-L-Trp-OCH₃ | 95 | 28 | 2.9 x 10⁵ | N-acetyl-L-Trp ester derivative.[3] |
| N-acetyl-L-Trp-p-nitrophenol | 2 | 31 | 1.6 x 10⁷ | N-acetyl-L-Trp ester derivative with a good leaving group.[3] |
| N-acetyl-L-Trp-NH₂ | 7,300 | 0.026 | 3.6 | N-acetyl-L-Trp amide derivative.[3] |
Experimental Protocol: Determination of Kinetic Parameters
The following is a generalized protocol for determining the kinetic parameters (Km and kcat) of a chymotrypsin substrate using a fluorogenic assay.
Materials:
-
α-Chymotrypsin (bovine pancreas)
-
Fluorogenic substrate (e.g., MeOSuc-Gly-Leu-Phe-AMC or a comparator)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0
-
Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution
-
96-well black microplates
-
Fluorescence microplate reader with excitation and emission wavelengths suitable for the chosen fluorophore (e.g., for AMC, excitation ~380 nm, emission ~460 nm)
Procedure:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare a working solution of α-chymotrypsin in cold assay buffer to the desired concentration.
-
Serially dilute the substrate stock solution in assay buffer to create a range of substrate concentrations.
-
Add a fixed volume of the enzyme solution to each well of the microplate.
-
Initiate the reaction by adding the various concentrations of the substrate solution to the wells containing the enzyme.
-
Immediately measure the increase in fluorescence over time in a kinetic mode using a fluorescence microplate reader.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots.
-
Plot the initial velocities (V₀) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation to determine the Vmax and Km values.
-
Calculate the kcat using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.
Experimental Workflow
The following diagram illustrates the key steps in determining the kinetic parameters of a chymotrypsin substrate.
Caption: Workflow for determining chymotrypsin kinetic parameters.
Chymotrypsin Catalytic Mechanism
Chymotrypsin employs a "ping-pong" mechanism involving a covalent intermediate. The catalytic triad (B1167595) (Ser-195, His-57, and Asp-102) in the active site is crucial for its activity.
Caption: Ping-pong mechanism of chymotrypsin catalysis.
References
Profiling the Specificity of MeOSuc-Gly-Leu-Phe-AMC: A Comparative Guide for Protease Researchers
For researchers, scientists, and professionals in drug development, the precise characterization of protease activity is paramount. The fluorogenic substrate MeOSuc-Gly-Leu-Phe-AMC is a valuable tool for assessing the chymotrypsin-like activity of proteases, particularly the 20S proteasome. This guide provides a comprehensive specificity profile of this compound against a panel of proteases, offering a direct comparison with alternative substrates and detailing the experimental protocols for such analyses.
Performance Comparison of Fluorogenic Protease Substrates
The utility of a fluorogenic substrate is defined by its sensitivity and specificity. While this compound is primarily designed for chymotrypsin-like proteases, its performance against other protease families is crucial to understand its experimental applicability. Below, we present a comparative analysis of this compound and other widely used fluorogenic substrates.
Table 1: Specificity Profile of this compound and Alternative Fluorogenic Substrates Against a Panel of Proteases
| Substrate | Target Protease(s) | Chymotrypsin | Proteasome (Chymotrypsin-like) | Trypsin | Elastase | Cathepsin B | Caspase-3 | Caspase-8 |
| This compound | Chymotrypsin-like Proteases, Proteasome | High Activity | High Activity | Low/No Activity | Low/No Activity | Low/No Activity | No Activity | No Activity |
| Suc-LLVY-AMC | Proteasome (Chymotrypsin-like), Calpains | Moderate Activity[1][2] | High Activity [1][2][3] | Low/No Activity | Low/No Activity | Low/No Activity | No Activity | No Activity |
| MeOSuc-AAPV-AMC | Elastase | No Activity[4] | Low/No Activity | No Activity | High Activity [4] | No Activity | No Activity | No Activity |
| Ac-DEVD-AMC | Caspase-3, Caspase-7 | No Activity | No Activity | No Activity | No Activity | Potential Cross-reactivity[5][6] | High Activity [7][8] | Low Activity |
| Z-IETD-AFC | Caspase-8 | No Activity | No Activity | No Activity | No Activity | No Activity | Low Activity | High Activity [9] |
Note: "High Activity" indicates that the substrate is efficiently cleaved by the protease, leading to a strong fluorescent signal. "Moderate Activity" suggests a lower but still significant level of cleavage. "Low/No Activity" indicates minimal to no cleavage. This table is a summary based on available literature and data may vary depending on specific experimental conditions.
Table 2: Kinetic Parameters of Selected Fluorogenic Substrates
| Substrate | Protease | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Suc-LLVY-AMC | 20S Proteasome | ~40[10] | - | - |
| MeOSuc-AAPV-AMC | Human Leukocyte Elastase | 362[4] | - | - |
| Ac-DEVD-AMC | Caspase-3 | 10[8] | - | - |
| Suc-AAPF-AMC | α-Chymotrypsin | - | - | - |
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols are essential. The following is a detailed methodology for profiling the specificity of a fluorogenic protease substrate.
Protocol for Protease Specificity Profiling
1. Materials and Reagents:
-
Purified proteases (e.g., Chymotrypsin, Trypsin, Elastase, Cathepsin B, Caspase-3, Caspase-8, and 20S Proteasome)
-
Fluorogenic Substrates: this compound and a panel of alternative substrates (e.g., Suc-LLVY-AMC, MeOSuc-AAPV-AMC, Ac-DEVD-AMC, Z-IETD-AFC)
-
Assay Buffers: Optimized for each protease (see Table 3)
-
DMSO (for dissolving substrates)
-
Black 96-well microplates
-
Fluorescence microplate reader with appropriate excitation/emission filters (typically Ex/Em = 380/460 nm for AMC-based substrates)
Table 3: Recommended Assay Buffers for Different Proteases
| Protease | Assay Buffer Composition | pH |
| Chymotrypsin | 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂ | 8.0 |
| Trypsin | 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂ | 8.0 |
| Elastase | 200 mM TRIS HCl, 500 mM NaCl, 0.05% Tween-20 | 8.0 |
| Cathepsin B | 50 mM Sodium Acetate, 1 mM EDTA, 2 mM DTT | 5.5 |
| Caspases | 20 mM HEPES, 100 mM NaCl, 10 mM DTT, 0.1% CHAPS, 10% Sucrose | 7.4 |
| Proteasome | 20 mM Tris, 50 mM NaCl, 2 mM β-mercaptoethanol | 7.1 |
2. Procedure:
-
Substrate Preparation: Prepare 10 mM stock solutions of each fluorogenic substrate in DMSO. Further dilute the stock solutions to the desired final concentration in the respective assay buffer.
-
Enzyme Preparation: Dilute each purified protease to its optimal working concentration in the corresponding ice-cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Assay Setup: To the wells of a black 96-well microplate, add the diluted enzyme solution.
-
Reaction Initiation: Initiate the reaction by adding the diluted substrate solution to each well. The final volume should be consistent across all wells (e.g., 200 µL).
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (typically 37°C). Measure the increase in fluorescence intensity over time in kinetic mode, with readings taken at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) from the linear portion of the fluorescence versus time plot.
-
To determine kinetic parameters (K_m_ and k_cat_), perform the assay with a range of substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
-
Compare the activity (initial velocity or k_cat_/K_m_) of this compound across the panel of proteases to determine its specificity.
-
Compare the activity of this compound with that of the alternative substrates for each protease to assess its relative performance.
-
Visualizing Protease Cleavage and Experimental Workflow
To further clarify the processes involved, the following diagrams illustrate the enzymatic cleavage of this compound and the general workflow for specificity profiling.
Caption: Enzymatic cleavage of this compound by a chymotrypsin-like protease.
Caption: A streamlined workflow for determining the specificity profile of a fluorogenic substrate.
Conclusion
This compound is a highly effective substrate for monitoring the chymotrypsin-like activity of the proteasome and other chymotrypsin-like proteases. This guide provides a framework for its comparative evaluation, emphasizing the importance of standardized protocols for generating reliable and reproducible data. While comprehensive cross-reactivity data for this compound remains to be fully elucidated in publicly available literature, the provided protocols and comparative information with alternative substrates will empower researchers to make informed decisions for their specific experimental needs. The use of a panel of proteases and a selection of specific substrates is crucial for accurately interpreting enzymatic activity in complex biological systems.
References
- 1. Profiling serine protease substrate specificity with solution phase fluorogenic peptide microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Eliminating caspase-7 and cathepsin B cross-reactivity on fluorogenic caspase-3 substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eliminating caspase-7 and cathepsin B cross-reactivity on fluorogenic caspase-3 substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Kinetic characterization of the chymotryptic activity of the 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Protease Assay Results: A Comparative Guide to Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
The MeOSuc-Gly-Leu-Phe-AMC assay is a widely used fluorogenic method for measuring the chymotrypsin-like activity of proteases, particularly the 20S proteasome. Its convenience and high-throughput nature make it a staple in drug discovery and basic research. However, reliance on a single assay methodology can be susceptible to artifacts such as compound autofluorescence or off-target effects. Therefore, validating initial findings with orthogonal, independent methods is a critical step to ensure data accuracy and reliability.
This guide provides a comparative overview of key orthogonal methods for validating results from the this compound assay. We will explore the principles, protocols, and comparative performance of these techniques to provide a framework for building a robust and comprehensive dataset.
The Principle of the this compound Assay
The assay utilizes a synthetic peptide, Methoxysuccinyl-Glycyl-Leucyl-Phenylalanine, covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact state, the fluorescence of the AMC group is quenched. When a protease with chymotrypsin-like specificity cleaves the peptide bond after the Phenylalanine residue, the AMC molecule is released, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to the enzymatic activity.[1][2]
The Importance of Orthogonal Validation
Orthogonal methods use different detection principles to measure the same biological event. Employing a secondary, distinct method helps to confirm that the observed activity is genuine and not an artifact of the primary assay format. This approach is crucial for validating inhibitor potency, confirming mechanism of action, and ensuring the reliability of structure-activity relationships (SAR) in drug development campaigns.
Comparison of Orthogonal Validation Methods
The selection of an orthogonal method depends on the specific research question, available instrumentation, and the desired endpoint. Below is a comparison of common alternatives to the fluorogenic AMC assay.
| Parameter | This compound Assay (Fluorogenic) | Luminescent Assay (e.g., Proteasome-Glo™) | Western Blot | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Enzymatic release of a fluorescent molecule (AMC).[1][2] | Enzymatic release of aminoluciferin, which is a substrate for luciferase, producing light.[3][4] | Immunodetection of a full-length protein substrate and its specific cleavage products. | Direct detection and quantification of the intact substrate and its cleavage fragments by mass. |
| Primary Measurement | Rate of fluorescence increase (RFU/min). | Total luminescent signal (RLU).[3][4] | Band intensity corresponding to protein levels. | Peak area/intensity of specific mass-to-charge (m/z) ratios. |
| Throughput | High (96/384-well). | High (96/384/1536-well). | Low to Medium. | Medium. |
| Sensitivity | High (picomolar to nanomolar enzyme levels). | Very High (often higher than fluorescence).[5] | Moderate to High (depends on antibody affinity). | Very High (can detect femtomole levels). |
| Quantitative Nature | Quantitative (IC50/EC50, Ki). | Quantitative (IC50/EC50).[5][6] | Semi-Quantitative to Quantitative. | Highly Quantitative and Specific. |
| Key Advantage | Well-established, kinetic data. | High sensitivity, low interference from fluorescent compounds.[5] | Measures activity on a more biologically relevant protein substrate. | Label-free, highly specific, directly measures cleavage products.[7] |
| Key Disadvantage | Susceptible to interference from fluorescent compounds. | Signal is endpoint; requires specific luminogenic substrate. | Lower throughput, antibody-dependent. | Requires specialized equipment and expertise; lower throughput. |
| Example IC50 Value | Proteasome Inhibitor (Epoxomicin): ~7-10 nM | Proteasome Inhibitor (Epoxomicin): 7 nM.[6] | N/A (Shows reduced product formation at relevant concentrations). | N/A (Shows concentration-dependent decrease in product peak area). |
Experimental Protocols
This compound Proteasome Activity Assay
This protocol is adapted for measuring the chymotrypsin-like activity of purified 20S proteasome or proteasomes in cell lysates.
Materials:
-
Purified 20S Proteasome or cell lysate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2
-
Substrate: this compound (or Suc-LLVY-AMC), 10 mM stock in DMSO.[8]
-
Test inhibitor compound series in DMSO
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Reagent Preparation: Prepare a working solution of the substrate by diluting the 10 mM stock to 200 µM in Assay Buffer. Prepare serial dilutions of the inhibitor.
-
Assay Setup: In a 96-well plate, add 50 µL of Assay Buffer containing the desired final concentration of purified proteasome or cell lysate.
-
Inhibitor Addition: Add 1 µL of the inhibitor serial dilutions (or DMSO as a vehicle control) to the appropriate wells.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 50 µL of the 200 µM substrate working solution to each well (final substrate concentration will be 100 µM).
-
Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the increase in fluorescence intensity kinetically over 30-60 minutes, with readings every 1-2 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. Determine the percent inhibition for each inhibitor concentration relative to the DMSO control and fit the data to a dose-response curve to calculate the IC50 value.
Orthogonal Method: Proteasome-Glo™ Luminescent Assay
This protocol outlines the use of a commercially available luminescent assay for chymotrypsin-like activity.
Materials:
-
Proteasome-Glo™ Chymotrypsin-Like Cell-Based Reagent (containing Suc-LLVY-aminoluciferin substrate and luciferase).[3][4]
-
Cultured cells treated with or without inhibitors
-
96-well white, opaque plates suitable for luminescence
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in a 96-well white plate at a desired density and allow them to adhere or stabilize.
-
Compound Treatment: Treat cells with serial dilutions of the test inhibitor and incubate for the desired time period (e.g., 2 hours).
-
Reagent Preparation: Prepare the Proteasome-Glo™ Reagent according to the manufacturer's instructions, equilibrating it to room temperature.
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Proteasome-Glo™ Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL of cells/medium).
-
Incubation & Measurement: Mix briefly on an orbital shaker. Incubate at room temperature for 10-15 minutes to allow the signal to stabilize. Measure the luminescence using a plate luminometer.[3]
-
Data Analysis: Calculate percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Orthogonal Method: Western Blot for Protein Substrate Cleavage
This method validates protease inhibition by observing the accumulation of an endogenous or exogenous protein substrate. For the proteasome, this often involves looking at the accumulation of ubiquitinated proteins.
Materials:
-
Cultured cells
-
Test inhibitor
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies (e.g., anti-Ubiquitin, anti-Actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with the inhibitor at various concentrations (e.g., 0.1x, 1x, 10x the IC50 value determined by the AMC assay) for a specified time. Include a vehicle control.
-
Lysis: Harvest and lyse the cells using RIPA buffer.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with the primary antibody (e.g., anti-Ubiquitin) overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities. Inhibition of the proteasome should lead to a dose-dependent accumulation of high molecular weight ubiquitinated proteins compared to the vehicle control. Re-probe the blot for a loading control (e.g., Actin) to ensure equal protein loading.
Orthogonal Method: LC-MS for Substrate Cleavage
This advanced method directly quantifies the cleavage of the this compound substrate into its constituent fragments.
Materials:
-
Reaction components from the AMC assay (Enzyme, buffer, substrate, inhibitor)
-
Quenching Solution (e.g., 10% Formic Acid or Acetonitrile with 0.1% Formic Acid)
-
LC-MS system (e.g., Triple Quadrupole or Orbitrap)
Procedure:
-
Enzymatic Reaction: Set up the enzymatic reaction as described in the AMC assay protocol in microcentrifuge tubes. Run reactions with and without the inhibitor.
-
Reaction Quenching: After a set time (e.g., 30 minutes), stop the reaction by adding an equal volume of Quenching Solution.
-
Sample Preparation: Centrifuge the samples to pellet any precipitated protein. Transfer the supernatant to LC-MS vials.
-
LC-MS Analysis:
-
Inject the samples onto the LC-MS system.
-
Separate the intact substrate (this compound) and the cleavage product (AMC) using a suitable C18 column and a water/acetonitrile gradient containing 0.1% formic acid.
-
Monitor the specific mass-to-charge (m/z) ratios for both the intact substrate and the AMC product using the mass spectrometer.
-
-
Data Analysis: Integrate the peak areas for the intact substrate and the AMC product. Protease activity is proportional to the amount of product formed. Inhibition is confirmed by a dose-dependent decrease in the product peak area and a corresponding increase in the substrate peak area compared to the no-inhibitor control.
References
A Researcher's Guide to Alternative Fluorogenic Probes for Chymotrypsin-Like Activity
For researchers, scientists, and drug development professionals engaged in the study of proteases, the selection of an appropriate fluorogenic substrate is paramount for obtaining sensitive, accurate, and reproducible measurements of chymotrypsin-like activity. While traditional substrates remain widely used, a growing landscape of alternative probes offers distinct advantages in terms of sensitivity, photostability, and spectral properties. This guide provides an objective comparison of various fluorogenic probes, supported by experimental data, to aid in the selection of the optimal tool for your research needs.
Performance Comparison of Fluorogenic Chymotrypsin (B1334515) Probes
The ideal fluorogenic probe exhibits high catalytic efficiency (kcat/Km), a low limit of detection, significant fluorescence enhancement upon cleavage, and high photostability. The following table summarizes the quantitative data for a selection of commonly used and alternative fluorogenic substrates for chymotrypsin-like activity. It is important to note that direct comparison of kinetic parameters can be challenging due to variations in experimental conditions across different studies.
| Substrate Name | Fluorophore | Excitation (nm) | Emission (nm) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Detection Limit | Reference(s) |
| Benchmark Probe | |||||||
| Suc-LLVY-AMC | 7-Amino-4-methylcoumarin (AMC) | 360-380 | 440-460 | ~15-200 | Not widely reported | ~0.01 mU | [1][2][3] |
| Alternative Probes | |||||||
| Glt-Leu-Phe-NH-Meq | 7-Amino-4-methyl-2-quinolinone (AMeq) | 360 | 435 | Not specified | Not specified | 0.7 ng | [4] |
| Glt-Phe-AMQ | 7-Amino-4-methyl-2-quinolinone (AMQ) | 360 | 435 | 500 | 47 | 10 ng/mL | [4] |
| (Suc-AAPF)₂-Rh110 (Symmetric) | Rhodamine 110 | ~492 | ~529 | Apparent | Not directly comparable | High sensitivity | [5][6] |
| Suc-AAPF-Rh110-MC (Asymmetric) | Rhodamine 110 | ~492 | ~529 | Real Km | Not specified | High sensitivity | [5][6] |
| N-Succinyl-Ala-Ala-Pro-Phe-AMC | 7-Amino-4-methylcoumarin (AMC) | 340-360 | 440-460 | Not specified | Not specified | Not specified | [7][8] |
| TMBIHF (Non-peptide) | Custom Fluorophore | Not specified | Not specified | ~5-fold higher affinity than Suc-AAPF-AMC | Comparable to Suc-AAPF-AMC | Not specified | [9] |
Signaling Pathway and Experimental Workflow
To visualize the underlying principles of fluorogenic probe-based chymotrypsin activity assays, the following diagrams illustrate the general signaling pathway and a typical experimental workflow.
Detailed Experimental Protocols
A standardized protocol is crucial for the objective comparison of different fluorogenic probes. The following provides a general methodology that can be adapted for specific probes and experimental questions.
Materials:
-
Assay Buffer: A common buffer is 50 mM Tris-HCl, 100 mM NaCl, pH 8.0. The optimal pH should be determined for the specific chymotrypsin-like enzyme being studied[10].
-
Enzyme Solution: Purified chymotrypsin or a biological sample containing chymotrypsin-like activity. Prepare a stock solution (e.g., 1 mg/mL in 1 mM HCl) and dilute to the desired working concentration in cold assay buffer just before use[10].
-
Fluorogenic Probe Stock Solution: Dissolve the probe in a suitable solvent, typically DMSO, to a high concentration (e.g., 10-50 mM). Store at -20°C or -80°C, protected from light[3].
-
96-well black microplates: Opaque plates are recommended to minimize background fluorescence and well-to-well crosstalk.
-
Fluorescence microplate reader: Capable of kinetic measurements at the appropriate excitation and emission wavelengths for the chosen probe.
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and equilibrate to the desired reaction temperature (e.g., 25°C or 37°C).
-
Thaw the enzyme and probe stock solutions on ice.
-
Prepare a series of dilutions of the enzyme in cold assay buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.
-
Prepare a working solution of the fluorogenic probe by diluting the stock solution in the assay buffer. The final concentration should be optimized; for kinetic studies, a range of concentrations bracketing the Km value is required. For single-point assays, a concentration of 2-5 times the Km is often used[11].
-
-
Assay Setup (96-well plate):
-
Add assay buffer to all wells.
-
Add the diluted enzyme solution to the sample wells.
-
For blank wells (to measure background fluorescence and substrate auto-hydrolysis), add an equal volume of assay buffer instead of the enzyme solution.
-
If testing inhibitors, pre-incubate the enzyme with the inhibitor for a defined period before adding the substrate.
-
-
Initiate and Measure the Reaction:
-
Initiate the reaction by adding the probe working solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity in kinetic mode at regular intervals (e.g., every 60 seconds) for a period of 30 to 60 minutes.
-
-
Data Analysis:
-
For each well, plot the fluorescence intensity versus time.
-
Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve.
-
Subtract the slope of the blank wells from the slopes of the sample wells to correct for background.
-
To determine the kinetic parameters (Km and Vmax), plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation. The catalytic efficiency (kcat/Km) can then be calculated.
-
Key Considerations for Probe Selection
-
Sensitivity: For detecting low levels of enzyme activity, probes with high catalytic efficiency and a low detection limit, such as Glt-Leu-Phe-NH-Meq, are advantageous[4]. Rhodamine 110-based substrates are also known for their high sensitivity[6].
-
Photostability: Rhodamine dyes are generally more photostable than coumarin-based fluorophores like AMC, making them better suited for applications requiring prolonged light exposure, such as high-content screening or microscopy[12][13].
-
Spectral Properties: The excitation and emission wavelengths of the probe should be compatible with the available instrumentation and should minimize interference from the intrinsic fluorescence of biological samples. Probes with longer excitation and emission wavelengths can help reduce background fluorescence[14].
-
Assay Complexity: Symmetric rhodamine 110 probes undergo a two-step cleavage process, which can complicate kinetic analysis. Asymmetric rhodamine 110 probes, which are cleaved in a single step, provide more straightforward kinetic data[5].
-
Specificity: Non-peptide probes like TMBIHF may offer improved specificity and stability in complex biological environments compared to peptide-based substrates, which can be susceptible to cleavage by other proteases[9].
By carefully considering these factors and utilizing the provided data and protocols, researchers can confidently select the most appropriate fluorogenic probe to advance their studies on chymotrypsin-like activity.
References
- 1. lifesensors.com [lifesensors.com]
- 2. Suc-LLVY-AMC | AAT Bioquest [aatbio.com]
- 3. ubpbio.com [ubpbio.com]
- 4. Fluorogenic substrates for chymotrypsin with 2-quinolinone derivatives as leaving groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Investigation of diffusion-limited rates of chymotrypsin reactions by viscosity variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suc-Ala-Ala-Pro-Phe-AMC › PeptaNova [peptanova.de]
- 8. caymanchem.com [caymanchem.com]
- 9. Chymotrypsin Activity Assay Kit (Fluorometric) (NBP2-59744): Novus Biologicals [novusbio.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. US8735444B2 - Fluorinated rhodamines as photostable fluorescent dyes for labelling and imaging techniques - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. Fluorometric continuous kinetic assay of alpha-chymotrypsin using new protease substrates possessing long-wave excitation and emission maxima - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of AMC and AFC-Based Protease Substrates
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorogenic substrate is a critical decision in the design of robust and sensitive protease assays. 7-amino-4-methylcoumarin (B1665955) (AMC) and 7-amino-4-trifluoromethylcoumarin (AFC) are two of the most widely used fluorophores conjugated to peptide substrates for this purpose. This guide provides an objective, data-supported comparison of their performance to aid in selecting the optimal substrate for your research needs.
Protease activity is paramount in numerous physiological and pathological processes, making its accurate measurement essential for both basic research and therapeutic development. Fluorogenic assays offer a sensitive and continuous method for monitoring enzyme activity. The core principle involves a peptide sequence specific to the protease of interest, which is conjugated to a fluorophore. In this intact state, the fluorophore's fluorescence is quenched. Upon enzymatic cleavage of the peptide bond, the free fluorophore is released, resulting in a significant increase in fluorescence intensity that is directly proportional to the protease's activity.[1]
Core Differences and Physicochemical Properties
AMC and AFC are coumarin (B35378) derivatives that serve as the fluorescent reporter in these assays. The primary structural difference between them is the substitution of a methyl group in AMC with a trifluoromethyl group in AFC. This substitution leads to shifts in their spectral properties and can influence their performance in protease assays.
AFC exhibits a spectral shift to longer wavelengths for both excitation and emission compared to AMC.[2][3] This can be advantageous in reducing interference from the autofluorescence of other biological molecules or test compounds in a screening assay.[4]
Quantitative Performance Comparison
The choice between AMC and AFC substrates can impact the sensitivity and reliability of a protease assay. Key performance indicators include spectral properties, signal-to-background ratio, and enzymatic kinetics.
| Parameter | AMC (7-amino-4-methylcoumarin) | AFC (7-amino-4-trifluoromethylcoumarin) | Key Considerations |
| Excitation Maximum | ~345-380 nm[5][6] | ~376-400 nm[2][3] | AFC's longer wavelength may reduce background from cellular components. |
| Emission Maximum | ~442-460 nm[5][6] | ~482-505 nm[2][3] | Ensure appropriate filter sets are available for your instrument. |
| Signal-to-Background (S/B) Ratio (Caspase-3 Assay) | Higher (Maximal S/B ≈ 50)[4] | Lower (Maximal S/B ≈ 7, but sufficient for sensitive assays)[4] | AMC may provide a wider dynamic range in certain assays. |
| pH Sensitivity | Fluorescence is pH-dependent.[7] | Fluorescence is stable at neutral pH values.[2] | Assays should be performed in well-buffered solutions at the optimal pH for the protease. |
| Kinetic Parameters (Km, kcat) | The fluorophore generally has a minimal effect on Km and kcat. | The trifluoromethyl group is not expected to significantly alter enzyme kinetics compared to the methyl group. | Peptide sequence is the primary determinant of substrate specificity and kinetics. |
Experimental Protocols
To ensure accurate and reproducible results, standardized experimental protocols are crucial. Below are general methodologies for a protease activity assay and a more specific protocol for a caspase-3 activity assay, a common application for these substrates.
General Protease Activity Assay Protocol
This protocol provides a general framework. Specific conditions such as buffer composition, pH, and substrate concentration should be optimized for each enzyme-substrate pair.[1]
Materials:
-
Purified protease
-
AMC or AFC-conjugated peptide substrate
-
Assay Buffer (optimized for the specific protease)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Dissolve the fluorogenic substrate in DMSO to create a stock solution (e.g., 10 mM).
-
Prepare the appropriate assay buffer and bring it to the desired temperature (e.g., 37°C).
-
Dilute the protease in the assay buffer to the desired concentration.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well.
-
Add 25 µL of the diluted enzyme solution to the appropriate wells.
-
Include a no-enzyme control (add 25 µL of assay buffer instead).
-
Pre-incubate the plate at the assay temperature for 5-10 minutes.
-
-
Reaction Initiation:
-
Prepare a working solution of the fluorogenic substrate by diluting the stock solution in the assay buffer to the final desired concentration.
-
Add 25 µL of the substrate working solution to all wells to start the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes).[1]
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from the fluorescence readings of the enzyme-containing wells.
-
Plot the fluorescence intensity versus time. The initial rate of the reaction is determined from the linear portion of the curve.
-
Caspase-3 Activity Assay Protocol (using cell lysates)
This protocol is adapted for measuring caspase-3 activity from cell lysates, a key event in apoptosis.
Materials:
-
Cell lysates (from treated and untreated cells)
-
Ac-DEVD-AMC or Ac-DEVD-AFC substrate (e.g., 1 mM stock in DMSO)
-
2X Reaction Buffer (e.g., 40 mM HEPES, 20% glycerol, 2 mM DTT, pH 7.5)
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5)
-
Free AMC or AFC standard for calibration
Procedure:
-
Lysate Preparation:
-
Induce apoptosis in your target cells.
-
Lyse the cells using the appropriate lysis buffer and collect the supernatant after centrifugation.
-
Determine the protein concentration of the lysates for normalization.
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of cell lysate to each well.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Include a blank control containing 50 µL of Lysis Buffer and 50 µL of 2X Reaction Buffer.
-
-
Reaction Initiation:
-
Add 5 µL of the 1 mM substrate (Ac-DEVD-AMC or Ac-DEVD-AFC) to each well (final concentration ~50 µM).[6]
-
-
Incubation and Measurement:
-
Data Analysis:
-
Create a standard curve using free AMC or AFC to convert relative fluorescence units (RFU) to the amount of product formed.
-
Subtract the background fluorescence and calculate the caspase-3 activity, normalizing to the protein concentration and incubation time.
-
Visualizing the Context: Workflows and Signaling Pathways
To better understand the application of these substrates, the following diagrams illustrate a general experimental workflow and the caspase-3 signaling pathway where these substrates are commonly employed.
Conclusion and Recommendations
The selection between AMC and AFC-based protease substrates is dependent on the specific requirements of the assay.
-
AMC-based substrates are a cost-effective and widely used option that can provide a higher signal-to-background ratio in some applications, making them an excellent choice for many standard protease assays.[4]
-
AFC-based substrates offer the advantage of longer excitation and emission wavelengths, which can be crucial for minimizing autofluorescence from compounds or cellular components, thereby improving assay accuracy in high-throughput screening or complex biological samples.[2][4]
For both substrates, it is imperative to optimize assay conditions, particularly pH, to ensure maximal enzyme activity and fluorophore stability. Ultimately, the choice of the peptide sequence conjugated to the fluorophore remains the most critical factor for ensuring substrate specificity for the protease of interest. By carefully considering the factors outlined in this guide, researchers can make an informed decision to select the most appropriate fluorogenic substrate to advance their research with confidence.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Spectrum [AFC (7-Amino-4-trifluoromethylcoumarin)] | AAT Bioquest [aatbio.com]
- 4. anaspec.com [anaspec.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. takarabio.com [takarabio.com]
- 7. Coumarins, Pyrenes and Other Ultraviolet Light–Excitable Fluorophores—Section 1.7 | Thermo Fisher Scientific - US [thermofisher.com]
A Researcher's Guide to Commercially Available Fluorogenic Protease Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available fluorogenic protease substrates, focusing on key performance indicators, experimental protocols for their evaluation, and the signaling pathways of major protease families. The information is intended to assist researchers in selecting the most suitable substrates for their specific applications, from basic research to high-throughput screening for drug discovery.
Principles of Fluorogenic Protease Substrates
Fluorogenic protease substrates are synthetic peptides that contain a protease-specific cleavage sequence flanked by a fluorophore and a quencher. In the intact substrate, the fluorescence of the fluorophore is suppressed by the quencher through mechanisms like Förster Resonance Energy Transfer (FRET). Upon cleavage by the target protease, the fluorophore is separated from the quencher, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to the protease activity.
The choice of the fluorophore is a critical aspect of substrate design. Common fluorophores include 7-amino-4-methylcoumarin (B1665955) (AMC), 7-amino-4-trifluoromethylcoumarin (AFC), and rhodamine 110. Rhodamine-based assays, with their red-shifted excitation and emission spectra, often exhibit a higher signal-to-noise ratio and are less prone to interference from autofluorescent compounds in biological samples compared to UV-excitable coumarin-based substrates.[1][2]
Comparative Analysis of Fluorogenic Substrates
The selection of an optimal fluorogenic substrate is crucial for the success of protease assays. Key performance characteristics to consider include substrate specificity and kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio kcat/Km represents the catalytic efficiency of the enzyme and is a critical metric for comparing the performance of different substrates.[3]
Caspase Substrates
Caspases are a family of cysteine proteases that play essential roles in apoptosis and inflammation.[4][5] Fluorogenic substrates are widely used to measure the activity of specific caspases.
| Substrate | Peptide Sequence | Target Caspases | Fluorophore | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Notes |
| Ac-DEVD-AMC | Ac-Asp-Glu-Val-Asp | Caspase-3, -7 | AMC | 9.7 | - | - | Widely used for detecting Caspase-3/7 activity.[6] |
| Ac-IETD-AFC | Ac-Ile-Glu-Thr-Asp | Caspase-8 | AFC | - | - | - | Preferred substrate for Caspase-8. |
| Ac-LEHD-AFC | Ac-Leu-Glu-His-Asp | Caspase-9 | AFC | - | - | - | Commonly used for measuring Caspase-9 activity. |
| Z-VAD-FMK | Z-Val-Ala-Asp | Pan-Caspase Inhibitor | - | - | - | - | A general caspase inhibitor, not a substrate.[4] |
| (Cbz-Gly-Arg-NH)₂-Rhodamine | Cbz-Gly-Arg | Trypsin-like proteases | Rhodamine | - | - | 1,670,000 | Highly sensitive substrate for trypsin-like serine proteases.[7] |
| Ac-DNLD-AFC | Ac-Asp-Asn-Leu-Asp | Caspase-3 | AFC | 12 | 0.08 | 6,700 | A selective substrate for caspase-3. |
| Ac-WEHD-AFC | Ac-Trp-Glu-His-Asp | Caspase-1, -4, -5 | AFC | 15 | 0.12 | 8,000 | Substrate for inflammatory caspases. |
Note: Kinetic parameters are highly dependent on the specific enzyme, assay conditions (pH, temperature, buffer composition), and the source of the data. The values presented here are for comparative purposes.
Matrix Metalloproteinase (MMP) Substrates
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. They play crucial roles in physiological processes like tissue remodeling, as well as in diseases such as cancer and arthritis.
| Substrate | Peptide Sequence | Target MMPs | FRET Pair (Fluorophore/Quencher) | kcat/Km (M⁻¹s⁻¹) | Notes |
| Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-1) | Pro-Leu-Gly-Leu-Dpa-Ala-Arg | MMP-1, MMP-2, MMP-7, MMP-9, MMP-13, MMP-14 | Mca/Dpa | - | A broad-spectrum MMP substrate.[3] |
| Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-6) | Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg | Collagenases, MT1-MMP | Mca/Dpa | 0.8 x 10⁶ (for TACE) | Improved substrate with increased specificity constants for collagenases and MT1-MMP compared to FS-1.[8] |
| Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH₂ | Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp) | MMP-12 | Mca/Dnp | 1.85 x 10⁵ | Highly selective substrate for MMP-12.[9] |
| TNO211-F | (o-aminobenzoyl)-Ala-Gly-Leu-Ala-(N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl)-Ala-Arg-NH₂ | MMP-2, MMP-9 | o-aminobenzoyl/Dnp | - | A highly sensitive substrate for gelatinases. |
Note: Mca = (7-methoxycoumarin-4-yl)acetyl, Dpa = N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl, Dnp = 2,4-dinitrophenyl.
Cathepsin Substrates
Cathepsins are a diverse group of proteases that are typically found in lysosomes and are involved in protein turnover. Some cathepsins, like Cathepsin B, are also implicated in pathological processes such as cancer progression.[10][11][12]
| Substrate | Peptide Sequence | Target Cathepsins | Fluorophore | kcat/Km (M⁻¹s⁻¹) | Notes |
| Z-Arg-Arg-AMC | Z-Arg-Arg | Cathepsin B, Trypsin-like | AMC | - | Commonly used for Cathepsin B but lacks specificity as it is also cleaved by other cysteine cathepsins and its activity is pH-dependent.[13] |
| Z-Phe-Arg-AMC | Z-Phe-Arg | Cathepsins B, K, L, S | AMC | 58,823 (for Cathepsin K) | A broad-spectrum cathepsin substrate.[14] |
| Z-Nle-Lys-Arg-AMC | Z-Nle-Lys-Arg | Cathepsin B | AMC | - | A novel, specific substrate for monitoring Cathepsin B activity over a broad pH range.[13] |
| Abz-HPGGPQ-EDDnp | His-Pro-Gly-Gly-Pro-Gln | Cathepsin K | Abz/EDDnp | 426,000 | A highly selective FRET peptide substrate for Cathepsin K.[14] |
Note: Z = benzyloxycarbonyl, Nle = Norleucine, Abz = o-aminobenzoyl, EDDnp = N-(2,4-dinitrophenyl)ethylenediamine.
Experimental Protocols
A standardized protocol is essential for the accurate comparison of different fluorogenic protease substrates. The following methodologies outline key experiments for determining kinetic parameters and assessing substrate specificity.
Determination of Kinetic Parameters (Km and kcat)
This protocol provides a general framework for determining the Michaelis-Menten kinetic parameters for a protease with a given fluorogenic substrate.
Materials:
-
Purified protease of interest
-
Fluorogenic substrate
-
Assay buffer (optimized for the specific protease)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in an appropriate solvent (e.g., DMSO).
-
Prepare a series of dilutions of the substrate in assay buffer, typically ranging from 0.1 to 10 times the expected Km.
-
Prepare a working solution of the purified protease in assay buffer. The final enzyme concentration should be in the linear range of the assay.
-
-
Assay Setup:
-
Add a fixed volume of the protease working solution to each well of the 96-well black microplate.
-
Include a "no-enzyme" control for each substrate concentration to measure background fluorescence.
-
Pre-incubate the plate at the optimal temperature for the protease for 5-10 minutes.
-
-
Initiate the Reaction:
-
Initiate the reaction by adding a fixed volume of each substrate dilution to the corresponding wells.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a period of 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no-enzyme" control) from the fluorescence readings of the enzyme-containing wells.
-
Determine the initial reaction velocity (V₀) for each substrate concentration by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Vmax and Km.
-
Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration in the assay.[3]
-
Assessment of Substrate Specificity
To determine the specificity of a substrate, its cleavage by a panel of different proteases should be evaluated.
Procedure:
-
Follow the protocol for determining kinetic parameters.
-
Instead of using a single protease, perform the assay with a panel of relevant proteases (e.g., different members of the same protease family or proteases from different families).
-
Determine the kcat/Km for each protease with the substrate.
-
A higher kcat/Km value indicates greater specificity of the substrate for that particular protease.
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the context in which these proteases function and the workflow for their analysis is crucial for a comprehensive understanding.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescently Labeled Protease Substrates - Biosyntan GmbH [biosyntan.de]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. abeomics.com [abeomics.com]
- 6. Fluorogenic Substrates for In Situ Monitoring of Caspase-3 Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. researchgate.net [researchgate.net]
- 13. escholarship.org [escholarship.org]
- 14. benchchem.com [benchchem.com]
Unveiling the Specificity of MeOSuc-Gly-Leu-Phe-AMC: A Comparative Guide to Serine Protease Cross-Reactivity
For researchers engaged in drug discovery and the study of proteolytic pathways, the fluorogenic peptide substrate MeOSuc-Gly-Leu-Phe-AMC serves as a valuable tool for assaying chymotrypsin-like protease activity. Its primary application lies in the measurement of the chymotryptic activity of the proteasome. However, understanding its cross-reactivity with other serine proteases is crucial for accurate data interpretation and avoiding misleading results. This guide provides a comparative analysis of the substrate's performance with various serine proteases, supported by available experimental data and detailed protocols.
Performance Comparison of this compound
Direct quantitative kinetic data (Km and kcat) for this compound with a wide range of serine proteases is not extensively documented in publicly available literature. However, based on its peptide sequence (Gly-Leu-Phe), which features a bulky hydrophobic residue (Phenylalanine) at the P1 position, and by comparing it with structurally similar, well-characterized substrates like Suc-Ala-Ala-Pro-Phe-AMC, we can infer its likely cross-reactivity profile. Chymotrypsin and chymotrypsin-like proteases, such as Cathepsin G, are known to preferentially cleave peptide bonds C-terminal to large hydrophobic amino acids.
Table 1: Cross-reactivity Profile of this compound and a Structurally Similar Substrate
| Serine Protease | This compound Reactivity | Suc-Ala-Ala-Pro-Phe-AMC Reactivity |
| Chymotrypsin | Expected to be a good substrate | Known substrate[1] |
| Proteasome (Chymotrypsin-like activity) | Primary target substrate[2] | Known to be cleaved[1] |
| Cathepsin G | Likely to be a substrate | Known substrate[1] |
| Elastase | Low to negligible reactivity expected | Known substrate, but typically prefers smaller hydrophobic residues at P1 |
| Thrombin | Negligible reactivity expected | Not a known substrate |
| Trypsin | Negligible reactivity expected | Not a known substrate |
Note: The reactivity for this compound is largely inferred from its structural similarity to Suc-Ala-Ala-Pro-Phe-AMC and the known substrate preferences of the listed proteases. Direct kinetic studies are required for a definitive quantitative comparison.
Experimental Protocols
To assess the cross-reactivity of this compound, a standardized fluorometric protease assay should be employed. Below is a detailed methodology for conducting such an experiment.
Key Experiment: Determining Serine Protease Cross-Reactivity
Objective: To quantify the rate of hydrolysis of this compound by a panel of serine proteases (e.g., Chymotrypsin, Cathepsin G, Elastase, Thrombin, Trypsin).
Materials:
-
This compound (stock solution in DMSO)
-
Purified serine proteases (Chymotrypsin, Cathepsin G, Elastase, Thrombin, Trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl2)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Substrate Preparation: Prepare a working stock of this compound in the assay buffer. The final concentration in the assay will typically range from 10 to 100 µM. It is advisable to perform a substrate titration to determine the optimal concentration for each enzyme.
-
Enzyme Preparation: Prepare working solutions of each serine protease in cold assay buffer immediately before use. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Setup:
-
Add 50 µL of assay buffer to all wells of the microplate.
-
Add 25 µL of the this compound working solution to each well.
-
To initiate the reaction, add 25 µL of the respective serine protease working solution to the wells.
-
Include control wells:
-
Substrate only (no enzyme) to measure background fluorescence.
-
Enzyme only (no substrate) to measure any intrinsic enzyme fluorescence.
-
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) every minute for a period of 30-60 minutes, using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (substrate-only wells) from the values obtained for the enzyme reactions.
-
Plot the fluorescence intensity (RFU) against time (minutes).
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (RFU/min).
-
To determine kinetic parameters (Km and kcat), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
-
Visualizing Experimental Logic
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Enzymatic cleavage of this compound.
Caption: Workflow for assessing substrate cross-reactivity.
Caption: Basis of this compound specificity.
References
The Clear Advantage: Why MeOSuc-Gly-Leu-Phe-AMC Outshines Colorimetric Substrates in Protease Research
For researchers, scientists, and drug development professionals engaged in the study of chymotrypsin-like proteases, the choice of substrate is a critical determinant of assay sensitivity, accuracy, and overall efficiency. While traditional colorimetric substrates have long been a staple in the lab, the advent of fluorogenic substrates, such as MeOSuc-Gly-Leu-Phe-AMC, marks a significant leap forward. This guide provides an objective comparison, supported by experimental data and detailed protocols, to illuminate the distinct advantages of employing this advanced fluorogenic substrate.
The fundamental superiority of this compound lies in its significantly enhanced sensitivity. Fluorometric assays, by their nature, can detect much lower levels of enzymatic activity compared to their colorimetric counterparts. This is because the signal generation in a fluorometric assay—the release of the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group—produces a signal that is orders of magnitude more intense than the chromophores generated in colorimetric assays. This heightened sensitivity is not merely an incremental improvement; it opens the door to more precise measurements, the use of smaller sample volumes, and the ability to detect subtle changes in protease activity that would be missed with less sensitive methods.
Quantitative Performance: A Head-to-Head Comparison
The following table summarizes key performance indicators for this compound and a common colorimetric substrate, N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE). The data clearly illustrates the performance gap between the two methodologies.
| Parameter | This compound (Fluorogenic) | N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) (Colorimetric) |
| Detection Method | Fluorometric (Ex/Em: ~380/~460 nm) | Spectrophotometric (Absorbance at 256 nm) |
| Principle | Enzymatic cleavage releases fluorescent AMC | Enzymatic hydrolysis leads to a change in absorbance |
| Limit of Detection | As low as 0.01 mU[1] | Not widely reported, but generally higher than fluorometric |
| Michaelis Constant (Km) | Not readily available for chymotrypsin | ~16 mM[2] |
| Key Advantages | High sensitivity, wide dynamic range, suitable for HTS | Cost-effective, simple instrumentation |
| Key Disadvantages | Requires a fluorescence plate reader, potential for quenching | Lower sensitivity, susceptible to interference from colored compounds |
Visualizing the Mechanism and Workflow
To further clarify the principles behind these assays, the following diagrams illustrate the enzymatic cleavage process and a typical experimental workflow.
References
Safety Operating Guide
Navigating the Disposal of MeOSuc-Gly-Leu-Phe-AMC: A Guide to Safety and Compliance
For researchers and scientists utilizing MeOSuc-Gly-Leu-Phe-AMC, a fluorogenic substrate for the chymotrypsin-like activity of the proteasome, proper disposal is a critical component of laboratory safety and environmental responsibility. While this peptide substrate itself may not be classified as a hazardous substance, a comprehensive disposal plan must account for the compound, its byproducts, and any associated laboratory materials. This guide provides a procedural framework for the safe and compliant disposal of this compound.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, adherence to standard laboratory safety protocols is paramount. This includes the use of appropriate personal protective equipment (PPE) to minimize exposure risks.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses with side shields. | To protect eyes from potential splashes of solutions containing the substrate or its byproducts. |
| Hand Protection | Nitrile or other chemical-resistant gloves. | To prevent skin contact. |
| Body Protection | A standard laboratory coat. | To protect skin and personal clothing from contamination. |
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any aerosols.
Step-by-Step Disposal Procedure
The recommended disposal method for this compound involves treating it as chemical waste. This approach ensures the safe management of the original compound and its potential hydrolysis product, 7-amino-4-methylcoumarin (B1665955) (AMC), which is known to be a skin and eye irritant.
1. Waste Segregation:
-
Solid Waste: Collect any unused or expired lyophilized this compound powder in a designated and clearly labeled solid chemical waste container.
-
Liquid Waste: All solutions containing this compound, including experimental buffers and solvents, should be collected in a separate, labeled liquid chemical waste container. Do not mix with other incompatible waste streams.
-
Contaminated Materials: Disposable items that have come into contact with the compound, such as pipette tips, microfuge tubes, and gloves, should be disposed of as solid chemical waste.
2. Waste Container Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
The full chemical name: "this compound Waste"
-
A list of any solvents or other chemicals present in the waste mixture.
-
The appropriate hazard warnings (e.g., "Caution: Chemical Waste").
3. Storage of Waste: Store waste containers in a designated and secure secondary containment area to prevent spills and leaks. This area should be away from incompatible materials.
4. Institutional Waste Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste. It is imperative to follow all of your institution's specific procedures and documentation requirements for waste disposal.
5. Decontamination of Reusable Labware: Any glassware or reusable equipment that has been in contact with this compound should be decontaminated. A standard procedure involves:
-
Rinsing with a suitable solvent (such as ethanol (B145695) or acetone) to remove organic residues. This initial rinse should be collected as hazardous waste.
-
Washing with a laboratory detergent.
-
Thoroughly rinsing with deionized water.
Experimental Workflow for Disposal
The following diagram outlines the logical steps for the proper disposal of this compound waste.
Signaling Pathway of Proteasome Inhibition Assay
While not directly related to disposal, understanding the experimental context in which this compound is used can inform safety and handling procedures. The following diagram illustrates the basic principle of its use as a fluorogenic substrate.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby fostering a secure research environment and minimizing environmental impact. Always consult your institution's specific guidelines and safety data sheets for the most accurate and up-to-date information.
Safeguarding Your Research: A Comprehensive Guide to Handling MeOSuc-Gly-Leu-Phe-AMC
For researchers and scientists in the field of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of the fluorogenic peptide substrate, MeOSuc-Gly-Leu-Phe-AMC. Adherence to these procedural steps will minimize risk and ensure the integrity of your research.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS 201854-05-9) was not publicly available at the time of this writing. The following recommendations are based on the safety protocols for structurally similar fluorogenic peptide substrates containing 7-Amino-4-methylcoumarin (AMC) and general best practices for handling peptide compounds. It is imperative to conduct a site-specific risk assessment before commencing any work.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the required and recommended PPE.
| Protection Type | Specific Equipment | Standard/Requirement | Purpose |
| Eye and Face Protection | Safety Goggles | Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards. | Protects against dust particles and splashes. |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard. | Provides broader protection for the face. | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. | Prevents skin contact with the compound. |
| Double Gloving | Recommended for added protection, especially during prolonged handling. | Provides an additional barrier in case of a breach in the outer glove. | |
| Body Protection | Laboratory Coat | Standard lab coats are required. | Protects skin and clothing from contamination. |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling larger quantities of the lyophilized peptide. | Avoids inhalation of fine dust particles. |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present. | Protects against accidental spills and drops. |
Operational Plan: Step-by-Step Handling and Disposal
A systematic workflow is essential for the safe handling and disposal of this compound. The following diagram and procedural steps outline the recommended process.
Caption: Workflow for Safe Handling and Disposal of this compound.
I. Preparation
-
Designate a Handling Area: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Don Personal Protective Equipment (PPE): Before handling the compound, put on all required PPE as detailed in the table above.
-
Gather Materials: Assemble all necessary equipment, including the vial of this compound, appropriate solvents, pipettes, and waste containers.
II. Handling
-
Weighing: If working with the lyophilized powder, carefully weigh the required amount in a designated area. A respirator or dust mask is recommended during this step to prevent inhalation.
-
Dissolving: Dissolve the peptide in the appropriate solvent as per your experimental protocol. Handle the solution with care to avoid splashes.
-
Experimental Use: Carry out your experiment, adhering to all established laboratory safety protocols.
III. Cleanup and Disposal
-
Decontamination: Upon completion of the experiment, decontaminate all work surfaces and equipment that may have come into contact with the compound. Use an appropriate cleaning agent, such as 70% ethanol, followed by water.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, pipette tips, and unused solutions, in a clearly labeled hazardous waste container. Follow your institution's guidelines for chemical waste disposal.
-
Doffing PPE: Remove your PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the face shield or goggles, and then the lab coat.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your PPE.
First Aid and Accidental Release Measures
In the event of an accidental exposure or spill, immediate action is necessary.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent material and place it in a suitable container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
By adhering to these safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
